molecular formula C6H3BrClN3 B125190 3-Bromo-8-chloroimidazo[1,2-A]pyrazine CAS No. 143591-61-1

3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Cat. No.: B125190
CAS No.: 143591-61-1
M. Wt: 232.46 g/mol
InChI Key: MCEGPQSPRNOFMG-UHFFFAOYSA-N
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Description

3-Bromo-8-chloroimidazo[1,2-A]pyrazine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-8-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGPQSPRNOFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434938
Record name 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143591-61-1
Record name 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-8-chloroimidazo[1,2-A]pyrazine: A Cornerstone Intermediate in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 143591-61-1

Foreword for the Advanced Researcher

The landscape of targeted cancer therapy is increasingly dominated by the strategic design of kinase inhibitors. Within this intricate field, the heterocyclic scaffold of imidazo[1,2-a]pyrazine has emerged as a "privileged" structure, a foundational blueprint for a multitude of pharmacologically active agents. This guide provides a deep dive into a particularly valuable derivative: 3-Bromo-8-chloroimidazo[1,2-A]pyrazine. We will move beyond a simple recitation of facts to explore the causality behind its synthetic route, the strategic importance of its halogenated positions, and its pivotal role as a versatile intermediate in the generation of potent kinase inhibitors, with a particular focus on the Tropomyosin receptor kinase (Trk) family. This document is intended for the discerning researcher, scientist, and drug development professional who requires not just data, but a cohesive understanding of the molecule's strategic value in contemporary medicinal chemistry.

Physicochemical and Structural Characteristics

This compound is a crystalline solid at room temperature, appearing as an off-white to light brown powder.[1] Its core structure is a fused bicyclic system comprising an imidazole ring fused to a pyrazine ring. The strategic placement of a bromine atom at the 3-position and a chlorine atom at the 8-position are not arbitrary; they are critical handles for subsequent chemical modifications, a topic we will explore in depth.

PropertyValueSource(s)
CAS Number 143591-61-1
Molecular Formula C₆H₃BrClN₃[2]
Molecular Weight 232.47 g/mol [1]
Appearance Off-white to light brown solid[1]
Predicted Density 2.03 ± 0.1 g/cm³[3]
Predicted pKa -1.45 ± 0.30[1]
InChI Key MCEGPQSPRNOFMG-UHFFFAOYSA-N
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[1]

Synthesis and Mechanism: A Tale of Two Halogens

The primary route to this compound is a targeted electrophilic bromination of the 8-chloroimidazo[1,2-a]pyrazine precursor. This reaction is both efficient and high-yielding, a critical consideration for its use as a building block in larger-scale synthetic campaigns.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 8-chloroimidazo[1,2-a]pyrazine.

Materials:

  • 8-chloroimidazo[1,2-a]pyrazine (1.53 g, 10 mmol)

  • N-bromosuccinimide (NBS) (1.78 g, 10 mmol)

  • Dichloromethane (DCM) (30 mL)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 8-chloroimidazo[1,2-a]pyrazine in dichloromethane, add N-bromosuccinimide.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Upon completion of the reaction (monitored by TLC or LC-MS), wash the reaction mixture with a saturated aqueous sodium carbonate solution (2 x 20 mL).[1][4]

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1][4]

  • The resulting solid is this compound (expected yield: ~96%).[1][4]

Mechanistic Insights

The regioselectivity of this reaction is a key feature. The imidazo[1,2-a]pyrazine core is an electron-rich heterocyclic system. The bromine from NBS acts as an electrophile, and the substitution preferentially occurs at the 3-position of the imidazole ring, which is the most nucleophilic carbon. The presence of the electron-withdrawing chlorine at the 8-position further influences the electronic distribution of the ring system, but the inherent reactivity of the 3-position on the imidazole moiety directs the bromination.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Reactant1 8-chloroimidazo[1,2-a]pyrazine Product This compound Reactant1->Product Electrophilic Bromination Reactant2 N-bromosuccinimide (NBS) Reactant2->Product Solvent Dichloromethane (DCM) Solvent->Product Temperature Room Temperature Temperature->Product Byproduct Succinimide Product->Byproduct Byproduct Formation Trk_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibitor cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes Trk Trk Receptor (TrkA, TrkB, TrkC) Ras_MAPK Ras/MAPK Pathway Trk->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Trk->PI3K_Akt PLCg PLCγ Pathway Trk->PLCg Inhibitor Pan-Trk Inhibitor (Derived from This compound) Inhibitor->Trk Inhibition Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Differentiation Neuronal Differentiation PLCg->Differentiation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Phospho-Trk, p-Akt, p-ERK) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Model in Mice Western_Blot->Xenograft Efficacy Tumor Growth Inhibition and Survival Analysis Xenograft->Efficacy Start Synthesized Pan-Trk Inhibitor Start->Kinase_Assay

References

The Strategic Utility of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal and Process Chemists

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, particularly in oncology. This guide provides a detailed technical overview of a key building block, 3-Bromo-8-chloroimidazo[1,2-a]pyrazine , focusing on its synthesis, characterization, and strategic application in the synthesis of complex drug candidates. We will delve into the mechanistic principles behind its synthesis and functionalization, offering field-proven insights and detailed experimental protocols for its use in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Imidazo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Importance

The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine bicyclic system, a nitrogen-rich heterocycle that has garnered significant attention in drug discovery.[1] This scaffold is a structural analog of purines, allowing it to interact with a multitude of biological targets. Its derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, making them highly valuable in the development of targeted cancer therapies.[2]

The strategic placement of halogen atoms on this scaffold provides synthetic handles for diversification, enabling the exploration of the chemical space around the core structure. Specifically, This compound is a particularly valuable intermediate. The bromine atom at the 3-position is well-suited for various palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 8-position offers an additional site for modification or can be integral for target binding.[3] This dual functionalization allows for the sequential and regioselective elaboration of the molecule, a key advantage in the construction of complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective use. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 143591-61-1[5]
Molecular Formula C₆H₃BrClN₃[6]
Molecular Weight 232.46 g/mol [6]
Appearance Off-white to light brown solid[5]
Canonical SMILES C1=CN2C(=CN=C2C(=N1)Cl)Br[7]
InChI Key MCEGPQSPRNOFMG-UHFFFAOYSA-N[4]
Predicted XlogP 2.7[7]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[5]

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 8-chloroimidazo[1,2-a]pyrazine. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Electrophilic Bromination Strategy

The imidazole ring of the imidazo[1,2-a]pyrazine system is more electron-rich than the pyrazine ring, making it more susceptible to electrophilic aromatic substitution. The C3 position is the most electronically activated site for this reaction. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing side reactions.

G cluster_reactants Reactants cluster_process Process cluster_products Product Precursor 8-chloroimidazo[1,2-a]pyrazine Reaction Electrophilic Aromatic Substitution Precursor->Reaction DCM, rt NBS N-Bromosuccinimide (NBS) NBS->Reaction Product This compound Reaction->Product High Regioselectivity at C3

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established procedures for the bromination of imidazo[1,2-a]pyrazines.[5]

Materials:

  • 8-chloroimidazo[1,2-a]pyrazine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of 8-chloroimidazo[1,2-a]pyrazine (e.g., 1.53 g, 10 mmol) in dichloromethane (30 mL) in a round-bottom flask, add N-bromosuccinimide (1.78 g, 10 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium carbonate solution (2 x 20 mL) to quench any remaining acid and remove succinimide.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization may be performed if necessary to afford this compound as an off-white to light brown solid (Typical yield: ~96%).[5]

Self-Validation: The successful synthesis is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot. The identity and purity of the final product must be confirmed by the characterization methods outlined in the next section.

Characterization and Spectroscopic Profile

While raw spectral data is often proprietary to commercial suppliers, a combination of predicted data and analysis of similar structures allows for a reliable characterization profile.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms in the heterocyclic core. The carbons bearing the bromine (C3) and chlorine (C8) atoms will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). The expected monoisotopic mass is approximately 230.91989 Da.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=N and C=C ring stretching vibrations.

Applications in Advanced Synthesis: Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The C3-bromo position is a prime site for the introduction of aryl, heteroaryl, and amino functionalities, which are crucial for modulating the pharmacological properties of drug candidates.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[9] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

G A 3-Bromo-8-chloro- imidazo[1,2-a]pyrazine G Oxidative Addition A->G B Aryl/Heteroaryl Boronic Acid H Transmetalation B->H C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->G D Base (e.g., Na₂CO₃, K₂CO₃) D->H E Solvent (e.g., Toluene/H₂O, Dioxane) F 3-Aryl-8-chloro- imidazo[1,2-a]pyrazine G->H I Reductive Elimination H->I I->C Regeneration I->F

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Explanatory Insight: The choice of palladium catalyst, ligand, base, and solvent system is critical and substrate-dependent. For heteroaryl bromides like our title compound, ligands such as XPhos are often employed to facilitate the oxidative addition step and prevent catalyst deactivation, which can be a challenge with electron-deficient heterocyclic systems.[10]

Protocol: Representative Suzuki-Miyaura Coupling

  • In an oven-dried flask under an inert atmosphere (Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required (e.g., XPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane).

  • Heat the reaction mixture (typically 80-110 °C) with stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the 3-aryl-8-chloroimidazo[1,2-a]pyrazine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[11][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. This transformation is fundamental in drug discovery for introducing basic nitrogen atoms that can improve solubility and provide key hydrogen bond interactions with biological targets.

G A 3-Bromo-8-chloro- imidazo[1,2-a]pyrazine G Oxidative Addition A->G B Primary/Secondary Amine (R₂NH) H Amine Coordination & Deprotonation B->H C Pd(0) Precursor (e.g., Pd₂(dba)₃) C->G L Ligand (e.g., XPhos, RuPhos) L->G D Base (e.g., NaOtBu, Cs₂CO₃) D->H E Solvent (e.g., Toluene, Dioxane) F 3-(Amino)-8-chloro- imidazo[1,2-a]pyrazine G->H I Reductive Elimination H->I I->C Regeneration I->F

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Explanatory Insight: The success of this reaction, especially with heteroaryl halides, hinges on the correct choice of ligand and base.[13] Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote the crucial reductive elimination step.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and form the active palladium-amido intermediate.[13]

Protocol: Representative Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the flask and heat the mixture with vigorous stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 3-amino-8-chloroimidazo[1,2-a]pyrazine derivative.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for modern drug discovery. Its synthesis is straightforward and high-yielding, and its strategically placed halogen atoms provide orthogonal synthetic handles for molecular elaboration. The C3-bromo position is particularly amenable to state-of-the-art palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of well-designed heterocyclic intermediates like this compound will remain a cornerstone of successful drug development programs.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Bromo-8-chloroimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure, appearing in a variety of biologically active molecules. The specific substitution of bromine at the 3-position and chlorine at the 8-position provides two distinct reactive handles for further chemical modifications, making it a versatile building block in the synthesis of compound libraries for screening and lead optimization.[1] A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, formulation development, and biological assays. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details the experimental methodologies for their determination, and discusses the implications of these properties for its application in research and development.

Core Molecular and Physical Attributes

The foundational physical properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these attributes are summarized below.

PropertyValueSource
CAS Number 143591-61-1[2][3][4][5][6]
Molecular Formula C₆H₃BrClN₃[2][3][4][5][6]
Molecular Weight 232.47 g/mol [2][3]
Appearance Solid
Predicted Density 2.03 ± 0.1 g/cm³[ChemicalBook]
Predicted pKa -1.45 ± 0.30[ChemicalBook]
Predicted XLogP3 2.7[PubChemLite]

It is important to note that while the molecular formula and weight are definitive, some of the listed physical properties, such as density and pKa, are predicted values derived from computational models. Experimental verification of these properties is crucial for their application in precise scientific contexts.

Structural and Identification Data

Accurate identification of this compound is essential for ensuring the integrity of experimental work. The following identifiers are used for this compound:

  • IUPAC Name: this compound

  • InChI: 1S/C6H3BrClN3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H[6]

  • InChIKey: MCEGPQSPRNOFMG-UHFFFAOYSA-N[6]

  • SMILES: C1=CN2C(=CN=C2C(=N1)Cl)Br[7]

Experimental Determination of Physical Properties: Methodologies and Rationale

The following sections detail the standard experimental protocols for determining key physical properties of solid compounds like this compound. Understanding these methodologies is critical for interpreting reported data and for designing in-house characterization experiments.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer and a viewing lens.

  • Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality and Self-Validation: This method is self-validating in that a sharp, reproducible melting range obtained over multiple measurements provides high confidence in both the compound's identity and its purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

Diagram of the Melting Point Determination Workflow

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Finely powder the solid sample prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat slowly (1-2 °C/min) meas1->meas2 meas3 Observe for phase change meas2->meas3 data1 Record temperature at first liquid formation meas3->data1 data2 Record temperature at complete liquefaction data1->data2 G Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (24-48h) equil1->equil2 anal1 Separate solid and liquid phases (centrifugation) equil2->anal1 anal2 Extract supernatant anal1->anal2 anal3 Quantify concentration (e.g., HPLC) anal2->anal3

References

A Researcher's Guide to Determining the Solubility Profile of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from the laboratory bench to clinical application.[1][2] Poorly soluble compounds often face a cascade of challenges, including inadequate absorption, diminished bioavailability, and difficulties in formulation, which can ultimately lead to the failure of an otherwise promising drug candidate.[3][4] Therefore, a comprehensive understanding of a compound's solubility is not merely a data point but a cornerstone of strategic drug development.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for determining the solubility profile of the novel heterocyclic compound, 3-Bromo-8-chloroimidazo[1,2-A]pyrazine. While specific solubility data for this compound is not yet widely published, this guide will equip you with the foundational knowledge and detailed experimental protocols necessary to elucidate its solubility characteristics. We will delve into the theoretical underpinnings of solubility, explore various experimental methodologies, and provide actionable insights to navigate the complexities of solubility assessment.

Compound at a Glance: this compound

Before embarking on solubility studies, a fundamental understanding of the test compound is essential.

Structure:

A simplified 2D representation of this compound.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[5]
Molecular Weight 232.46 g/mol PubChem
Predicted XlogP 2.7[6]
Physical Form Solid (at standard conditions)[7]

The presence of halogen atoms (bromine and chlorine) and the fused imidazole and pyrazine rings suggest a molecule with a degree of lipophilicity, as indicated by the predicted XlogP value. The nitrogen atoms in the heterocyclic rings may offer sites for hydrogen bonding and potential ionization, hinting at a pH-dependent solubility profile.[8][9][10]

Understanding the Nuances of Solubility: Kinetic vs. Thermodynamic

A crucial distinction in solubility measurement is between kinetic and thermodynamic solubility.[11][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solid and solution phases are in equilibrium.[11] It is a critical parameter for understanding the intrinsic properties of a drug substance.

  • Kinetic Solubility: This is often measured in early drug discovery from a supersaturated solution, typically generated by adding a concentrated DMSO stock of the compound to an aqueous buffer.[4][12] It reflects the concentration at which the compound precipitates out of solution over a shorter timeframe and can be influenced by the experimental conditions.

For a comprehensive understanding, both types of solubility should be assessed, as they provide different insights into a compound's behavior.

Strategic Approach to Solubility Determination: A Phased Workflow

A systematic approach to determining the solubility of this compound will yield the most reliable and comprehensive data. The following workflow is recommended:

Solubility_Workflow cluster_prep Phase 1: Preparation & Planning cluster_screening Phase 2: Initial Screening cluster_definitive Phase 3: Definitive Measurement cluster_analysis Phase 4: Data Analysis & Reporting A Compound Procurement & Purity Assessment B Solvent Selection A->B C Analytical Method Development (HPLC-UV) B->C D Kinetic Solubility Assessment (Nephelometry) C->D E Thermodynamic Solubility Determination (Shake-Flask Method) D->E F pH-Dependent Solubility Profile E->F G Data Compilation & Interpretation F->G H Reporting G->H

Caption: Recommended workflow for solubility determination.

Phase 1: Preparation and Planning

1. Compound Procurement and Purity Assessment: Ensure a sufficient quantity of this compound with the highest possible purity. Impurities can significantly affect solubility measurements.

2. Solvent Selection: The choice of solvents is critical for a comprehensive solubility profile.[13][14] A well-curated selection should include:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH levels (e.g., 4.5, 6.8, 7.4) to assess pH-dependent solubility.[8][9]

  • Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to mimic physiological conditions.

  • Organic Solvents: A range of polar and non-polar solvents such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO) can be useful for formulation development.[15]

3. Analytical Method Development (HPLC-UV): A robust and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.[16][17]

Protocol for HPLC-UV Method Development:

  • Column Selection: Start with a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase and inject them into the HPLC system to generate a calibration curve. Ensure a linear response with a correlation coefficient (R²) > 0.99.

Phase 2: Initial Screening - Kinetic Solubility Assessment

For a rapid initial assessment, kinetic solubility can be determined using nephelometry. This technique measures the light scattering caused by precipitated particles in a solution.[18][19][20]

Experimental Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Reading: Measure the turbidity of each well using a laser nephelometer.[21] The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Nephelometry_Workflow A Prepare 10 mM stock in DMSO B Serial dilute in DMSO A->B C Add to aqueous buffer in 96-well plate B->C D Incubate with shaking C->D E Measure turbidity with nephelometer D->E F Determine precipitation point E->F

Caption: Workflow for kinetic solubility determination by nephelometry.

Phase 3: Definitive Measurement - Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[22] This method allows the compound to reach equilibrium with the solvent.

Experimental Protocol for Shake-Flask Thermodynamic Solubility Assay:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[23]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with the mobile phase and analyze the concentration using the pre-developed HPLC-UV method.[16]

  • pH Measurement: For aqueous solutions, measure the final pH of the saturated solution, as it can sometimes differ from the initial pH of the buffer.[24]

pH-Dependent Solubility Profile:

To investigate the effect of pH on the solubility of this compound, perform the shake-flask method using a series of buffers with different pH values (e.g., from pH 2 to 10). Plot the measured solubility against the final pH of the saturated solution. This profile is particularly important for ionizable compounds.[9]

Phase 4: Data Analysis and Reporting

Data Compilation and Interpretation:

Organize the collected solubility data into a clear and concise table.

Example Data Table (Hypothetical):

Solvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
PBS (pH 7.4)25Kinetic (Nephelometry)
PBS (pH 7.4)25Thermodynamic (Shake-Flask)
PBS (pH 5.0)25Thermodynamic (Shake-Flask)
SGF (pH 1.2)37Thermodynamic (Shake-Flask)
SIF (pH 6.8)37Thermodynamic (Shake-Flask)
Ethanol25Thermodynamic (Shake-Flask)
DMSO25Thermodynamic (Shake-Flask)

Factors to Consider in Interpretation:

  • pH Effect: A significant change in solubility with pH suggests that the compound is ionizable.[25]

  • Temperature Effect: For most solids, solubility increases with temperature.[26]

  • Solvent Polarity: The solubility in different organic solvents provides insights into the compound's polarity and can guide formulation strategies.[13][15]

Conclusion: A Pathway to Comprehensive Solubility Understanding

While pre-existing solubility data for this compound may be limited, this guide provides a comprehensive and scientifically rigorous framework for its determination. By systematically applying the described methodologies, researchers can generate a robust solubility profile that will be invaluable for advancing the development of this compound. A thorough understanding of solubility is not just a regulatory requirement but a fundamental aspect of rational drug design and development, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

Spectral Data Analysis of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] The targeted functionalization of this scaffold, such as through halogenation, provides a powerful tool for modulating physicochemical properties and biological activity. This guide focuses on a specific, synthetically valuable derivative: 3-Bromo-8-chloroimidazo[1,2-a]pyrazine. While this compound is commercially available and documented under CAS Number 143591-61-1, a comprehensive, publicly available analysis of its spectral data is notably scarce.[3][4] This document serves as an in-depth technical guide for researchers, providing a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By grounding these predictions in established principles of spectroscopy and data from analogous structures, this guide offers a robust framework for the unambiguous identification and characterization of this compound, empowering its use in drug development and synthetic chemistry workflows.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The structure consists of a pyrazine ring fused to an imidazole ring. The strategic placement of a bromine atom at the C3 position and a chlorine atom at the C8 position makes it a versatile building block for further chemical elaboration via cross-coupling reactions.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 143591-61-1[3][4]
Molecular Formula C₆H₃BrClN₃[5]
Molecular Weight 232.47 g/mol [4][6]
Monoisotopic Mass 230.91989 Da[5]
InChI Key MCEGPQSPRNOFMG-UHFFFAOYSA-N[3]

Below is the chemical structure with the standard IUPAC numbering for the imidazo[1,2-a]pyrazine ring system, which will be used for the assignment of spectral signals throughout this guide.

fragmentation_pathway M [M]⁺˙ m/z ≈ 231, 233, 235 M_minus_Br [M-Br]⁺ m/z ≈ 152, 154 M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ m/z ≈ 196, 198 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]⁺˙ m/z ≈ 204, 206, 208 M->M_minus_HCN - HCN Fragment1 [C₅H₂ClN₂]⁺ m/z ≈ 125, 127 M_minus_Br->Fragment1 - HCN

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 3-bromo-8-chloroimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine scaffold is a privileged structure, appearing in molecules with a wide array of biological activities, including as kinase inhibitors and anti-infective agents.[1][2] The strategic introduction of halogen atoms, such as bromine at the 3-position and chlorine at the 8-position, furnishes a versatile building block for the creation of diverse chemical libraries through subsequent cross-coupling reactions.[2]

Strategic Approach to Synthesis

The synthesis of this compound is most efficiently achieved through the direct electrophilic bromination of the 8-chloroimidazo[1,2-a]pyrazine precursor. This approach is predicated on the inherent electronic properties of the fused heterocyclic system. The imidazole ring is electron-rich, rendering it susceptible to electrophilic attack, whereas the pyrazine ring is electron-deficient.[3] Consequently, electrophilic substitution, such as bromination, preferentially occurs on the imidazole moiety. Specifically, the C-3 position is the most nucleophilic carbon on the imidazo[1,2-a]pyrazine core, directing the regioselective installation of the bromine atom.[4]

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a convenient and reliable source of electrophilic bromine that operates under mild reaction conditions, often at room temperature, and simplifies the purification process. The reaction is typically conducted in an inert solvent, such as dichloromethane, to facilitate the reaction while minimizing side products.

The overall synthetic strategy can be visualized as a two-step logical progression, starting from the commercially available 2-amino-3-chloropyrazine, which is first cyclized to form the imidazo[1,2-a]pyrazine core, followed by the regioselective bromination. However, for the purpose of this guide, we will focus on the final bromination step, assuming the availability of the 8-chloroimidazo[1,2-a]pyrazine starting material.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: 8-Chloroimidazo[1,2-a]pyrazine Reaction Electrophilic Bromination Start->Reaction Reagent Reagent: N-Bromosuccinimide (NBS) Reagent->Reaction Solvent Solvent: Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (Saturated NaHCO3) Reaction->Workup Purification Purification: Concentration under reduced pressure Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for the bromination of 8-chloroimidazo[1,2-a]pyrazine.

Quantitative Data Summary

ParameterValue
Starting Material 8-Chloroimidazo[1,2-a]pyrazine
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Reagent N-Bromosuccinimide (NBS)
Molecular FormulaC4H4BrNO2
Molecular Weight177.98 g/mol
Product This compound
Molecular FormulaC6H3BrClN3
Molecular Weight232.47 g/mol
Typical Yield >90%
Reaction Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time 2 hours

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 8-chloroimidazo[1,2-a]pyrazine.

Materials and Equipment:

  • 8-Chloroimidazo[1,2-a]pyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 8-chloroimidazo[1,2-a]pyrazine (e.g., 1.53 g, 10 mmol) in dichloromethane (30 mL) in a round-bottom flask, add N-bromosuccinimide (1.78 g, 10 mmol) in one portion at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Aqueous Workup: Upon completion of the reaction, quench the reaction by washing the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) in a separatory funnel. This step neutralizes any acidic byproducts.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Product Characterization: The resulting solid is typically of high purity. For a highly pure sample, recrystallization or column chromatography can be performed. The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically high, often exceeding 90%.[5]

Trustworthiness and Self-Validation

The described protocol is a robust and well-established method for the synthesis of this compound. The high regioselectivity of the bromination at the C-3 position is a consistent and predictable outcome based on the electronic nature of the imidazo[1,2-a]pyrazine ring system. The use of NBS as a brominating agent is a standard and reliable technique in organic synthesis. The simple workup procedure effectively removes the succinimide byproduct and any unreacted reagents, leading to a high-purity product. The high yield reported in the literature for this reaction further attests to its efficiency and reliability.[5]

Conclusion

The synthesis of this compound via electrophilic bromination of 8-chloroimidazo[1,2-a]pyrazine is a straightforward and efficient process. The provided protocol, grounded in established chemical principles, offers a reliable method for obtaining this valuable building block for drug discovery and development. The strategic placement of the bromine and chlorine atoms allows for further functionalization, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

References

The Enigmatic Mechanism of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine: A Technical Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in bioactive compounds, particularly as potent kinase inhibitors. This technical guide delves into the probable mechanism of action of a specific, yet under-characterized derivative, 3-Bromo-8-chloroimidazo[1,2-A]pyrazine. While direct experimental evidence for this particular molecule is sparse, a comprehensive analysis of its structural analogues provides a compelling, data-driven hypothesis centered on the inhibition of key cellular kinases. This document will navigate the established pharmacology of the imidazo[1,2-a]pyrazine class, propose a putative mechanism for our lead compound, and lay out a rigorous, self-validating experimental workflow to elucidate its precise biological function. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical entity.

The Imidazo[1,2-a]pyrazine Core: A Foundation for Kinase Inhibition

The imidazo[1,2-a]pyrazine core is a bicyclic heteroaromatic system that has proven to be an exceptionally versatile scaffold for the development of kinase inhibitors. Its rigid structure provides a stable platform for the presentation of various substituents in a defined three-dimensional space, facilitating precise interactions with the ATP-binding pocket of kinases. Derivatives of this scaffold have been extensively explored as inhibitors of several important kinase families, including Aurora kinases, Phosphoinositide 3-kinases (PI3K), and I-kappa-B kinases (IKK)[1][2][3][4].

The general mechanism of action for imidazo[1,2-a]pyrazine-based kinase inhibitors involves competitive binding to the ATP pocket of the target kinase. The nitrogen atoms within the bicyclic core often form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. The substituents at various positions of the imidazo[1,2-a]pyrazine ring system then dictate the potency and selectivity of the inhibitor by forming additional interactions with other residues within the active site.

A Putative Mechanism of Action for this compound: Targeting the Aurora Kinase Family

Given the wealth of data on closely related analogues, it is highly probable that this compound functions as an inhibitor of the Aurora kinase family (Aurora A and Aurora B). These serine/threonine kinases are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers, making them attractive targets for oncology drug discovery.

The proposed mechanism of action is as follows:

  • ATP-Competitive Inhibition: this compound is hypothesized to bind to the ATP-binding site of Aurora kinases, preventing the binding of endogenous ATP and thereby blocking the phosphorylation of downstream substrates.

  • Key Structural Features: The chloro substituent at the 8-position and the bromo substituent at the 3-position are likely to influence the compound's interaction with the kinase active site. The chlorine atom may engage in halogen bonding or other non-covalent interactions, while the bromine atom could serve as a synthetic handle for further optimization of the molecule's properties.

The following diagram illustrates the central role of Aurora kinases in cell cycle progression, representing the pathway likely targeted by this compound.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_targets Key Mitotic Events G2 G2 Phase Checkpoint Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Spindle_Assembly Spindle Assembly Checkpoint Prophase->Spindle_Assembly Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Centrosome_Separation Centrosome Separation Aurora_A Aurora A Kinase Aurora_A->Centrosome_Separation Aurora_B Aurora B Kinase Aurora_B->Spindle_Assembly Aurora_B->Cytokinesis Compound 3-Bromo-8-chloro- imidazo[1,2-A]pyrazine Compound->Aurora_A Inhibition Compound->Aurora_B Inhibition

Caption: Putative inhibition of the Aurora kinase signaling pathway by this compound.

Broader Kinase Inhibition Profile: A World of Possibilities

While the Aurora kinases represent the most likely primary targets, the imidazo[1,2-a]pyrazine scaffold's versatility means that this compound could exhibit inhibitory activity against other kinase families. Notable examples from the literature include:

  • Phosphoinositide 3-Kinase (PI3K): Certain imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of PI3K, a key enzyme in cell growth, proliferation, and survival pathways.

  • I-kappa-B Kinase (IKK): This kinase complex is central to the NF-κB signaling pathway, which is involved in inflammation and immunity. Inhibition of IKK by imidazo[1,2-a]pyrazine analogues has been reported.[4]

  • Tropomyosin Receptor Kinases (Trks): More recently, derivatives of this scaffold have been designed as potent and selective pan-Trk inhibitors, which are targets in various cancers.

The following table summarizes the reported inhibitory activities of various imidazo[1,2-a]pyrazine derivatives against different kinases, providing a basis for the hypothesized activity of this compound.

Imidazo[1,2-a]pyrazine Derivative Target Kinase(s) Reported IC50 Reference
Substituted imidazo[1,2-a]pyrazinesAurora A, Aurora BNanomolar range[2]
8-morpholinoimidazo[1,2-a]pyrazine derivativesPI3Kα1.25 µM[5][6]
Imidazo[1,2-a]pyrazine derivativesIKK1, IKK2Not specified[4]
3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamidesTrkA, TrkB, TrkC2.65 nM, 10.47 nM, 2.95 nM[7]

A Rigorous Experimental Workflow for Mechanism of Action Elucidation

To definitively establish the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following workflow is designed to be a self-validating system, where the results of each experiment inform the design of the next.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cell-Based Validation cluster_in_vivo In Vivo Confirmation Kinase_Screening Broad Kinase Panel Screening (e.g., 400+ kinases) IC50_Determination IC50 Determination for Identified Hits Kinase_Screening->IC50_Determination Identify Hits Binding_Assay Direct Binding Assay (e.g., SPR, ITC) IC50_Determination->Binding_Assay Confirm Direct Binding Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Binding_Assay->Cell_Viability Validate Cellular Activity Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Cell_Viability->Target_Engagement Confirm Target Interaction in Cells Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot for p-Histone H3) Target_Engagement->Pathway_Analysis Demonstrate Mechanism Xenograft_Model Tumor Xenograft Model Pathway_Analysis->Xenograft_Model Evaluate In Vivo Efficacy Pharmacodynamics Pharmacodynamic Biomarker Analysis Xenograft_Model->Pharmacodynamics Confirm Target Modulation In Vivo

Caption: A comprehensive workflow for elucidating the mechanism of action of this compound.

Step-by-Step Methodologies

Part 1: In Vitro Characterization

  • Broad Kinase Panel Screening:

    • Objective: To identify the primary kinase targets of this compound.

    • Protocol:

      • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of recombinant human kinases (e.g., >400).

      • The compound is typically screened at a single concentration (e.g., 1 or 10 µM) in a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate by each kinase.

      • Results are expressed as percent inhibition relative to a control (e.g., staurosporine).

  • IC50 Determination:

    • Objective: To quantify the potency of the compound against the top hits from the initial screen.

    • Protocol:

      • For each identified kinase hit (e.g., >50% inhibition in the primary screen), perform a dose-response assay.

      • Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions).

      • Incubate the kinase, substrate, and ATP with each concentration of the compound.

      • Measure kinase activity and plot the results against the compound concentration.

      • Calculate the IC50 value using a non-linear regression analysis.

  • Direct Binding Assay (Surface Plasmon Resonance - SPR):

    • Objective: To confirm direct binding of the compound to the target kinase and determine binding kinetics.

    • Protocol:

      • Immobilize the recombinant target kinase on a sensor chip.

      • Flow different concentrations of this compound over the chip surface.

      • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the kinase.

      • Analyze the association and dissociation phases to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

Part 2: Cell-Based Validation

  • Cell Viability/Proliferation Assay:

    • Objective: To determine the effect of the compound on the growth of cancer cell lines known to be dependent on the identified target kinase(s).

    • Protocol:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

      • Add a viability reagent (e.g., MTT, resazurin, or a luciferase-based reagent) and measure the signal according to the manufacturer's instructions.

      • Calculate the GI50 (concentration for 50% growth inhibition).

  • Target Engagement Assay (Cellular Thermal Shift Assay - CETSA):

    • Objective: To confirm that the compound binds to its target kinase inside intact cells.

    • Protocol:

      • Treat cultured cells with the compound or vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Centrifuge to pellet the aggregated, denatured proteins.

      • Analyze the supernatant by Western blotting or another protein detection method to quantify the amount of soluble target kinase remaining at each temperature.

      • Binding of the compound will stabilize the kinase, resulting in a higher melting temperature compared to the vehicle-treated control.

  • Downstream Pathway Analysis (Western Blotting):

    • Objective: To demonstrate that the compound inhibits the activity of the target kinase in cells by measuring the phosphorylation of a known downstream substrate.

    • Protocol:

      • Treat cells with the compound for a short period (e.g., 1-2 hours).

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a membrane and probe with primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-Histone H3 for Aurora B inhibition) and the total form of the substrate.

      • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

      • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

While the precise molecular mechanism of this compound remains to be definitively elucidated through direct experimentation, a robust hypothesis can be formulated based on the extensive body of research on the imidazo[1,2-a]pyrazine scaffold. The evidence strongly suggests that this compound functions as a kinase inhibitor, with the Aurora kinase family being the most probable primary target. The proposed experimental workflow provides a clear and comprehensive path to validating this hypothesis and fully characterizing the compound's mechanism of action. The insights gained from such studies will be invaluable for the future development of this compound and its analogues as potential therapeutic agents.

References

The Strategic Utility of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure

The imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a "privileged structure," frequently found in molecules with a wide range of biological activities.[1] Derivatives of this scaffold have shown promise as antibacterial, anti-inflammatory, and anticancer agents.[2][3] The strategic introduction of halogen substituents, such as bromine and chlorine, onto this core provides synthetic handles for diversification, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

This technical guide focuses on the synthesis, properties, and synthetic applications of a key building block: 3-bromo-8-chloroimidazo[1,2-a]pyrazine. The presence of two distinct halogen atoms at the 3- and 8-positions offers orthogonal reactivity, enabling selective functionalization and the construction of complex molecular architectures. This guide will provide an in-depth analysis of its role in pivotal cross-coupling reactions and offer practical, field-proven insights for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient synthesis of this compound begins with the commercially available 8-chloroimidazo[1,2-a]pyrazine. The subsequent bromination is a regioselective electrophilic aromatic substitution.

Understanding the Regioselectivity

The bromination of 8-chloroimidazo[1,2-a]pyrazine selectively occurs at the C3 position. This regioselectivity can be rationalized by examining the stability of the intermediate carbocation (Wheland intermediate). The pyrazine ring, being electron-deficient, deactivates the fused six-membered ring towards electrophilic attack.[4] Consequently, substitution occurs on the more electron-rich five-membered imidazole ring. Attack at C3 is favored over C2 because the resulting intermediate can better delocalize the positive charge without disrupting the aromaticity of the pyrazine ring.[4]

G cluster_0 Electrophilic Bromination Start 8-Chloroimidazo[1,2-a]pyrazine Reagent N-Bromosuccinimide (NBS) in a polar solvent (e.g., DMF) Start->Reagent Electrophilic Attack Product This compound Reagent->Product G cluster_1 Suzuki-Miyaura Coupling Start This compound Reagents Arylboronic acid or ester Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Start->Reagents C-C Bond Formation Product 3-Aryl-8-chloroimidazo[1,2-a]pyrazine Reagents->Product G cluster_2 Buchwald-Hartwig Amination Start This compound Reagents Primary or Secondary Amine Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs2CO3) Start->Reagents C-N Bond Formation Product 3-Amino-8-chloroimidazo[1,2-a]pyrazine Reagents->Product

References

The Strategic Application of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of compounds with a vast range of biological activities, including applications in oncology, central nervous system (CNS) disorders, and infectious diseases. This guide focuses on a particularly strategic derivative: 3-Bromo-8-chloroimidazo[1,2-a]pyrazine . While not an active pharmaceutical ingredient itself, this molecule represents a highly versatile and powerful starting material for the synthesis of novel drug candidates. Its key value lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential chemical modifications. The bromine atom at the C3 position is primed for palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C8 position is susceptible to nucleophilic aromatic substitution. This guide provides a comprehensive overview of the synthesis of this key intermediate, explores its chemical reactivity, and outlines detailed, field-proven strategies for its application in developing next-generation therapeutics for oncology and CNS disorders.

Part 1: The Imidazo[1,2-a]pyrazine Core: A Foundation of Therapeutic Diversity

The imidazo[1,2-a]pyrazine bicyclic system is a nitrogen-rich heterocycle that has captured the attention of medicinal chemists for decades.[1] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with a wide variety of biological targets. Molecules incorporating this core have demonstrated a remarkable spectrum of pharmacological activities, validating its status as a privileged structure in drug discovery.[2][3]

Key therapeutic activities associated with imidazo[1,2-a]pyrazine derivatives include:

  • Anticancer Properties : Derivatives have been developed as potent inhibitors of critical oncology targets like I-kappa B Kinase (IKK-beta), PI3K, and Aurora A kinase, and have shown direct cytotoxic effects against various cancer cell lines.[4][5][6][7]

  • Immuno-oncology : Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[8][9] ENPP1 is a negative regulator of the cGAS-STING pathway; its inhibition can stimulate an innate immune response against tumors.[8][9]

  • CNS Modulation : Specific analogs have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), indicating potential for treating neurological conditions such as epilepsy.[10]

  • Antimicrobial and Antiviral Activity : The scaffold is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties, including inhibitors of the SARS-CoV-2 main protease.[7][11]

  • Diverse Pharmacological Effects : Beyond these areas, various derivatives have been reported to possess anti-inflammatory, antioxidant, cardiac-stimulating, and uterine-relaxing properties.[11][12]

Caption: The core chemical structure of imidazo[1,2-a]pyrazine with standard numbering.

Part 2: Synthesis and Orthogonal Reactivity of this compound

The utility of this compound stems from its synthetic accessibility and, more importantly, the distinct chemical reactivity of its halogen atoms. This "orthogonal" reactivity allows for a programmed, site-selective approach to building molecular complexity.

Synthesis Protocol

The intermediate is typically prepared via a two-step process starting from commercially available aminopyrazines.[10] The causality behind this approach is efficiency and control over the substitution pattern.

Step 1: Cyclization to form the 8-chloroimidazo[1,2-a]pyrazine core

  • Reaction: Condensation of 2-amino-3-chloropyrazine with an α-halocarbonyl compound (e.g., α-chloroacetophenone).

  • Rationale: This is a classic cyclization reaction to form the fused imidazole ring. The amino group of the pyrazine acts as a nucleophile, attacking the carbonyl-adjacent carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocyclic core.

Step 2: Regioselective Bromination

  • Reaction: Electrophilic aromatic substitution on 8-chloroimidazo[1,2-a]pyrazine using N-Bromosuccinimide (NBS).[13]

  • Rationale: The imidazo[1,2-a]pyrazine ring system is electron-rich, particularly at the C3 position, making it susceptible to electrophilic attack. NBS is a mild and effective source of electrophilic bromine, allowing for controlled, regioselective bromination at the most activated position (C3) without disturbing the C8-chloro substituent.

Key Chemical Transformations: A Gateway to Diverse Libraries

The strategic value of this intermediate is fully realized in its subsequent reactions. The C3-bromo and C8-chloro positions can be functionalized using different classes of chemical reactions, enabling the creation of large and diverse compound libraries from a single starting point.

  • Palladium-Catalyzed Cross-Coupling at C3: The bromine atom at the C3 position is an excellent handle for various Pd-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[14] The electron-deficient nature of the pyrazine ring can enhance the rate of oxidative addition to the palladium catalyst.[14] This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, which are critical for modulating target binding and physicochemical properties.

  • Nucleophilic Aromatic Substitution (SNAr) at C8: The chlorine atom at the C8 position can be displaced by various nucleophiles, such as amines or alcohols.[10][11] This reaction is often performed at elevated temperatures and provides a straightforward method for introducing groups that can improve solubility, modulate pharmacokinetics, or form key hydrogen bonds with a biological target.

Caption: Orthogonal reactivity of this compound.

Part 3: Potential Therapeutic Applications & Drug Design Strategies

The true potential of this compound is as a foundational element in targeted drug discovery campaigns. Below are two detailed strategies for its application.

Application A: Oncology - Development of ENPP1 Inhibitors for Immuno-Therapy

Scientific Rationale: Recent studies have successfully identified imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of ENPP1, a key enzyme that negatively regulates the cGAS-STING pathway.[8][9] By inhibiting ENPP1, the concentration of the STING agonist 2'3'-cGAMP increases, leading to enhanced downstream signaling (e.g., IFNB1, CXCL10 expression) and a more robust anti-tumor immune response.[8][9] This makes ENPP1 a high-value target for cancer immunotherapy.

Experimental Workflow

G cluster_0 Library Synthesis cluster_1 In Vitro Screening cluster_2 Cellular & In Vivo Validation start 3-Bromo-8-chloro- imidazo[1,2-a]pyrazine synthesis Parallel Synthesis: 1. Suzuki Coupling @ C3 2. SₙAr @ C8 start->synthesis library Focused Compound Library (100-200 compounds) synthesis->library screening Primary Screen: ENPP1 Inhibition Assay (IC₅₀ Determination) library->screening selectivity Selectivity Screen: ENPP2 & ENPP3 Assays screening->selectivity hits Potent & Selective Hits (IC₅₀ < 100 nM, >100-fold selective) selectivity->hits cellular STING Pathway Activation Assay (e.g., qPCR for IFNB1, CXCL10) hits->cellular pk Pharmacokinetic (PK) Studies in Mice cellular->pk efficacy In Vivo Efficacy Study (e.g., MC38 syngeneic model +/- anti-PD-1) pk->efficacy

Caption: Workflow for the discovery of ENPP1 inhibitors.

Methodology 1: Library Synthesis

  • Scaffold Preparation: Synthesize a multi-gram batch of this compound as per the protocol in Part 2.

  • Suzuki Coupling: In a 96-well plate format, react the scaffold with a diverse set of 10-20 aryl and heteroaryl boronic acids at the C3 position.

  • Nucleophilic Substitution: Take the products from the previous step and distribute them across another set of plates. React them with a diverse set of 10 primary and secondary amines at the C8 position under heating.

  • Purification & QC: Purify all final compounds using mass-directed preparative HPLC. Confirm identity and purity (>95%) by LC-MS and 1H NMR.

Methodology 2: In-vitro ENPP1 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each library compound against human ENPP1.

  • Protocol:

    • Use a commercially available fluorescence-based ENPP1 assay kit.

    • Dispense recombinant human ENPP1 enzyme into a 384-well assay plate.

    • Add library compounds across a 10-point, 3-fold serial dilution (e.g., 10 µM to 0.5 nM).

    • Add the fluorescent substrate (e.g., a cGAMP analog).

    • Incubate at room temperature for 60 minutes.

    • Measure fluorescence intensity on a plate reader.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Hypothetical Screening Results

Compound IDC3-SubstituentC8-SubstituentENPP1 IC₅₀ (nM)[8][9]ENPP3 IC₅₀ (nM)Selectivity (Fold)
Lead-001 4-FluorophenylMorpholine9.5>10,000>1052
Lead-002 Pyridin-3-ylPiperazine25.1>10,000>398
Lead-003 Thiophen-2-ylMorpholine150.3>10,000>66
Control PhenylChlorine1250>10,000>8
Application B: CNS Disorders - Discovery of TARP γ-8 Selective AMPAR Modulators

Scientific Rationale: AMPA receptors associated with the auxiliary subunit TARP γ-8 are densely expressed in the hippocampus and are implicated in the pathophysiology of epilepsy.[10] Selective negative modulators of these specific AMPARs could offer a targeted anticonvulsant therapy with a potentially improved side-effect profile. Imidazo[1,2-a]pyrazines have been identified as a promising starting point for developing such modulators.[10]

Experimental Workflow

Caption: Workflow for the discovery of selective AMPAR modulators.

Methodology 1: GluA1/γ-8 Ca²⁺ Flux Assay

  • Objective: To measure the functional antagonism of compounds at the target receptor complex.[10]

  • Protocol:

    • Culture HEK-293 cells stably expressing the GluA1 AMPA receptor subunit and the TARP γ-8 auxiliary subunit.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add test compounds at various concentrations and incubate.

    • Stimulate the cells with a sub-maximal concentration of glutamate.

    • Measure the change in intracellular calcium concentration using a fluorescence imaging plate reader.

    • Perform a counter-screen using cells expressing GluA1/γ-2 to determine selectivity.

Methodology 2: In Vivo Pharmacokinetic (PK) Study

  • Objective: To determine the brain penetration of lead compounds, a critical parameter for CNS drugs.

  • Protocol:

    • Administer the test compound to Sprague-Dawley rats (n=3 per time point) via oral gavage (p.o.) at a dose of 10 mg/kg.[10]

    • At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and harvest brain tissue.

    • Extract the compound from plasma and brain homogenate.

    • Quantify the concentration of the compound using LC-MS/MS.

    • Calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and the brain/plasma concentration ratio.

Part 4: Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined synthesis and, crucially, its orthogonal chemical reactivity at the C3 and C8 positions, provide an efficient and powerful route to generate vast libraries of novel, diverse, and complex molecules.

The successful application of the broader imidazo[1,2-a]pyrazine scaffold in high-value therapeutic areas like immuno-oncology and neurology provides a compelling, data-driven rationale for the continued exploration of this chemical space. By leveraging the synthetic advantages of the 3-bromo-8-chloro intermediate, research organizations can significantly accelerate their discovery programs, moving rapidly from initial concept to validated lead candidates. Future work should continue to explore the derivatization of this scaffold for other promising applications, including the development of novel antiviral and anti-inflammatory agents, where imidazo[1,2-a]pyrazines have also shown significant promise.

References

The Imidazo[1,2-a]pyrazine Core: A Journey from Chemical Curiosity to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyrazine ring system, a nitrogen-rich fused heterocycle, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and rigid, planar structure provide an ideal framework for designing molecules that can interact with a diverse range of biological targets with high affinity and selectivity. This guide will delve into the discovery and historical evolution of this remarkable heterocyclic core, charting its journey from early synthetic explorations to its current status as a key component in the development of novel therapeutics for cancer, neurological disorders, and infectious diseases. We will explore the key synthetic strategies that have enabled the creation of vast libraries of imidazo[1,2-a]pyrazine derivatives, dissect the intricate mechanisms by which these compounds exert their biological effects, and provide practical, field-proven insights for researchers seeking to harness the potential of this versatile molecular architecture.

I. The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

The formal documentation of the parent imidazo[1,2-a]pyrazine scaffold in the chemical literature can be traced back to the mid-1970s. A notable early report by Christensen et al. in 1975 detailed the preparation of the unsubstituted ring system and explored its basic chemical reactivity, including its propensity for electrophilic bromination at the C-3 position.[1] This initial work laid the groundwork for future investigations into the functionalization of this novel heterocycle.

The classical and most straightforward approach to the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, a reaction often referred to as the Tschitschibabin reaction. This two-component condensation remains a cornerstone of imidazo[1,2-a]pyrazine synthesis due to its simplicity and the ready availability of the starting materials.

Visualizing the Classical Synthesis: The Tschitschibabin Reaction

Tschitschibabin_Reaction cluster_reactants Reactants cluster_intermediates Reaction Pathway aminopyrazine 2-Aminopyrazine intermediate1 Nucleophilic Attack (N1 of pyrazine on carbonyl carbon) aminopyrazine->intermediate1 Step 1 halocarbonyl α-Halocarbonyl (e.g., α-bromoketone) halocarbonyl->intermediate1 intermediate2 Intramolecular Cyclization (Exocyclic amino group attacks iminium ion) intermediate1->intermediate2 Step 2 intermediate3 Dehydration intermediate2->intermediate3 Step 3 product Imidazo[1,2-a]pyrazine intermediate3->product Final Product GBB_Reaction cluster_reactants Reactants cluster_intermediates Reaction Pathway aminopyrazine 2-Aminopyrazine imine Imine Formation aminopyrazine->imine aldehyde Aldehyde aldehyde->imine isocyanide Isocyanide nitrilium Nitrile-Isocyanide Adduct (Nitrilium Ion) isocyanide->nitrilium imine->nitrilium cyclization Intramolecular [4+1] Cycloaddition nitrilium->cyclization product 3-Aminoimidazo[1,2-a]pyrazine cyclization->product Aurora_Kinase_Inhibition cluster_pathway Mitotic Progression Aurora_Kinase Aurora Kinase Substrates Downstream Substrates (e.g., Histone H3) Aurora_Kinase->Substrates Phosphorylation Mitosis Proper Mitotic Spindle Formation & Chromosome Segregation Substrates->Mitosis Cell_Division Normal Cell Division Mitosis->Cell_Division Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Aurora_Kinase Inhibits

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 3-Bromo-8-chloroimidazo[1,2-A]pyrazine (CAS No. 143591-61-1), a heterocyclic building block utilized in pharmaceutical research and drug development. This document is intended for researchers, scientists, and laboratory professionals, offering an in-depth analysis of the compound's hazard profile, requisite personal protective equipment, and detailed procedures for safe handling, storage, emergency response, and disposal. By elucidating the causality behind these safety measures, this guide aims to foster a culture of safety and ensure the well-being of personnel working with this compound.

Compound Identification and Properties

This compound is a halogenated heterocyclic compound. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 143591-61-1[3]
Molecular Formula C₆H₃BrClN₃[3]
Molecular Weight 232.47 g/mol [3]
Appearance Off-white to light brown solid[4]
Storage Temperature 2-8°C, under inert gas[4][5]
InChI Key MCEGPQSPRNOFMG-UHFFFAOYSA-N[3]

Hazard Analysis and Toxicological Profile

A thorough understanding of the hazard profile of this compound is fundamental to its safe handling. The primary hazards are associated with its acute toxicity upon ingestion and its irritant properties upon contact with skin, eyes, and the respiratory system.

GHS Classification

Globally Harmonized System (GHS) classifications for this compound consistently indicate the following hazards:

Table 2: GHS Hazard Statements for this compound

CodeHazard StatementClassification
H302 Harmful if swallowedAcute Toxicity (Oral), Category 4
H315 Causes skin irritationSkin Corrosion/Irritation, Category 2
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Source:[3][6]

Toxicological Insights

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Rationale for PPE Selection

The choice of PPE is not arbitrary; it is dictated by the chemical's physical form and its known hazards. For a powdered solid that is a known irritant and harmful if swallowed, the primary goals are to prevent dust inhalation and skin/eye contact.

Caption: Rationale for PPE selection based on hazard profile.

Detailed PPE Specifications
  • Respiratory Protection: Due to its potential for respiratory irritation and its powdered form, a NIOSH-approved N95 or P100 particulate respirator is required when handling the solid compound outside of a certified chemical fume hood or glove box. This is crucial during weighing and transfer operations where dust generation is likely.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection from fine dust particles.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals, including halogenated hydrocarbons.[9][10] Gloves should be inspected for tears or punctures before use and changed immediately if contamination is suspected.[9]

  • Body Protection: A full-length laboratory coat, buttoned completely, is required. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is advisable.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the most effective way to minimize the risks associated with this compound.

Engineering Controls

All manipulations of the solid compound that could generate dust must be performed within a certified chemical fume hood or a glove box. This provides the primary barrier of containment, protecting the user and the laboratory environment from exposure. The work area should be equipped with an eyewash station and a safety shower in close proximity.[8]

Procedural Best Practices
  • Preparation: Before handling, designate a specific work area and ensure it is clean and uncluttered. Have all necessary equipment, including waste containers, readily available.

  • Weighing and Transfer: Use a weigh boat or creased weighing paper to handle the solid. Perform these actions deep within a fume hood to capture any airborne particles. Avoid any actions that could create dust clouds, such as rapid scraping or dropping of the material.

  • Inert Atmosphere: For reactions requiring an inert atmosphere, introduce nitrogen or argon into the reaction vessel before adding the compound.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Carefully remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.

Storage Conditions

This compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[4] It is recommended to store it under an inert atmosphere (nitrogen or argon) to prevent potential degradation from moisture or air. The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.

Chemical Incompatibilities

While specific reactivity data is limited, as a halogenated heterocyclic compound, it should be stored away from:

  • Strong Oxidizing Agents: These can react exothermically and potentially lead to decomposition.[7][8]

  • Strong Bases and Acids: These may catalyze decomposition or unwanted side reactions.

Emergency Procedures

Prompt and correct response to an emergency situation is critical to mitigating harm. All personnel working with this compound must be familiar with these procedures.

Personal Exposure
  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response Protocol

For a small spill of solid this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE, including a respirator, safety goggles, lab coat, and double nitrile gloves.

  • Contain and Clean: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[11] Carefully scoop the material and damp towels into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a detergent solution and water. Wipe the area with a final damp cloth and then a dry one.

  • Dispose: All contaminated materials (gloves, towels, etc.) must be placed in the sealed hazardous waste container.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Others & Restrict Area Spill->Alert PPE Don Full PPE (Respirator, Goggles, Double Gloves, Coat) Alert->PPE Cover Gently Cover Spill with Damp Towel (Prevents aerosolization) PPE->Cover Collect Scoop Material into Hazardous Waste Container Cover->Collect Decontaminate Clean Area with Detergent & Water Collect->Decontaminate Dispose Package All Contaminated Items as Hazardous Waste Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for responding to a small laboratory spill.

Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.

  • Containment: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: The disposal of brominated and chlorinated heterocyclic compounds must be handled by a licensed professional waste disposal service.[12] These compounds may form hazardous decomposition products upon incineration, such as hydrogen bromide, hydrogen chloride, and nitrogen oxides, requiring specialized disposal facilities.[7] Do not dispose of this material down the drain or in regular trash.

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. The causality for the stringent safety protocols lies in its potential for acute toxicity and its irritant properties, particularly in its powdered form. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment.

References

Storing and stability of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Storage and Stability of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As with many complex organic molecules, its chemical integrity is paramount for reproducible experimental results and the long-term viability of research projects. This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of this compound. It synthesizes information from chemical suppliers, foundational chemical principles, and established protocols for stability testing to offer a practical framework for researchers.

Chemical Profile and Inherent Reactivity

Understanding the molecular structure of this compound is fundamental to predicting its stability. The molecule's key features include:

  • Imidazo[1,2-a]pyrazine Core: This fused bicyclic system is aromatic and electron-rich. The imidazole moiety, in particular, can be susceptible to oxidation. Studies on similar imidazole-containing compounds have shown susceptibility to base-mediated autoxidation and photodegradation when in solution[1].

  • Halogen Substituents: The presence of a bromine atom at the 3-position and a chlorine atom at the 8-position significantly influences the molecule's electronic properties and reactivity. Halogenated heterocycles can be prone to nucleophilic substitution reactions, although the imidazo[1,2-a]pyrazine system is generally stable. Research on related perchloro-derivatives indicates that nucleophilic substitution can occur at the C-5 and C-8 positions[2]. The bromine at C-3 is a result of electrophilic bromination, indicating this is a reactive site[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃BrClN₃[3][4][5]
Molecular Weight 232.47 g/mol [3][6]
Appearance Off-white to light brown solid[3]
Storage Temperature 2-8°C (Refrigerator) recommended for long-term storage[3][7]
CAS Number 143591-61-1[3][6][7]

Recommended Storage and Handling Protocols

The primary goal of proper storage is to mitigate the influence of external factors that can accelerate degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised.

Optimal Storage Conditions

For maximal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is the most prudent approach for long-term storage[3][7]. While some suppliers list "room temperature," this may be suitable for short-term storage or shipping, but refrigerated conditions will slow down potential degradation pathways[6][7].

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon)[3]. This is a critical step to prevent oxidation, particularly given the potential for autoxidation of the imidazole ring[1].

  • Moisture: Store in a dry, sealed container [3][6][8][9]. The compound is a solid, and hydrolysis is a common degradation pathway for many organic compounds, especially those with heterocyclic rings. Using a desiccator for storage is also a recommended practice.

  • Light: Protect from light. Photodegradation is a known risk for imidazole-containing structures[1]. Store containers in a dark location or use amber vials.

Safe Handling Procedures

Due to the hazardous nature of the compound, appropriate personal protective equipment (PPE) should always be used. Hazard statements classify it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system[7].

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment: Wear safety glasses, a lab coat, and chemical-resistant gloves. For weighing and transferring larger quantities, a dust mask is recommended.

  • Dispensing: When preparing solutions, bring the sealed container to room temperature before opening to prevent condensation of moisture from the air onto the cold solid. If possible, dispense the compound in a glovebox under an inert atmosphere.

Understanding and Assessing Stability

While no specific degradation pathways for this compound have been published, its stability can be proactively assessed using forced degradation studies. These studies intentionally stress the compound to predict its degradation profile and develop stability-indicating analytical methods[10][11].

Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible:

  • Oxidation: The nitrogen-rich imidazo[1,2-a]pyrazine ring is susceptible to oxidation, potentially leading to N-oxides or ring-opened products. This is exacerbated by air and light[1].

  • Hydrolysis: Although expected to be slow for the core ring system, prolonged exposure to acidic or basic conditions in solution could lead to hydrolysis, potentially affecting the substituents or the ring itself.

  • Photodegradation: UV or high-intensity visible light can provide the energy to initiate degradation, especially in solution[1][12].

Diagram 1: Logical Flow for Storage and Handling

G cluster_storage Optimal Storage cluster_handling Safe Handling cluster_stability Stability Outcome Store Store Solid Compound Temp Temperature: 2-8°C Store->Temp Atmosphere Atmosphere: Inert Gas (Argon or Nitrogen) Store->Atmosphere Moisture Moisture: Sealed, Dry Store->Moisture Light Light: Protect from Light Store->Light Handle Handle Solid Dispense Dispense in Fume Hood Light->Dispense Handle->Dispense InertAtmosphere Use Inert Atmosphere (Glovebox) Dispense->InertAtmosphere Equilibrate Equilibrate to RT before opening Dispense->Equilibrate Stable Maximized Stability & User Safety Equilibrate->Stable

Caption: Logical workflow for ensuring the stability and safe handling of the compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound. The goal is to generate 10-20% degradation to identify potential degradants[10][12].

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution (1 mL of stock in 1 mL of neutral water) at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mL of stock in 1 mL of neutral water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage degradation.

    • A mass spectrometer (LC-MS) is invaluable for obtaining the molecular weights of the degradation products, which provides clues to their structures.

    • The results will highlight the compound's liabilities, for instance, if significant degradation occurs only under oxidative conditions, this confirms its sensitivity to oxidation.

Diagram 2: Forced Degradation Workflow

G Compound 3-Bromo-8-chloroimidazo [1,2-a]pyrazine Stress Apply Stress Conditions Compound->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (Light) Stress->Photo Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Products & Pathways Analysis->Result

Caption: Experimental workflow for a forced degradation study.

Conclusion and Best Practices Summary

The stability of this compound is critical for its effective use in research and development. While it is a stable solid when stored correctly, its halogenated, nitrogen-rich heterocyclic structure presents potential liabilities, particularly towards oxidation and photodegradation in solution.

Key Recommendations:

  • Always Store Cold and Dry: For long-term storage, keep the solid sealed, under an inert atmosphere, protected from light, and refrigerated at 2-8°C.

  • Handle with Care: Use appropriate PPE and engineering controls. To maintain stability, minimize exposure to atmospheric moisture and oxygen when dispensing.

  • Verify Stability: For critical applications, especially when using the compound in solution for extended periods, perform stability studies. A forced degradation study is the definitive way to understand the compound's specific vulnerabilities and to develop analytical methods that can distinguish the parent compound from any degradants.

By adhering to these guidelines, researchers can ensure the integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Protocol for the Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract

The imidazo[1,2-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The ability to selectively functionalize this heterocyclic system is paramount for the rapid generation of compound libraries in drug discovery. This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-bromo-8-chloroimidazo[1,2-a]pyrazine. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental workflow, and present a troubleshooting guide to address common challenges. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for the C-3 arylation of this versatile building block, leveraging the differential reactivity of its halide substituents.

Introduction: The Strategic Value of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines and related fused heterocyclic systems are of significant interest due to their wide range of biological activities, including antifungal, antibacterial, and kinase inhibitory properties.[1][3] The targeted synthesis of analogs is a cornerstone of structure-activity relationship (SAR) studies. The Suzuki-Miyaura reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester reagents.[3][4][5]

The substrate at the heart of this protocol, this compound[6][7], is a particularly valuable intermediate. It possesses two distinct halide handles for sequential functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.[4][8] This inherent reactivity difference allows for the selective coupling at the more labile C-3 bromine position while leaving the C-8 chlorine atom intact for subsequent transformations, paving the way for the synthesis of 3,8-disubstituted imidazo[1,2-a]pyrazines.[9]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][10][11] The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][11]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid (or ester) to form a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium center.[12][13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 prod_out R¹-R² (Coupled Product) RedElim->prod_out sub_in R¹-X (Aryl Halide) sub_in->OxAdd boron_in R²-B(OR)₂ (Boronic Acid/Ester) + Base boron_in->Transmetal

Core Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the coupling with a variety of aryl and heteroaryl boronic acids. Optimization of catalyst, base, or solvent may be required for particularly challenging substrates.

Reagent Selection and Rationale
ComponentReagent ExamplePurpose & Rationale
Electrophile This compoundThe C3-Br bond is significantly more reactive than the C8-Cl bond, enabling site-selective coupling.[4][8]
Nucleophile Arylboronic Acid or Pinacol EsterBoronic acids are generally more reactive.[15] Boronate esters offer enhanced stability, which is advantageous for complex or unstable coupling partners.[16]
Pd Catalyst Pd(dppf)Cl₂ · CH₂Cl₂A reliable, air-stable Pd(II) precatalyst. The dppf ligand is effective for a broad range of substrates, promoting efficient reductive elimination. Other catalysts like Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ and a phosphine ligand are also effective.[12][17]
Base Potassium Carbonate (K₂CO₃)A moderately strong inorganic base sufficient for activating most boronic acids. For less reactive systems, stronger bases like Cs₂CO₃ or K₃PO₄ may improve yields.[13][17]
Solvent 1,4-Dioxane / Water (4:1)A common solvent system that effectively solubilizes both organic and inorganic reagents. Water is crucial for dissolving the base and facilitating the formation of the active boronate species.[4][10]
Materials & Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized, degassed water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure

Caption: General workflow for the Suzuki cross-coupling experiment.

Suzuki_Workflow start Start reagents 1. Assemble Reagents (Substrate, Boronic Acid, Catalyst, Base) start->reagents setup 2. Reaction Setup (Add reagents to flask, add solvent) reagents->setup degas 3. Degas Mixture (3x Vacuum/Inert Gas Cycles) setup->degas heat 4. Heat to Reaction Temp (e.g., 90-100 °C) degas->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Work-up (Quench, Extract, Dry) monitor->workup Upon Completion purify 7. Purify Product (Column Chromatography) workup->purify end End (Characterize Product) purify->end

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 248 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ (24 mg, 0.03 mmol, 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. Alternatively, use three cycles of evacuating the flask under vacuum and backfilling with inert gas. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-8-chloroimidazo[1,2-a]pyrazine product.

Data Presentation & Expected Outcomes

The following table provides a representative summary of expected outcomes for the coupling of this compound with various boronic acids under the optimized protocol. Yields are illustrative and may vary based on the specific substrate and reaction scale.

EntryBoronic Acid PartnerProductExpected Yield (%)Notes
1Phenylboronic Acid8-Chloro-3-phenylimidazo[1,2-a]pyrazine85-95%Standard, unactivated aryl coupling.
24-Methoxyphenylboronic Acid8-Chloro-3-(4-methoxyphenyl)imidazo[1,2-a]pyrazine88-98%Electron-rich boronic acids often react very efficiently.
34-(Trifluoromethyl)phenylboronic Acid8-Chloro-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine75-85%Electron-deficient partners may require slightly longer reaction times or a stronger base.
4Thiophen-3-ylboronic Acid8-Chloro-3-(thiophen-3-yl)imidazo[1,2-a]pyrazine70-90%Heteroaryl boronic acids are generally good coupling partners, though some can be prone to decomposition.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base.3. Low reaction temperature.1. Ensure thorough degassing of solvents and reaction mixture. Use fresh, high-quality catalyst.[8]2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase the reaction temperature (up to the boiling point of the solvent).
Protodeboronation 1. Boronic acid is unstable under reaction conditions.2. Reaction time is excessively long.1. Use the corresponding boronate ester (e.g., pinacol ester) for improved stability.[16]2. Monitor the reaction closely and work up promptly upon completion. Use a milder base like KF if functional groups are sensitive.[12][18]
Dehalogenation of Starting Material 1. Catalyst system promotes hydrodehalogenation.2. Presence of a hydrogen source.1. Screen different palladium catalysts and ligands. Buchwald-type ligands can sometimes mitigate this side reaction.2. Ensure solvents are anhydrous where specified.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Rigorously degas the reaction mixture.[8]2. Ensure the reaction conditions are sufficient to generate the active Pd(0) species.
Poor Solubility of Reagents 1. Inappropriate solvent choice.1. Try alternative solvents such as DMF, DME, or toluene, with an appropriate aqueous or co-solvent mixture.

References

Protocol for the Synthesis of 3-Aryl-8-Chloroimidazo[1,2-a]pyrazines: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Medicinal and Synthetic Chemists

Abstract

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently found in molecules with significant pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[1][2] This application note provides a detailed, field-proven experimental procedure for the synthesis of 3-aryl-8-chloroimidazo[1,2-a]pyrazines, a key intermediate for building diverse molecular libraries. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

Heterocyclic compounds containing a nitrogen bridgehead, such as imidazo[1,2-a]pyrazines, are of immense interest in medicinal chemistry. They are considered structural analogues of deazapurines and exhibit a broad spectrum of biological activities by targeting a diverse range of enzymes and receptors.[3] Specifically, substitutions at the 3- and 8-positions of the imidazo[1,2-a]pyrazine ring system allow for fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for developing novel therapeutics. For instance, these compounds have been identified as potent inhibitors of bacterial VirB11 ATPase, a crucial component in bacterial secretion systems, highlighting their potential as next-generation antibacterial agents.[4][5]

The following protocol details a robust and scalable synthesis route to access 3-aryl-8-chloroimidazo[1,2-a]pyrazines, starting from commercially available aryl ketones.

Reaction Principle and Mechanism

The overall strategy involves the construction of the bicyclic imidazo[1,2-a]pyrazine system through a condensation and cyclization reaction. The key step is the formation of the imidazole ring onto a pre-functionalized pyrazine core. The traditional and most reliable method involves the reaction of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[4][6]

The specific protocol outlined here follows a multi-step sequence that first builds a suitable ketone precursor which is then cyclized to form the target heterocycle.[5] The presence of a chlorine atom at the 3-position of the initial 2-aminopyrazine starting material is critical; it ultimately becomes the 8-chloro substituent on the final product and serves to activate the pyrazine ring for the key cyclization step.

Experimental Protocol

This protocol is based on a well-established synthetic route detailed in the literature for producing 3-aryl-8-chloroimidazo[1,2-a]pyrazine intermediates.[5]

Materials and Equipment

Reagents and Solvents:

  • Aryl Ketone (e.g., Acetophenone)

  • Pyridinium tribromide (Pyr·HBr₃)

  • Sodium azide (NaN₃)

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (10% Pd/C)

  • 2,3-Dichloropyrazine

  • Triethylamine (NEt₃)

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Methanol (MeOH), Dichloromethane (DCM), Dioxane, Toluene, Diethyl Ether

  • Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flasks, reflux condenser, dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath and -78°C bath (e.g., acetone/dry ice)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography system

  • Standard laboratory glassware

  • NMR spectrometer, Mass spectrometer (for characterization)

Summary of Reagents for a Typical 10 mmol Scale Reaction
ReagentM.W. ( g/mol )Amount (10 mmol scale)Molar Eq.
Aryl KetoneVaries10.0 mmol1.0
Pyridinium tribromide319.833.20 g (10.0 mmol)1.0
Sodium Azide65.01715 mg (11.0 mmol)1.1
Sodium Borohydride37.83454 mg (12.0 mmol)1.2
2,3-Dichloropyrazine148.971.49 g (10.0 mmol)1.0
Oxalyl Chloride126.931.0 mL (11.5 mmol)1.15
Trifluoroacetic Acid114.02Varies (as solvent/catalyst)-
Step-by-Step Synthesis Procedure

The synthesis is a multi-step process, illustrated in the workflow diagram below. Each step should be monitored by TLC to ensure reaction completion.

Step A: α-Bromination of the Aryl Ketone

  • Dissolve the starting aryl ketone (1.0 eq.) in a suitable solvent like methanol.

  • Add pyridinium tribromide (1.0 eq.) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo aryl ketone.

Step B: Azide Substitution

  • Dissolve the crude α-bromo aryl ketone from Step A in DMSO.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium azide (NaN₃, 1.1 eq.) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

  • Pour the reaction mixture into ice water and extract the product with diethyl ether. Wash, dry, and concentrate to give the crude α-azido ketone.

    • Causality Note: The azide displacement of the bromide proceeds via an SN2 mechanism. Using a polar aprotic solvent like DMSO facilitates this reaction. Extreme caution is required when handling sodium azide as it is highly toxic.

Step C: Reduction to the Amino Alcohol

  • Dissolve the crude α-azido ketone in methanol and cool to 0°C.

  • Add sodium borohydride (NaBH₄, 1.2 eq.) slowly to reduce the ketone to an alcohol.

  • Stir for 1 hour, then carefully quench with water.

  • Remove the methanol via rotary evaporation and extract the azido alcohol.

  • Dissolve the crude azido alcohol in methanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-16 hours to reduce the azide to an amine.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amino alcohol.

Step D: Coupling with 2,3-Dichloropyrazine

  • Dissolve the amino alcohol in 1,4-dioxane.

  • Add 2,3-dichloropyrazine (1.0 eq.) and a base such as triethylamine (NEt₃, 1.5 eq.).

  • Reflux the mixture for 16-20 hours.

  • Cool the reaction, concentrate under vacuum, and purify the resulting pyrazinyl-amino alcohol by flash chromatography.

Step E: Swern Oxidation

  • Prepare a solution of oxalyl chloride (1.15 eq.) in DCM and cool to -78°C.

  • Add a solution of DMSO (2.2 eq.) in DCM dropwise.

  • Add the pyrazinyl-amino alcohol from Step D (1.0 eq.) in DCM dropwise, maintaining the temperature at -78°C.

  • Stir for 1 hour, then add triethylamine (5.0 eq.).

  • Allow the reaction to warm to room temperature. Quench with water, extract with DCM, wash, dry, and concentrate to yield the crude ketone.

Step F: Acid-Induced Cyclization

  • Dissolve the crude ketone from Step E in toluene.

  • Add a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).

  • Stir at room temperature for 48-72 hours.

  • Carefully quench the reaction by pouring it onto ice and neutralizing with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final 3-aryl-8-chloroimidazo[1,2-a]pyrazine .

    • Causality Note: The strong acid mixture protonates the ketone, facilitating the intramolecular cyclization via nucleophilic attack from the pyrazine nitrogen, followed by dehydration to form the aromatic imidazole ring.[5]

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis ArylKetone Aryl Ketone StepA Step A: α-Bromination ArylKetone->StepA Pyrazine 2,3-Dichloropyrazine StepD Step D: Coupling Pyrazine->StepD StepB Step B: Azide Substitution StepA->StepB StepC Step C: Reduction StepB->StepC StepC->StepD StepE Step E: Oxidation StepD->StepE StepF Step F: Cyclization StepE->StepF Purification Purification (Column Chromatography) StepF->Purification Product 3-Aryl-8-chloro- imidazo[1,2-a]pyrazine Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Overall workflow for the synthesis of 3-aryl-8-chloroimidazo[1,2-a]pyrazines.

Proposed Cyclization Mechanism

G Precursor Ketone Precursor (from Step E) Protonation Protonation (TFA/TFAA) Precursor->Protonation H+ Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization N attacks C=O Dehydration Dehydration Cyclization->Dehydration - H2O FinalProduct Aromatic Product Dehydration->FinalProduct

Caption: Key steps in the acid-catalyzed intramolecular cyclization reaction.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired. The regiochemistry of the 2- and 3-substituted imidazo[1,2-a]pyrazines can be confirmed by 2D NMR experiments like NOESY or HMBC.[5] Expect characteristic aromatic proton signals for both the aryl ring and the imidazopyrazine core.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=N/C=C bonds.[5]

  • Yield: The overall yield for this multi-step synthesis can vary but is typically in the low to moderate range.

Safety and Troubleshooting

  • Safety: This synthesis involves hazardous materials.

    • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood. Avoid contact with acids and metals.

    • α-Bromo Ketones: Lachrymators and skin irritants. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Strong Acids (TFA/TFAA): Highly corrosive. Use gloves, safety glasses, and a lab coat.

  • Troubleshooting:

    • Low Yield in Cyclization (Step F): Ensure the ketone precursor from Step E is sufficiently pure. The reaction is sensitive to moisture; use anhydrous solvents. Reaction time may need to be extended.

    • Incomplete Bromination (Step A): The reaction can be slow. Monitor carefully by TLC and allow for longer reaction times if necessary.

    • Purification Difficulties: If the product is difficult to separate from impurities, consider alternative chromatography conditions (different solvent systems or reverse-phase chromatography).

References

Synthesis of Kinase Inhibitors Using 3-Bromo-8-chloroimidazo[1,2-A]pyrazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid, planar structure and strategic nitrogen placements allow for key interactions within the ATP-binding pocket of various kinases. The di-halogenated derivative, 3-Bromo-8-chloroimidazo[1,2-A]pyrazine, serves as a versatile and powerful starting material for the synthesis of diverse libraries of kinase inhibitors. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization through a variety of modern cross-coupling reactions. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in the discovery and development of novel kinase inhibitors.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibitor Design

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The imidazo[1,2-a]pyrazine core has emerged as a particularly successful scaffold in this endeavor. Its structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The nitrogen atoms of the pyrazine and imidazole rings can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with the hinge region of the kinase.

The strategic placement of substituents on the imidazo[1,2-a]pyrazine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting material for this purpose, offering two distinct points for diversification. The C3-bromo position is readily amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups. The C8-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr) or can be functionalized via Buchwald-Hartwig amination, providing a handle for introducing various amine and other nucleophilic fragments. This orthogonal reactivity is the cornerstone of the modular synthetic approach described herein.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of kinase inhibitors from this compound typically follows a modular approach, leveraging the differential reactivity of the two halogen atoms. The general workflow involves the sequential functionalization of the C3 and C8 positions.

Diagram: General Synthetic Workflow

workflow start This compound c3_coupling C3-Position Functionalization (e.g., Suzuki, Sonogashira) start->c3_coupling intermediate 3-Substituted-8-chloroimidazo[1,2-a]pyrazine c3_coupling->intermediate c8_coupling C8-Position Functionalization (e.g., Buchwald-Hartwig, SNAr) intermediate->c8_coupling final_product Kinase Inhibitor Library c8_coupling->final_product

Caption: General workflow for kinase inhibitor synthesis.

The choice of which position to functionalize first can depend on the desired final structure and the nature of the coupling partners. However, it is common to first perform the palladium-catalyzed cross-coupling at the more reactive C3-bromo position, followed by the reaction at the C8-chloro position.

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the C3-bromo position and an organoboron reagent (boronic acid or ester) is a robust method for forming carbon-carbon bonds, allowing the introduction of various aryl and heteroaryl moieties. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the C8-chloro position with a wide range of primary and secondary amines.[2][3] This is a crucial step for introducing fragments that can interact with the solvent-exposed region of the kinase or improve the physicochemical properties of the molecule.

  • Sonogashira Coupling: This reaction couples the C3-bromo position with a terminal alkyne, providing access to compounds with a linear alkynyl linker. This can be advantageous for probing deeper pockets within the kinase active site. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]

Detailed Application Protocols

The following protocols are generalized methodologies and may require optimization based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

This protocol describes a typical procedure for the arylation or heteroarylation of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst and the solvent under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-8-chloroimidazo[1,2-a]pyrazine derivative.

Diagram: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling reaction scheme.

Protocol 2: Buchwald-Hartwig Amination at the C8-Position

This protocol outlines a general method for the amination of the 3-substituted-8-chloroimidazo[1,2-a]pyrazine intermediate.

Materials:

  • 3-Substituted-8-chloroimidazo[1,2-a]pyrazine

  • Amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 3-substituted-8-chloroimidazo[1,2-a]pyrazine, palladium catalyst, and phosphine ligand.

  • Purge the vessel with an inert gas.

  • Add the solvent, amine, and base under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for the required time (4-24 hours), monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3,8-disubstituted imidazo[1,2-a]pyrazine.

Protocol 3: Sonogashira Coupling at the C3-Position

This protocol provides a general procedure for the alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine) (2-4 equivalents)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

  • Purge the vessel with an inert gas.

  • Add the solvent, terminal alkyne, and base under the inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (1-12 hours), as monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-alkynyl-8-chloroimidazo[1,2-a]pyrazine.

Data Presentation: Exemplary Kinase Inhibitors

The following table summarizes the biological activity of several kinase inhibitors synthesized using the imidazo[1,2-a]pyrazine scaffold, showcasing the versatility of this core structure.

Compound IDKinase TargetR¹ (at C3)R² (at C8)IC₅₀ (nM)Reference
1 Aurora A4-Pyrazolyl(S)-1-(2-hydroxyethyl)pyrrolidin-3-ylamino1.1[6]
2 Aurora B4-Pyrazolyl(S)-1-(2-hydroxyethyl)pyrrolidin-3-ylamino2.5[6]
3 TrkA2-methyl-5-(aminocarbonyl)phenylethynylH2.65[7]
4 TrkB2-methyl-5-(aminocarbonyl)phenylethynylH10.47[7]
5 TrkC2-methyl-5-(aminocarbonyl)phenylethynylH2.95[7]
6 BTK4-(4-trifluoromethylpyridin-2-ylamino)phenyl(R)-3-aminopiperidin-1-yl0.31[8]
7 PI3KδArylMorpholinyl2.8[9]
8 PI3KαArylMorpholinyl60[9]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable building block in the synthesis of kinase inhibitors. The orthogonal reactivity of its two halogen atoms allows for the systematic and modular construction of diverse chemical libraries. The robust and well-established cross-coupling methodologies, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, provide medicinal chemists with a powerful toolkit to explore the structure-activity relationships of this privileged scaffold.

Future work in this area will likely focus on the development of novel coupling partners to access new chemical space, the refinement of reaction conditions to improve efficiency and sustainability, and the application of these synthetic strategies to a broader range of kinase targets. The continued exploration of the imidazo[1,2-a]pyrazine scaffold, facilitated by versatile starting materials like this compound, holds great promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Application Note & Protocol: Strategic Functionalization of the C3 Position of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and distribution of nitrogen atoms make it an ideal framework for designing molecules that interact with a variety of biological targets. Derivatives have shown promise as kinase inhibitors, antiproliferative agents against melanoma, and ENPP1 inhibitors for cancer immunotherapy.[1][2] The ability to selectively functionalize specific positions on this scaffold is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide provides a detailed technical overview and actionable protocols for the functionalization of the C3 position of 3-bromo-8-chloroimidazo[1,2-a]pyrazine. The presence of a bromine atom at the C3 position offers a versatile handle for introducing a wide range of chemical diversity through transition metal-catalyzed cross-coupling reactions. The 8-chloro substituent remains available for subsequent modifications, enabling a sequential functionalization strategy to build molecular complexity.[3]

Strategic Overview: Accessing Chemical Diversity at C3

The C3-bromo bond on the electron-rich imidazo[1,2-a]pyrazine ring is highly amenable to palladium-catalyzed cross-coupling reactions. This strategy is the most robust and versatile approach for installing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. We will focus on three cornerstone methodologies that provide access to the most critical functionalities in drug discovery:

  • Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups (C-C bond).

  • Sonogashira Coupling: For the installation of alkyne moieties (C-C bond), which are valuable for further derivatization or as structural elements themselves.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the introduction of a wide array of primary and secondary amines.

The choice of palladium precatalyst, ligand, base, and solvent is critical for achieving high yields and clean conversions. The protocols detailed below are based on established methodologies for similar heterocyclic systems and provide a strong starting point for optimization.[4][5][6]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Products start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)2 Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira R-C≡CH Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination start->buchwald R1R2NH Pd Catalyst, Base prod_suzuki C3-Aryl/Vinyl Derivative suzuki->prod_suzuki prod_sono C3-Alkynyl Derivative sonogashira->prod_sono prod_buchwald C3-Amino Derivative buchwald->prod_buchwald

Figure 1: General workflow for C3 functionalization.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). All glassware should be oven- or flame-dried prior to use. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Protocol 1: C3-Arylation via Suzuki-Miyaura Coupling

This protocol describes the formation of a C-C bond between the C3 position of the imidazo[1,2-a]pyrazine and an aryl or heteroaryl boronic acid.

Rationale: The Suzuki-Miyaura reaction is highly reliable and tolerant of a vast array of functional groups, making it a workhorse in medicinal chemistry.[7] The choice of a palladium(0) source, a suitable phosphine ligand, and a base is crucial. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation on similar scaffolds.[8][9] An aqueous base like sodium or potassium carbonate is typically sufficient to facilitate the transmetalation step.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane or DME

  • Water

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath with temperature control

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C3-aryl product.

Protocol 2: C3-Alkynylation via Sonogashira Coupling

This protocol facilitates the coupling of a terminal alkyne to the C3 position.

Rationale: The Sonogashira reaction is the premier method for installing terminal alkynes.[6][10] It uniquely employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which accelerates the crucial transmetalation step.[11] An amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is used both as the base and often as the solvent.[4][12]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) or Tetrahydrofuran (THF) with DIPEA

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., THF or Et₃N).

  • If using THF, add a degassed amine base such as Et₃N or DIPEA (3.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise via syringe at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Once the starting material is consumed, proceed to work-up.

Work-up and Purification:

  • If triethylamine was used as the solvent, concentrate the reaction mixture directly. If THF was used, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the C3-alkynyl product.

Protocol 3: C3-Amination via Buchwald-Hartwig Amination

This protocol achieves the formation of a C-N bond at the C3 position with a primary or secondary amine.

Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[5] The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BINAP) are essential. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine.[14]

Materials:

  • This compound

  • Amine (primary or secondary, 1.3 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents) or Pd₂(dba)₃ (0.01 equivalents)

  • XPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous Toluene or Dioxane

Equipment:

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (glovebox is preferred for dispensing reagents)

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add NaOtBu (1.5 eq) to a dry Schlenk flask.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., XPhos).

  • Add this compound (1.0 eq).

  • Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Add the amine (1.3 eq) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).

  • Cool the reaction to room temperature.

Work-up and Purification:

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash column chromatography to obtain the desired C3-amino product.

Mechanistic Rationale of Catalytic Cycles

Understanding the underlying mechanism is key to troubleshooting and optimizing these reactions. All three protocols operate via a palladium-catalyzed cycle involving oxidative addition and reductive elimination as the key bond-forming and catalyst-regenerating steps.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Ar-Pd(II)-Br(L₂) pd0->ox_add Ar-Br trans Transmetalation Ar-Pd(II)-Ar'(L₂) ox_add->trans Ar'-B(OR)₂ (Base) red_elim Reductive Elimination Ar-Ar' trans->red_elim Isomerization red_elim->pd0 Product Out

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

G cluster_sonogashira Sonogashira Catalytic Cycle cluster_cu Copper Cycle cu_acetylide R-C≡C-Cu Copper Acetylide trans_s Transmetalation Ar-Pd(II)-C≡C-R(L₂) cu_acetylide->trans_s alkyne R-C≡C-H alkyne->cu_acetylide Cu(I), Base pd0_s Pd(0)L₂ ox_add_s Oxidative Addition Ar-Pd(II)-Br(L₂) pd0_s->ox_add_s Ar-Br ox_add_s->trans_s from Cu Cycle red_elim_s Reductive Elimination Ar-C≡C-R trans_s->red_elim_s red_elim_s->pd0_s Product Out

Figure 3: Simplified Sonogashira dual catalytic cycle.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0_b Pd(0)L Active Catalyst ox_add_b Oxidative Addition Ar-Pd(II)-Br(L) pd0_b->ox_add_b Ar-Br amide_form Amido Complex Ar-Pd(II)-NR¹R²(L) ox_add_b->amide_form R¹R²NH, Base red_elim_b Reductive Elimination Ar-NR¹R² amide_form->red_elim_b red_elim_b->pd0_b Product Out

Figure 4: Simplified Buchwald-Hartwig amination cycle.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the functionalization of the this compound scaffold. Researchers should consider this as a starting point, as optimization may be required for specific substrates.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²)-C(sp²) / C(sp²)-C(sp³)C(sp²)-C(sp)C(sp²)-N
Coupling Partner Boronic Acid / EsterTerminal AlkynePrimary/Secondary Amine
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂PdCl₂(PPh₃)₂, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Co-Catalyst/Ligand Ligand often integralCuI (required) Bulky Ligand (XPhos, etc.)
Base K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, DIPEANaOtBu, K₂CO₃, Cs₂CO₃
Solvent Dioxane/H₂O, DME, TolueneTHF, Et₃N, DMFToluene, Dioxane
Temperature 80 - 110 °C25 - 60 °C90 - 120 °C

References

Mastering Regioselectivity: A Guide to Selective Substitution at the C8 Position of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The ability to selectively functionalize this scaffold at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This application note provides a detailed guide to the selective substitution at the C8 position of 3-bromo-8-chloroimidazo[1,2-a]pyrazine, a versatile intermediate for the synthesis of a wide range of biologically active molecules.

This guide delves into the strategic considerations for achieving regioselectivity, focusing on the differential reactivity of the C3-bromo and C8-chloro substituents. We will explore two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing detailed, field-proven protocols and the underlying scientific rationale for experimental choices.

The Challenge of Regioselectivity: C3-Bromo vs. C8-Chloro

The core challenge in the functionalization of this compound lies in the selective reaction at the C8 position while leaving the C3-bromo bond intact for subsequent transformations. The outcome of the reaction is dictated by the chosen synthetic methodology, as the two halogen substituents exhibit opposing reactivity profiles under different conditions.

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. This is inversely correlated with the bond dissociation energy. Consequently, the C3-bromo position is inherently more reactive than the C8-chloro position, making selective C8 functionalization via these methods a significant challenge that requires carefully tailored catalytic systems.

  • In Nucleophilic Aromatic Substitution (SNAr) Reactions , the reactivity trend is often reversed: C-F > C-Cl > C-Br > C-I. This is attributed to the electronegativity of the halogen, which polarizes the carbon atom, making it more susceptible to nucleophilic attack. The pyrazine ring, being an electron-deficient system, further activates the C8 position towards SNAr. Therefore, SNAr presents a more promising strategy for achieving selective substitution at the C8 position.

This guide will provide protocols that leverage these reactivity differences to achieve the desired regioselectivity.

Part 1: Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is the first critical step. This compound can be efficiently prepared from the commercially available 8-chloroimidazo[1,2-a]pyrazine via electrophilic bromination.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 8-chloroimidazo[1,2-a]pyrazine using N-bromosuccinimide (NBS).

Workflow Diagram:

start 8-chloroimidazo[1,2-a]pyrazine in CH2Cl2 nbs N-Bromosuccinimide (NBS) start->nbs Add reaction Stir at Room Temperature (2 hours) nbs->reaction workup Aqueous Workup (sat. Na2CO3) reaction->workup extraction Extraction with CH2Cl2 workup->extraction drying Dry over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration product This compound concentration->product

Figure 1: Workflow for the synthesis of this compound.

Materials:

  • 8-chloroimidazo[1,2-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 8-chloroimidazo[1,2-a]pyrazine (1.0 eq) in dichloromethane in a round-bottom flask.

  • To the stirred solution, add N-bromosuccinimide (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium carbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a solid.

Expected Outcome: This procedure typically affords the desired product in high yield (>90%). The product can be used in the subsequent steps without further purification if the purity is deemed sufficient by NMR analysis.

Part 2: Selective C8-Amination via Nucleophilic Aromatic Substitution

As previously discussed, the electron-deficient nature of the pyrazine ring facilitates nucleophilic attack at the C8 position. This section provides a protocol for the selective amination of this compound.

Protocol 2: Selective Buchwald-Hartwig Amination at C8

While technically a palladium-catalyzed reaction, the Buchwald-Hartwig amination can be considered a sophisticated form of nucleophilic amination. In the context of this compound, it has been shown to be selective for the C8-chloro position, likely due to a combination of electronic effects and catalyst-ligand interactions that favor the activation of the C-Cl bond over the more traditionally reactive C-Br bond under specific conditions. A patent for the synthesis of substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents describes a similar transformation on related scaffolds.[1]

Conceptual Workflow:

substrate This compound reaction Heat (e.g., 100-120 °C) substrate->reaction amine Amine (R-NH2) amine->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., Cs2CO3) base->reaction solvent Solvent (e.g., Dioxane) solvent->reaction workup Aqueous Workup & Purification reaction->workup product 8-Amino-3-bromoimidazo[1,2-a]pyrazine workup->product

Figure 2: Conceptual workflow for selective C8-amination.

Materials:

  • This compound

  • Amine or sulfonamide nucleophile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Reaction vial suitable for heating

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a reaction vial, add this compound (1.0 eq), the amine or sulfonamide (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a new, more polar spot.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-3-bromoimidazo[1,2-a]pyrazine derivative.

Expert Insights: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. It is believed that such ligands can promote the challenging oxidative addition of the palladium(0) complex to the less reactive C-Cl bond. The use of a strong base like cesium carbonate is also important for the deprotonation of the amine nucleophile.

Part 3: Prospective Strategies for Other Selective C8-Substitutions

While a robust protocol for C8-amination is presented, the selective introduction of carbon-based substituents at C8 via traditional cross-coupling reactions remains a synthetic challenge due to the higher reactivity of the C3-bromo position. However, recent advances in catalysis offer potential solutions.

Suzuki-Miyaura Coupling: A Potential Pathway

Achieving a selective Suzuki-Miyaura coupling at C8 would require a catalytic system that preferentially activates the C-Cl bond over the C-Br bond. While counterintuitive based on bond dissociation energies, specialized ligands have been developed that can achieve this "reversed" selectivity. These ligands often possess specific steric and electronic properties that favor interaction with the C-Cl bond. Researchers aiming to develop a C8-arylation protocol should explore catalyst systems known for their efficacy in C-Cl bond activation, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Table 1: Comparison of Reactivity and Strategies

PositionHalogenTypical Reactivity in Pd-Catalyzed CouplingTypical Reactivity in SNArRecommended Strategy for Selective Substitution
C3BromoHigherLowerPerform after C8 substitution.
C8ChloroLowerHigherNucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination).

Conclusion

The selective functionalization of this compound at the C8 position is a key synthetic operation for the generation of diverse libraries of potential drug candidates. By understanding the intrinsic reactivity differences between the C3-bromo and C8-chloro substituents, researchers can strategically choose the appropriate synthetic methodology. Nucleophilic aromatic substitution, particularly under palladium-catalyzed amination conditions, provides a reliable and selective route to C8-amino derivatives. While selective C8 carbon-carbon bond formation via cross-coupling reactions is more challenging, it represents an area ripe for exploration with modern catalytic systems. The protocols and insights provided in this application note serve as a valuable resource for scientists working on the synthesis and development of novel imidazo[1,2-a]pyrazine-based compounds.

References

HPLC purification method for 3-Bromo-8-chloroimidazo[1,2-A]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purification of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine Derivatives

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heteroaromatic ring system of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including applications as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The specific derivative, this compound, serves as a crucial intermediate for the synthesis of these pharmacologically active compounds. The introduction of bromo and chloro substituents provides key handles for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries.

Given its role as a key building block, the purity of this compound and its analogues is paramount. Impurities, such as starting materials, regioisomers, or by-products from the synthetic route, can interfere with subsequent reactions and biological assays, leading to unreliable data and potentially confounding structure-activity relationship (SAR) studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of such small molecules, offering high resolution and selectivity.

This application note provides a detailed, field-tested protocol for the reversed-phase HPLC (RP-HPLC) purification of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step method but also the underlying scientific rationale for key decisions in the method development process.

Method Development: A Rationale-Driven Approach

The successful purification of the target compound hinges on a logical and systematic approach to method development. The physicochemical properties of this compound derivatives—moderately polar, aromatic, and containing halogen atoms—guide the selection of HPLC parameters.

The Logic of Method Selection

Method_Development_Logic cluster_Analyte Analyte Properties cluster_Method HPLC Method Parameters cluster_Choices Rationale-Based Choices Analyte This compound - Moderately Polar - Aromatic (UV Active) - Halogenated StationaryPhase Stationary Phase (Column) Analyte->StationaryPhase Hydrophobic interaction dictates use of non-polar stationary phase MobilePhase Mobile Phase (Solvents) Analyte->MobilePhase Polarity determines solvent choice (Water/Organic) Detection Detection (Wavelength) Analyte->Detection Aromaticity allows UV detection StationaryPhase->MobilePhase Compatibility is essential C18 Choice: C18 Column (e.g., 250 x 10 mm, 5 µm) Reason: Excellent retention for moderately polar aromatics. StationaryPhase->C18 Gradient Elution Profile (Gradient) MobilePhase->Gradient Optimizes separation of closely eluting impurities ACN_H2O Choice: Acetonitrile/Water Reason: Good solvating power, low viscosity, UV transparency. MobilePhase->ACN_H2O UV_254 Choice: UV at 254 nm Reason: Common wavelength for aromatic compounds. Detection->UV_254 LinearGradient Choice: Linear Gradient Reason: Efficiently screens for optimal elution conditions. Gradient->LinearGradient TFA Additive: 0.1% TFA Reason: Improves peak shape by suppressing silanol interactions. ACN_H2O->TFA

Caption: Logical workflow for HPLC method development based on analyte properties.

Stationary Phase Selection (The Column)
  • Principle: Reversed-phase chromatography is the ideal choice. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The this compound molecule, being moderately polar, will have sufficient interaction with a non-polar stationary phase to be retained and separated from more polar or less polar impurities.

  • Recommendation: A C18 (octadecylsilane) column is the workhorse for small molecule purification and serves as the best starting point. The long alkyl chains provide a highly hydrophobic surface, promoting retention of the aromatic core of the analyte.

  • Expert Insight: While C18 is standard, for derivatives with very similar polarity, a Phenyl-Hexyl column could offer alternative selectivity. The phenyl groups can introduce π-π interactions with the imidazopyrazine ring system, potentially resolving closely eluting impurities that are difficult to separate on a C18 column alone.

Mobile Phase Selection
  • Principle: The mobile phase consists of a weak solvent (highly polar, e.g., water) and a strong solvent (less polar, e.g., acetonitrile or methanol). By varying the ratio of these solvents, we can control the elution of the analyte from the column.

  • Recommendation: A combination of HPLC-grade water (Solvent A) and acetonitrile (ACN, Solvent B) is recommended. Acetonitrile typically provides better peak shapes and lower backpressure compared to methanol for many heterocyclic compounds.

  • The Role of Additives: Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is a crucial additive. It serves two purposes:

    • Improved Peak Shape: It acts as an ion-pairing agent and protonates free silanol groups on the silica backbone of the column, which can otherwise cause peak tailing through secondary interactions with the basic nitrogen atoms in the imidazopyrazine ring.

    • Consistent Protonation: It maintains a low pH, ensuring that the analyte and any basic impurities are consistently protonated, leading to sharper, more reproducible peaks.

Detection Wavelength
  • Principle: The imidazo[1,2-a]pyrazine core contains a conjugated aromatic system that absorbs UV light. A UV-Vis detector is therefore ideal for monitoring the column effluent.

  • Recommendation: A wavelength of 254 nm is a robust starting point, as it is a common wavelength for detecting aromatic compounds. For optimal sensitivity, it is best practice to determine the compound's UV maximum (λmax) by running a UV-Vis spectrum of a dilute solution of the crude material. Other common wavelengths for screening are 220 nm and 280 nm.

Detailed Purification Protocol

This protocol is designed for a preparative HPLC system. Adjustments to flow rate and injection volume may be necessary depending on the specific column dimensions and system capabilities.

Experimental Workflow

HPLC_Workflow A 1. Sample Preparation - Dissolve crude product in DMSO - Filter through 0.45 µm syringe filter B 2. System Equilibration - Equilibrate column with initial mobile phase conditions (e.g., 95% A) A->B C 3. Injection & Gradient Elution - Inject filtered sample - Run the defined gradient method B->C D 4. Fraction Collection - Collect fractions based on UV signal - Trigger collection at peak threshold C->D E 5. Post-Run Analysis - Analyze collected fractions by analytical HPLC or LC-MS D->E F 6. Pooling & Solvent Removal - Pool pure fractions - Remove solvent via lyophilization or rotary evaporation E->F If Pure G 7. Final Purity Assessment - Confirm purity of final compound (e.g., >95%) F->G

Application Note: High-Throughput LC-MS Analysis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine Reaction Mixtures for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system frequently employed in medicinal chemistry due to its diverse pharmacological activities, including applications as Gαq/11 inhibitors in cancer therapy and their roles in treating various other diseases.[1][2] The synthesis of specifically substituted analogues, such as 3-bromo-8-chloroimidazo[1,2-a]pyrazine, is a critical step in the drug discovery pipeline.[3][4] Monitoring the progress of these chemical reactions and identifying potential impurities is paramount for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient (API).

This application note presents a detailed protocol for the rapid and sensitive analysis of this compound reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology is designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry. We will delve into the rationale behind the selection of chromatographic and mass spectrometric parameters, discuss potential impurities based on common synthetic routes, and provide a comprehensive, step-by-step protocol for analysis.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of the target analyte is fundamental to developing a robust analytical method. For this compound, the following predicted properties are key considerations:

PropertyPredicted ValueImplication for LC-MS Method Development
Molecular Formula C₆H₃BrClN₃Determines the monoisotopic mass for MS detection.
Molecular Weight 232.46 g/mol
Monoisotopic Mass 230.91989 Da
pKa -1.45 ± 0.30The molecule is a very weak base. This suggests that at typical acidic mobile phase pH values (e.g., with formic acid), the analyte will be in its protonated form, which is ideal for positive ion electrospray ionization (ESI) and good chromatographic peak shape on reversed-phase columns.
XlogP 2.7This moderate lipophilicity indicates good retention on reversed-phase columns like C18.[5]

Anticipated Impurities from Synthetic Routes

A thorough understanding of the synthetic pathway is crucial for identifying potential process-related impurities. A common route to this compound involves the bromination of 8-chloroimidazo[1,2-a]pyrazine.[6] Another general method for synthesizing 3-bromoimidazo[1,2-a]pyrazines uses bromine and sodium acetate in methanol saturated with potassium bromide.[7]

Based on these synthetic approaches, potential impurities in the reaction mixture may include:

  • Starting Material: Unreacted 8-chloroimidazo[1,2-a]pyrazine.

  • Over-brominated Species: Dibrominated imidazo[1,2-a]pyrazine isomers (e.g., 3,6-dibromo-8-chloroimidazo[1,2-a]pyrazine).

  • Isomers: Positional isomers if the starting material is not regiochemically pure.

  • Hydrolysis Products: Reaction with any residual water could lead to the formation of hydroxylated derivatives.

  • Reagent Adducts: Adducts with solvents or other reagents used in the synthesis.

The developed LC-MS method must have sufficient resolution to separate the target compound from these potential impurities.

LC-MS Methodology: A Rationale-Driven Approach

The selection of the LC-MS parameters is guided by the physicochemical properties of this compound and the need for high-throughput analysis.

Liquid Chromatography

Given the moderate lipophilicity (predicted XlogP of 2.7) of the target analyte, a reversed-phase chromatographic approach is most suitable.[5] Ultra-Performance Liquid Chromatography (UPLC) is chosen for its high resolution and speed, which is essential for analyzing complex reaction mixtures and for high-throughput screening.[8][9]

  • Column: A Waters ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) is recommended. This column provides excellent peak shape and efficiency for a wide range of compounds and is compatible with the high pressures of UPLC systems.[8]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    The acidic mobile phase ensures the protonation of the basic nitrogen atoms in the imidazopyrazine ring system, leading to better peak shape and enhanced sensitivity in positive ion ESI-MS.[10] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A fast gradient is employed to ensure rapid analysis without compromising resolution.

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique due to the presence of basic nitrogen atoms in the heterocyclic structure, which are readily protonated.

  • Expected Molecular Ions: The primary ion of interest will be the protonated molecule, [M+H]⁺. Due to the isotopic nature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic cluster will be observed for the molecular ion. This pattern is a powerful tool for confirming the identity of the target compound.

    • [M+H]⁺ for C₆H₃⁷⁹Br³⁵ClN₃: m/z 231.92717

    • [M+H]⁺ for C₆H₃⁸¹Br³⁵ClN₃ and C₆H₃⁷⁹Br³⁷ClN₃: m/z 233.92422

    • [M+H]⁺ for C₆H₃⁸¹Br³⁷ClN₃: m/z 235.92127

  • Fragmentation Analysis: Collision-Induced Dissociation (CID) in the mass spectrometer will be used to generate fragment ions for structural confirmation. The fragmentation of halogenated heterocyclic compounds often involves the loss of the halogen atom or hydrogen halide.[11] Cleavage of the purine-like ring system can also occur, leading to characteristic neutral losses such as HCN.[11]

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep1 1. Aliquot Reaction Mixture prep2 2. Dilute with Acetonitrile prep1->prep2 prep3 3. Vortex & Centrifuge prep2->prep3 prep4 4. Transfer Supernatant to Vial prep3->prep4 lc UPLC Separation (BEH C18 Column) prep4->lc ms MS Detection (Positive ESI) lc->ms data Data Acquisition (Full Scan & MS/MS) ms->data process1 1. Extract Ion Chromatograms (EIC) data->process1 process2 2. Integrate Peaks process1->process2 process3 3. Analyze Isotopic Patterns process1->process3 process4 4. Interpret MS/MS Spectra process3->process4

Caption: Workflow for LC-MS analysis of reaction mixtures.

Detailed Protocol

Materials and Reagents
  • This compound reference standard (if available)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials with inserts

Sample Preparation
  • Carefully withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.

  • Dilute the aliquot 1:1000 (or as appropriate to avoid detector saturation) with acetonitrile in a 1.5 mL microcentrifuge tube.

  • Vortex the sample for 30 seconds to ensure homogeneity and precipitate any insoluble material.

  • Centrifuge the sample at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS Parameters

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm Column Temperature: 40 °C Flow Rate: 0.5 mL/min Injection Volume: 2 µL

Mobile Phase Gradient:

Time (min)%A (0.1% FA in Water)%B (0.1% FA in ACN)Curve
0.0955Initial
0.59556
3.55956
4.55956
4.69556
5.09556

Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer Ionization Mode: ESI Positive Capillary Voltage: 3.0 kV Cone Voltage: 30 V Source Temperature: 150 °C Desolvation Temperature: 450 °C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr

Data Acquisition:

  • Full Scan: m/z 100-500 to detect the target compound and unknown impurities.

  • MS/MS (for structural confirmation): Select the [M+H]⁺ ion at m/z ~232 as the precursor and apply a collision energy ramp (e.g., 10-40 eV) to generate a representative fragmentation spectrum.

Data Analysis and Interpretation

  • Identify the Target Compound:

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (231.93).

    • Verify the retention time against a reference standard if available.

    • Confirm the presence of the characteristic isotopic pattern for one bromine and one chlorine atom in the mass spectrum of the peak.

  • Identify Potential Impurities:

    • Examine the total ion chromatogram (TIC) for other peaks.

    • Analyze the mass spectra of these peaks to identify potential starting materials, byproducts, or degradation products. For example, search for the m/z of unreacted 8-chloroimidazo[1,2-a]pyrazine.

  • Structural Confirmation with MS/MS:

    • The MS/MS spectrum of this compound is expected to show characteristic losses.

G cluster_frags Predicted Key Fragments parent [M+H]⁺ m/z ~232, 234, 236 frag1 Loss of Br [M+H-Br]⁺ parent:ion->frag1:ion -79/81 Da frag2 Loss of Cl [M+H-Cl]⁺ parent:ion->frag2:ion -35/37 Da frag3 Loss of HBr [M+H-HBr]⁺ parent:ion->frag3:ion -80/82 Da frag4 Loss of HCl [M+H-HCl]⁺ parent:ion->frag4:ion -36/38 Da

Caption: Predicted MS/MS fragmentation pathways.

Conclusion

This application note provides a robust and high-throughput LC-MS method for the analysis of this compound from reaction mixtures. The combination of UPLC for high-resolution separation and mass spectrometry for sensitive and specific detection allows for confident identification of the target compound and potential process-related impurities. This method is a valuable tool for accelerating drug development timelines by enabling rapid and informed decisions in process chemistry and quality control.

References

Application Note & Protocol: A Robust and Scalable Synthesis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Specifically, 3-Bromo-8-chloroimidazo[1,2-a]pyrazine serves as a critical and versatile building block in medicinal chemistry. Its two distinct halogenated positions offer orthogonal handles for subsequent derivatization through various cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs.[6] This document provides a detailed, field-proven protocol for the efficient, large-scale synthesis of this key intermediate, focusing on process safety, scalability, and high-purity outcomes. The methodology is presented in two primary stages: the initial synthesis of the 8-chloroimidazo[1,2-a]pyrazine core, followed by its regioselective bromination.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step sequence that is both high-yielding and amenable to scale-up.

  • Step 1: Cyclocondensation to form the Imidazopyrazine Core. The process begins with the synthesis of the precursor, 8-Chloro-imidazo[1,2-a]pyrazine, via the condensation of 2-amino-3-chloropyrazine with an appropriate C2 synthon, typically chloroacetaldehyde. This classic cyclization method is robust and provides the core heterocyclic system in good yield.[7][8]

  • Step 2: Regioselective Electrophilic Bromination. The synthesized 8-Chloro-imidazo[1,2-a]pyrazine is then subjected to electrophilic bromination. The electron-rich nature of the C3 position on the imidazole ring directs the bromination to this site with high selectivity. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling, high reactivity, and the straightforward work-up it allows.[6][9][10]

This strategic pathway ensures a controlled and efficient production of the target molecule, minimizing the formation of isomeric impurities and simplifying purification on a large scale.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination A 2-Amino-3-chloropyrazine C 8-Chloro-imidazo[1,2-a]pyrazine A->C Cyclocondensation (Methanol, Reflux) B Chloroacetaldehyde B->C Cyclocondensation (Methanol, Reflux) E This compound C->E Electrophilic Substitution (DCM, RT) D N-Bromosuccinimide (NBS) D->E

Caption: Overall two-step synthetic workflow.

Detailed Scale-Up Protocols

PART A: Synthesis of 8-Chloro-imidazo[1,2-a]pyrazine (Precursor)

Rationale: This cyclization reaction forms the heterocyclic core. Using methanol as a solvent has been shown to be higher yielding than other solvents like DMF.[8] The reaction is typically run under reflux to ensure a sufficient reaction rate for complete conversion.

Materials & Reagents:

ReagentCAS NumberMol. Weight ( g/mol )Equiv.Example Scale (1 mol)
2-Amino-3-chloropyrazine6863-73-6129.551.0129.5 g
Chloroacetaldehyde (50% in H₂O)107-20-078.501.1172.7 g (86.4 g active)
Methanol (MeOH)67-56-132.04-1.3 L
Sodium Bicarbonate (NaHCO₃)144-55-884.01-As needed for work-up
BrineN/AN/A-As needed for work-up
Ethyl Acetate (EtOAc)141-78-688.11-As needed for extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed for drying

Protocol:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet.

  • Charging Reagents: Charge the reactor with 2-amino-3-chloropyrazine (129.5 g, 1.0 mol) and methanol (1.3 L). Begin stirring to form a suspension.

  • Addition of Aldehyde: Slowly add the chloroacetaldehyde solution (172.7 g, 1.1 mol) to the suspension over 15-20 minutes at ambient temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the 2-amino-3-chloropyrazine spot.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately 70% using a rotary evaporator.

  • Aqueous Work-up: Dilute the resulting slurry with deionized water (1 L) and ethyl acetate (1 L). Carefully add a saturated solution of sodium bicarbonate until the aqueous layer is neutral to slightly basic (pH 7.5-8.0) to neutralize any HCl formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic solution over anhydrous magnesium sulfate, filter, and wash the filter cake with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a solid. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 8-Chloro-imidazo[1,2-a]pyrazine as a solid.

PART B: Synthesis of this compound (Final Product)

Rationale: This step utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction is performed in an inert solvent like dichloromethane (DCM) at room temperature.[10] On a large scale, portion-wise addition of NBS is crucial to control the reaction exotherm. The subsequent wash with saturated aqueous sodium carbonate effectively removes the succinimide byproduct and quenches any unreacted NBS.[9]

Materials & Reagents:

ReagentCAS NumberMol. Weight ( g/mol )Equiv.Example Scale (1 mol)
8-Chloro-imidazo[1,2-a]pyrazine69214-33-1153.571.0153.6 g
N-Bromosuccinimide (NBS)128-08-5177.981.0178.0 g
Dichloromethane (DCM)75-09-284.93-1.5 L
Saturated aq. Na₂CO₃ solution497-19-8105.99-As needed for work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed for drying

Protocol:

  • Reactor Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer and nitrogen inlet, dissolve 8-Chloro-imidazo[1,2-a]pyrazine (153.6 g, 1.0 mol) in dichloromethane (1.5 L). Stir until a clear solution is obtained.

  • NBS Addition: Add N-Bromosuccinimide (178.0 g, 1.0 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 30°C. An initial exotherm is expected.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion by LC-MS, checking for the consumption of the starting material.

  • Aqueous Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium carbonate (2 x 1 L). This step is critical for removing byproducts.

  • Drying and Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude solid is often of high purity. A final slurry in a minimal amount of cold ether or hexanes can be performed to further improve purity if necessary.

  • Drying: Dry the final product, this compound, in a vacuum oven at 40°C to a constant weight. A typical yield for this step is >95%.[9][10]

Mechanism of Bromination

G Start Imidazo[1,2-a]pyrazine Ring + NBS Intermediate1 Formation of π-complex Start->Intermediate1 Electrophilic attack by Br⁺ source Intermediate2 Sigma Complex (Arenium Ion) (Rate-determining step) Intermediate1->Intermediate2 Product 3-Bromo-imidazo[1,2-a]pyrazine + Succinimide Intermediate2->Product Deprotonation by Succinimide anion

Caption: Mechanism of electrophilic bromination at C3.

Analytical Characterization & Data

Proper characterization is essential to confirm the identity and purity of the final product.

Table of Expected Analytical Data:

TestSpecification
Appearance Off-white to light brown solid[10]
Purity (by HPLC) ≥97%[11]
¹H NMR Consistent with the structure
Mass Spec (m/z) [M+H]⁺ peak consistent with C₆H₃BrClN₃ (Expected: ~231.9, 233.9)[12]
Storage Store under inert gas at 2-8°C[10][11]

Safety & Handling Precautions

Scaling up chemical reactions requires heightened attention to safety protocols. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Phosphorus Oxychloride (POCl₃) & N-Bromosuccinimide (NBS): While POCl₃ is not used in this specific protocol, it is a common reagent in related heterocyclic syntheses and is highly corrosive, reacts violently with water, and is toxic upon inhalation.[13][14][15][16] NBS is an oxidizing agent and an irritant. Avoid contact with skin and eyes.[17]

  • Dichloromethane (DCM): A volatile solvent. Avoid inhalation of vapors. Ensure adequate ventilation.[16]

  • General Handling: Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13] For large-scale operations, a face shield is recommended.[13] Emergency eye wash stations and safety showers must be readily accessible.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product or reagents to enter drains.[13][14]

References

Application Notes & Protocols: 3-Bromo-8-chloroimidazo[1,2-A]pyrazine as a Foundational Scaffold for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity. In cancer research, derivatives of this scaffold have demonstrated potent efficacy against a range of malignancies by targeting critical cellular pathways.[1][2][3] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine as a versatile starting material for the synthesis of next-generation anticancer agents. While this compound itself is not presented as a direct therapeutic, its unique substitution pattern offers a powerful platform for chemical elaboration and the development of potent and selective inhibitors of key oncogenic targets. The bromine atom at the 3-position and the chlorine atom at the 8-position serve as orthogonal chemical handles, enabling sequential and site-specific modifications crucial for structure-activity relationship (SAR) studies.[4]

Part 1: Strategic Importance in Medicinal Chemistry

The utility of this compound in a drug discovery campaign stems from the chemical reactivity of its halogen substituents.

  • The C3-Bromine: This position is highly activated towards metal-catalyzed cross-coupling reactions. It serves as the primary site for introducing diverse molecular fragments to probe the binding pockets of target proteins. Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be performed with high efficiency at this position.[4] This allows for the systematic exploration of SAR by varying aryl, heteroaryl, alkyl, or amino substituents.

  • The C8-Chlorine: The chlorine atom at the 8-position is generally less reactive than the C3-bromine in cross-coupling reactions. This differential reactivity allows for selective chemistry at the C3 position while leaving C8 intact. Subsequently, the C8-chloro can be targeted under more forcing conditions or via nucleophilic aromatic substitution (SNAr) to introduce additional functionalities, such as morpholine rings, which have been shown to improve pharmacokinetic properties or engage with secondary binding sites.[3][5]

The following diagram illustrates the strategic vision for using this scaffold.

G cluster_0 Core Scaffold cluster_1 Primary Diversification (C3 Position) cluster_2 Secondary Modification (C8 Position) cluster_3 Final Candidate Compounds A This compound B Suzuki Coupling (Aryl/Heteroaryl Groups) A->B Pd-catalyzed cross-coupling C Buchwald-Hartwig Amination (Amine Groups) A->C Pd-catalyzed cross-coupling D Sonogashira Coupling (Alkynyl Groups) A->D Pd-catalyzed cross-coupling E SNA_r with Amines (e.g., Morpholine) B->E Further modification C->E Further modification D->E Further modification F Novel Kinase Inhibitors E->F Biological Screening G Tubulin Polymerization Inhibitors E->G Biological Screening H Other Anticancer Agents E->H Biological Screening

Caption: Synthetic strategy using the this compound scaffold.

Part 2: Application in the Synthesis of Tubulin Polymerization Inhibitors

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[6] These agents disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells. The this compound scaffold is an excellent starting point for synthesizing analogs that target this pathway.

Mechanism of Action: Microtubule Disruption

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Tubulin inhibitors interfere with the equilibrium between soluble tubulin dimers and polymerized microtubules. This disruption activates the spindle assembly checkpoint, ultimately inducing programmed cell death (apoptosis).

G cluster_0 Normal Cell Cycle cluster_1 Inhibitor Action A Tubulin Dimers B Dynamic Microtubules A->B Polymerization G Polymerization Blocked B->A Depolymerization C Mitotic Spindle Formation B->C D Cell Division C->D E Imidazo[1,2-a]pyrazine Derivative (e.g., TB-25) F Tubulin Dimer Binding (Colchicine Site) E->F F->G H Microtubule Disruption G->H I G2/M Arrest & Apoptosis H->I

Caption: Inhibition of tubulin polymerization by imidazo[1,2-a]pyrazine derivatives.

Protocol 1: Synthesis of a 3-Aryl-imidazo[1,2-a]pyrazine Derivative via Suzuki Coupling

This protocol describes the key step in elaborating the this compound scaffold to install a substituted phenyl ring, a common feature in potent tubulin inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the phenylboronic acid, and Pd(dppf)Cl₂.

  • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe, followed by the sodium carbonate.

  • Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-8-chloroimidazo[1,2-a]pyrazine derivative.

Causality: The palladium catalyst facilitates the cross-coupling between the sp²-hybridized carbon of the C-Br bond and the sp²-hybridized carbon of the boronic acid. The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. Dioxane/water is a common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents.

Part 3: Application in the Synthesis of PI3K Pathway Inhibitors

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a high-value target for therapeutic intervention. Studies have shown that 8-morpholinoimidazo[1,2-a]pyrazine derivatives can act as potent PI3K inhibitors.[3][5]

Signaling Pathway Overview

Activation of receptor tyrosine kinases (RTKs) leads to the recruitment and activation of PI3K. PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell survival, proliferation, and growth while inhibiting apoptosis.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates PRO Cell Proliferation & Survival AKT->PRO APOP Apoptosis AKT->APOP Inhibits Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and point of inhibition.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C8-Position

This protocol details the installation of a morpholine moiety at the C8 position, a key structural feature for PI3K inhibitory activity.[3][5] This step would typically be performed after modification at the C3 position.

Materials:

  • 3-Aryl-8-chloroimidazo[1,2-a]pyrazine (from Protocol 1) (1.0 eq)

  • Morpholine (3.0-5.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, optional, as a non-nucleophilic base)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • In a sealed reaction vessel, dissolve the 3-Aryl-8-chloroimidazo[1,2-a]pyrazine in NMP or DMSO.

  • Add morpholine and, if necessary, DIPEA.

  • Seal the vessel and heat the reaction mixture to a high temperature (typically 120-150 °C). Microwave irradiation can also be used to accelerate the reaction.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature. Dilute with water to precipitate the product or dilute with ethyl acetate and perform an aqueous workup.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final 3-Aryl-8-morpholinoimidazo[1,2-a]pyrazine derivative.

Causality: The electron-withdrawing nature of the fused imidazole ring system activates the C8-chloro position for nucleophilic attack by morpholine. High temperatures are required to overcome the activation energy for this SNAr reaction. Polar aprotic solvents like NMP or DMSO are ideal for this transformation as they can solvate the ions formed during the reaction.

Part 4: Biological Evaluation Protocols

Once novel derivatives have been synthesized, their anticancer activity must be evaluated. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

Protocol 3: General Cytotoxicity Assessment using MTT Assay

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer, MCF-7 breast cancer).[3][5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Synthesized imidazo[1,2-a]pyrazine derivatives dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microtiter plates.

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Part 5: Summary of Reported Biological Activities

The following table summarizes the reported in vitro anticancer activities of various derivatives based on the imidazo[1,2-a]pyrazine and related scaffolds, demonstrating the potential of this chemical class.

Compound Class/ReferenceCancer Cell LineTarget/MechanismReported IC₅₀ Values
Diarylurea Imidazo[1,2-a]pyrazines[2]A375P (Melanoma)Not specified (Antiproliferative)< 0.06 µM (for 18h, 18i)
Imidazo[1,2-a]pyrazine Tubulin Inhibitors[6]HCT-116 (Colon)Tubulin Polymerization23 nM (for TB-25)
8-Morpholino Imidazo[1,2-a]pyrazines[3][5]A549 (Lung)PI3Kα Kinase6.39 µM (for 14c)
8-Morpholino Imidazo[1,2-a]pyrazines[3][5]PC-3 (Prostate)PI3Kα Kinase12.65 µM (for 14c)
8-Morpholino Imidazo[1,2-a]pyrazines[3][5]MCF-7 (Breast)PI3Kα Kinase10.23 µM (for 14c)

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-bromo-8-chloroimidazo[1,2-a]pyrazine. The content is structured to address common side reactions and practical challenges encountered during this synthetic procedure.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The most common route involves the electrophilic bromination of 8-chloroimidazo[1,2-a]pyrazine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and scalability. This guide provides a comprehensive overview of these challenges and offers practical solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and step-by-step protocols for their resolution.

Issue 1: Formation of a Significant Amount of Dibrominated Byproduct

Observation: Your final product mixture shows a substantial peak corresponding to the mass of a dibrominated species (e.g., 3,5-dibromo-8-chloroimidazo[1,2-a]pyrazine) in LC-MS analysis, and/or extra signals in the aromatic region of the 1H NMR spectrum.

Root Cause Analysis: The imidazo[1,2-a]pyrazine core is susceptible to multiple electrophilic substitutions, particularly under forcing conditions. The imidazole ring is more electron-rich than the pyrazine ring, making the C-3 position the most reactive site for the initial bromination.[1] However, if the reaction is not carefully controlled, a second bromination can occur, typically at the C-5 position, which is the most activated position on the pyrazine ring after the initial substitution.

Mitigation Strategies & Protocols:

1. Strict Stoichiometric Control of the Brominating Agent:

  • Protocol:

    • Accurately weigh both the 8-chloroimidazo[1,2-a]pyrazine starting material and N-bromosuccinimide (NBS).

    • Use a slight excess of the starting material or a stoichiometric amount of NBS (1.0 to 1.05 equivalents). Avoid using an excess of NBS.

    • For a typical reaction, dissolve 1.0 equivalent of 8-chloroimidazo[1,2-a]pyrazine in a suitable solvent (e.g., dichloromethane or acetonitrile).

    • Add 1.05 equivalents of NBS portion-wise over a period of 15-30 minutes at 0 °C.

2. Temperature Management:

  • Explanation: Electrophilic aromatic bromination is an exothermic process. Elevated temperatures can provide the activation energy for the less favorable second bromination.

  • Protocol:

    • Initiate the reaction at a low temperature (0 °C is common) by cooling the reaction vessel in an ice bath.

    • Maintain this temperature during the addition of NBS.

    • Allow the reaction to slowly warm to room temperature and stir for the recommended time (typically 1-2 hours), while monitoring the reaction progress by TLC or LC-MS.

3. Reaction Monitoring:

  • Explanation: Allowing the reaction to proceed for an extended period after the starting material is consumed can increase the likelihood of over-bromination.

  • Protocol:

    • Monitor the reaction every 15-30 minutes using a suitable analytical technique (e.g., TLC with a hexane/ethyl acetate eluent).

    • Once the starting material is no longer visible, quench the reaction promptly.

Workflow for Minimizing Dibromination

cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup Start Start Dissolve Substrate Dissolve 8-chloroimidazo[1,2-a]pyrazine in DCM/ACN Start->Dissolve Substrate Cool to 0C Cool reaction mixture to 0 °C Dissolve Substrate->Cool to 0C Add NBS Add 1.05 eq. NBS portion-wise Cool to 0C->Add NBS Stir at 0C Stir at 0 °C for 30 min Add NBS->Stir at 0C Warm to RT Warm to Room Temperature Stir at 0C->Warm to RT Monitor Monitor by TLC/LC-MS Warm to RT->Monitor Monitor->Warm to RT Incomplete Quench Quench with aq. Na2S2O3 or NaHCO3 Monitor->Quench Starting material consumed Extract Extract with organic solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify End End Purify->End

Caption: Workflow to minimize dibromination side products.

Issue 2: Incomplete Reaction or Low Yield

Observation: A significant amount of the 8-chloroimidazo[1,2-a]pyrazine starting material remains even after prolonged reaction time, resulting in a low yield of the desired product.

Root Cause Analysis:

  • Insufficiently activated brominating agent: While NBS is generally effective, its reactivity can be influenced by the solvent and the presence of trace impurities.

  • Poor quality of starting material: Impurities in the 8-chloroimidazo[1,2-a]pyrazine can interfere with the reaction.

  • Suboptimal solvent choice: The polarity and nature of the solvent can affect the solubility of the reagents and the reaction rate.

Troubleshooting Steps:

1. Verify Reagent Quality:

  • Protocol:

    • Use freshly opened or properly stored NBS.

    • Ensure the 8-chloroimidazo[1,2-a]pyrazine starting material is pure, as confirmed by NMR or LC-MS. If necessary, purify the starting material by recrystallization or column chromatography before use.

2. Solvent Optimization:

  • Explanation: Dichloromethane (DCM) and acetonitrile (ACN) are common solvents for this reaction. If the reaction is sluggish in one, trying the other may improve the outcome.

  • Protocol:

    • Set up small-scale parallel reactions in both DCM and ACN to determine the optimal solvent for your specific substrate and conditions.

3. Consider a Different Brominating Agent:

  • Explanation: In some cases, a more reactive brominating agent may be necessary. However, this increases the risk of over-bromination and should be approached with caution.

  • Protocol:

    • As an alternative to NBS, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used. Start with stoichiometric amounts and low temperatures.

Issue 3: Difficulty in Purifying the Final Product

Observation: Column chromatography does not provide a clean separation of the desired this compound from byproducts, particularly the dibrominated species.

Root Cause Analysis: The polarity of the monobrominated and dibrominated products can be very similar, making their separation by silica gel chromatography challenging.

Purification Strategy:

1. Optimization of Column Chromatography:

  • Eluent System: A gradient elution is often more effective than an isocratic one.

    • Protocol: Start with a non-polar eluent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A shallow gradient (e.g., increasing the ethyl acetate concentration by 1-2% per column volume) can improve separation.

  • Silica Gel: Using a high-performance silica gel with a smaller particle size can enhance resolution.

2. Recrystallization:

  • Explanation: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the product.

  • Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble and the impurity is less soluble (or vice versa).

    • Allow the solution to cool slowly to induce crystallization.

    • Common solvent systems for recrystallization of similar heterocyclic compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Compound Typical Rf (Hexane:EtOAc 4:1) Separation Notes
8-chloroimidazo[1,2-a]pyrazine~0.3Baseline separation from brominated products is usually achievable.
This compound~0.4Can co-elute with the dibrominated byproduct if the eluent is too polar.
3,5-dibromo-8-chloroimidazo[1,2-a]pyrazine~0.5A shallow gradient is recommended to maximize the separation from the monobrominated product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the regioselective bromination at the C-3 position?

A1: The regioselectivity is governed by the electronic properties of the imidazo[1,2-a]pyrazine ring system. The imidazole ring is an electron-rich π-excessive system, while the pyrazine ring is electron-deficient. Electrophilic attack is therefore directed towards the imidazole ring. The intermediate carbocation formed upon attack at C-3 is more stable than the one formed by attack at C-2 because it allows for resonance delocalization without disrupting the aromaticity of the pyrazine ring.

Mechanism of C-3 Bromination

Start 8-chloroimidazo[1,2-a]pyrazine + NBS Intermediate Sigma Complex (C-3 attack) Start->Intermediate Electrophilic attack Product This compound + Succinimide Intermediate->Product Deprotonation

Caption: Simplified mechanism of C-3 bromination.

Q2: Can I use bromine (Br2) instead of NBS?

A2: While liquid bromine can be used for bromination, it is generally not recommended for this synthesis. Bromine is highly corrosive and toxic, and its reactivity can be more difficult to control, often leading to a higher proportion of over-brominated and other side products. NBS is a safer and more selective source of electrophilic bromine.

Q3: My starting material, 8-chloroimidazo[1,2-a]pyrazine, appears to be impure. What are the common side products from its synthesis?

A3: The synthesis of 8-chloroimidazo[1,2-a]pyrazine typically involves the condensation of 2-amino-3-chloropyrazine with a two-carbon electrophile like chloroacetaldehyde. Potential side reactions include:

  • Incomplete cyclization: This can leave unreacted starting materials or open-chain intermediates in your product.

  • Formation of regioisomers: Depending on the starting materials and conditions, there is a possibility of forming other isomeric imidazopyrazines, though the synthesis of the 8-chloro isomer is generally regioselective.

  • Dimerization or polymerization: Under harsh conditions, the starting materials or intermediates can undergo self-condensation.

It is crucial to purify the 8-chloroimidazo[1,2-a]pyrazine before proceeding to the bromination step to avoid carrying over these impurities.

Q4: How can I confirm the structure of my product and identify any byproducts?

A4: A combination of analytical techniques is recommended:

  • 1H NMR: The number of signals, their splitting patterns, and their integration in the aromatic region will be distinct for the starting material, the desired product, and the dibrominated byproduct. The C-3 proton signal in the starting material will disappear upon bromination.

  • LC-MS: This will allow you to determine the mass of the components in your reaction mixture, making it easy to identify the desired product (m/z for [M+H]+ ≈ 232/234/236) and the dibrominated byproduct (m/z for [M+H]+ ≈ 310/312/314/316) based on their characteristic isotopic patterns for bromine and chlorine.

  • 13C NMR: This can provide further confirmation of the substitution pattern on the heterocyclic core.

References

Technical Support Center: Synthesis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve purity, and troubleshoot effectively.

Overview of the Synthetic Pathway

The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of its precursor, 8-Chloro-imidazo[1,2-a]pyrazine. The quality of the starting material is paramount, which is typically synthesized via a condensation reaction involving 2-amino-3-chloropyrazine.

Synthesis_Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Electrophilic Bromination A 2-Amino-3-chloropyrazine C 8-Chloro-imidazo[1,2-a]pyrazine A->C Condensation/ Cyclization B α-Halo Carbonyl (e.g., Chloroacetaldehyde) B->C Condensation/ Cyclization E This compound C->E Bromination (e.g., in DMF) D N-Bromosuccinimide (NBS) D->E Bromination (e.g., in DMF)

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most common and generally reliable method is the direct bromination of 8-Chloro-imidazo[1,2-a]pyrazine using an electrophilic bromine source.[1] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[2] This method offers good regioselectivity for the C-3 position.

Q2: Why does bromination selectively occur at the C-3 position?

A2: The regioselectivity is dictated by the electronic properties of the imidazo[1,2-a]pyrazine ring system. The five-membered imidazole ring is significantly more electron-rich than the six-membered pyrazine ring.[3] Within the imidazole ring, the C-3 position is the most nucleophilic and sterically accessible site for electrophilic attack, leading to preferential bromination at this position.[4]

Q3: Can I use elemental bromine (Br₂) instead of N-Bromosuccinimide (NBS)?

A3: While elemental bromine can be used, NBS is highly recommended. NBS is a solid that is easier and safer to handle than liquid bromine.[5] More importantly, it provides a slow, controlled concentration of electrophilic bromine, which helps to minimize over-bromination and the formation of dibrominated side products—a known issue in the functionalization of this scaffold.[5][6]

Q4: What is the role of the solvent, and is DMF the only option?

A4: The solvent's primary role is to dissolve the starting material and reagents. Polar aprotic solvents like DMF are effective for this reaction.[2][3] While other solvents like acetonitrile could potentially be used, DMF is well-documented for this specific transformation. It is crucial to use an anhydrous (dry) solvent, as water can react with NBS and reduce its efficacy.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: My reaction shows very low or no conversion to the desired product.

Q: I've run the reaction, but TLC/LC-MS analysis shows only starting material. What went wrong?

A: This is a common issue that can usually be traced back to one of three areas: starting materials, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Poor Quality of 8-Chloro-imidazo[1,2-a]pyrazine: The purity of your starting material is critical. Impurities from the initial condensation step can inhibit the reaction.

    • Solution: Ensure the starting material is pure. If necessary, repurify it by column chromatography or recrystallization before starting the bromination step. Confirm its identity and purity via NMR and LC-MS.

  • Inactive N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to moisture or light.

    • Solution: Use a fresh bottle of NBS or recrystallize old NBS from water. Store NBS in a desiccator, protected from light. A simple quality check is its appearance; it should be a white to slightly off-white crystalline solid.[5]

  • Insufficient Temperature or Reaction Time: The reaction may be too slow at room temperature, especially if there are minor impurities.

    • Solution: While many procedures run at room temperature, gently heating the reaction to 40-50 °C can often initiate it.[7] Monitor the reaction progress every hour using TLC or LC-MS to determine the optimal reaction time and avoid potential side product formation at higher temperatures.

Troubleshooting_Low_Conversion Start Low or No Conversion Check_SM Verify Purity of 8-Chloro-imidazo[1,2-a]pyrazine (NMR, LC-MS) Start->Check_SM Check_NBS Assess NBS Quality (Fresh bottle? Recrystallize?) Check_SM->Check_NBS SM is Pure Success Problem Solved Check_SM->Success SM Impure; Repurified Check_Cond Optimize Conditions (Increase Temp? Extend Time?) Check_NBS->Check_Cond NBS is Active Check_NBS->Success NBS Inactive; Replaced Check_Cond->Success Optimized

Caption: A logical workflow for troubleshooting low reaction conversion.

Problem: The reaction is messy, with multiple spots on TLC, and the yield of the desired product is low.

Q: My reaction produces the desired product, but also significant side products, making purification difficult. How can I improve selectivity?

A: The most likely side product is a dibrominated species.[6] Improving selectivity requires precise control over stoichiometry and reaction conditions.

Potential Causes & Solutions:

  • Excess N-Bromosuccinimide (NBS): Using more than one equivalent of NBS will lead to bromination at other available positions on the ring system.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of NBS. Ensure accurate weighing and calculate molar equivalents precisely.

  • Reaction Temperature is Too High: Elevated temperatures can increase the reaction rate but may decrease selectivity, favoring the formation of thermodynamically stable, but undesired, multiple bromination products.

    • Solution: Run the reaction at room temperature or even cool it to 0 °C before the addition of NBS. Add the NBS portion-wise over 15-20 minutes to maintain better control over the reaction exotherm and local concentration.

Table 1: Condition Optimization for Selectivity
ParameterStandard ConditionOptimized Condition for Higher SelectivityRationale
NBS Equivalents 1.1 - 1.2 eq1.0 - 1.05 eq Minimizes over-bromination, a common side reaction.[6]
Temperature Room Temp (~25 °C)0 °C to Room Temp Reduces reaction rate, allowing the more reactive C-3 position to react preferentially.
NBS Addition All at oncePortion-wise over 15-20 min Prevents localized excess of NBS and controls any potential exotherm.
Monitoring Endpoint checkFrequent (e.g., every 30 min) Allows quenching the reaction as soon as the starting material is consumed, preventing side product formation over time.

Optimized Experimental Protocol

This protocol is a synthesized guideline based on established chemical principles for this transformation.

Materials:

  • 8-Chloro-imidazo[1,2-a]pyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-Chloro-imidazo[1,2-a]pyrazine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10-15 mL per gram of starting material). Stir until all the solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% Ethyl Acetate in Hexane) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing saturated aqueous sodium thiosulfate solution to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine. This helps to remove residual DMF.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

References

Troubleshooting low yield in Suzuki coupling with 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the 3-bromo-8-chloroimidazo[1,2-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges such as low conversion, side product formation, and inconsistent yields with this specific, yet valuable, heterocyclic building block. The imidazo[1,2-a]pyrazine core is a privileged structure in modern drug discovery, appearing in numerous biologically active agents.[1] However, its successful functionalization via cross-coupling is often non-trivial due to the electronic properties of the ring system and the potential for catalyst inhibition.

This document provides in-depth, experience-driven insights and actionable protocols to diagnose and resolve common issues, ensuring your synthetic campaigns are both efficient and successful.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My reaction shows very low conversion, with significant starting material remaining. What are the most likely causes?

Answer: Low conversion in the Suzuki coupling of this compound is a frequent challenge. The primary reasons are centered around the crucial oxidative addition step and potential catalyst deactivation.[2]

  • Insufficient Catalyst Activity: The C-Br bond at the 3-position is on an electron-deficient heterocyclic ring. While more reactive than the C-Cl bond at the 8-position, its oxidative addition to a Pd(0) center can still be sluggish.[3] Standard catalysts like Pd(PPh₃)₄ may not be active enough.

  • Catalyst Deactivation by Substrate: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][4] This is a well-documented issue with nitrogen-rich heterocycles.[2][5]

  • Inadequate Reaction Temperature: The activation energy for the oxidative addition of this specific heteroaryl bromide may require higher temperatures than typical Suzuki couplings.

Actionable Solutions:

  • Switch to a More Active Catalyst System: Employ modern, highly active catalyst systems known to be effective for challenging heteroaryl halides. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[6][7] Pre-formed Pd(II) precatalysts based on these ligands are often more stable and reliable.[7][8]

  • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10 °C (e.g., from 80 °C to 110 °C). Monitor for product formation and potential decomposition. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[9][10]

  • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[11][12] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical.

Question 2: I am observing significant amounts of debrominated starting material and/or homocoupling of my boronic acid. What is causing these side reactions?

Answer: These are two distinct and common side reactions in Suzuki couplings.

  • Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[13] It is often catalyzed by residual acid or base, particularly in the presence of water, and is a major pathway for boronic acid decomposition.[14] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[2][15]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle fully initiates.[16]

Actionable Solutions:

  • Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA boronate.[17][18] These reagents are less prone to protodeboronation and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[13][15]

  • Control Water Content: While some water is often necessary for inorganic bases to work effectively, excess water can promote protodeboronation.[12] If using a boronic acid, try using a precisely measured amount of water (e.g., a 10:1 organic solvent to water ratio) or switch to anhydrous conditions with a soluble organic base.

  • Rigorous Degassing: To prevent homocoupling, ensure the reaction mixture and solvents are thoroughly de-gassed to remove all traces of oxygen.[12] Using a Pd(0) source like Pd₂(dba)₃ with a ligand, rather than a Pd(II) precatalyst that requires in-situ reduction, can sometimes minimize homocoupling.

Question 3: How do I choose the optimal base and solvent for this specific substrate?

Answer: The base and solvent are not independent variables; they work in concert to facilitate the reaction. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[14][19]

  • Base Selection: For challenging couplings involving heteroaryl halides, a stronger base is often required. While carbonates like K₂CO₃ are common, phosphates like K₃PO₄ are frequently more effective.[20] Cesium carbonate (Cs₂CO₃) is another strong option. The choice can significantly impact yield.

  • Solvent System: The solvent must solubilize the reactants and be compatible with the chosen temperature and base. Common choices include:

    • 1,4-Dioxane / Water (e.g., 5:1): A classic and effective system for many Suzuki couplings, especially with inorganic bases.

    • Toluene / Water: Similar to dioxane but allows for higher temperatures.

    • DMF or DMAc: Polar aprotic solvents that can be run with or without water. They are excellent for solubilizing polar substrates but must be of high purity.

Actionable Solutions:

  • Start with K₃PO₄: For this substrate, begin with tripotassium phosphate (K₃PO₄) as the base. It is known to be effective in difficult couplings of nitrogen-containing heterocycles.[21]

  • Screen Solvents: If solubility is an issue or yields are low, screen a small set of solvents. A good starting point is a comparison between Dioxane/H₂O and DMF.

  • Ensure Base Quality: Ensure the base is a fine, dry powder to maximize its surface area and reactivity.

Visualizing the Process

Understanding the underlying mechanism and troubleshooting logic is key to success.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X Ar-Br (Substrate) R-X->Oxidative\nAddition Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation R'-B(OR)2 Ar'-B(OR)₂ R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Product Product Reductive\nElimination->Product Ar-Ar' Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_checks Initial Checks cluster_sm_unconsumed Addressing Low Conversion cluster_sm_consumed Addressing Side Reactions start Low Yield with this compound check_sm Starting Material (SM) Unconsumed? Yes No (SM Consumed, but product yield is low) start->check_sm:f0 action_catalyst Increase Catalyst Activity: - Use Buchwald Ligands (SPhos, XPhos) - Try Pd-NHC Precatalysts - Increase Catalyst Loading (e.g., 2-5 mol%) check_sm:f1->action_catalyst Focus on Oxidative Addition action_temp Increase Temperature: - Heat to 100-120 °C - Consider Microwave Reactor check_sm:f1->action_temp Focus on Oxidative Addition action_inert Verify Inert Atmosphere: - Re-degas solvents (Freeze-Pump-Thaw) - Ensure positive Argon/N₂ pressure check_sm:f1->action_inert Focus on Oxidative Addition check_side_products Major Side Products Observed? Protodeboronation Homocoupling check_sm:f2->check_side_products:f0 Focus on Transmetalation / Stability action_boron Stabilize Boron Reagent: - Switch to Pinacol or MIDA Ester - Use Anhydrous Solvents check_side_products:f1->action_boron action_degas Prevent Homocoupling: - Rigorous degassing to remove O₂ - Use Pd(0) source (e.g., Pd₂(dba)₃) check_side_products:f2->action_degas

Caption: A logical workflow for troubleshooting low yields.

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid or ester used.

Reagents & Equipment
  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 5:1 ratio, degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Procedure
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, and the base (K₃PO₄).[22]

  • Inerting: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., Dioxane/H₂O) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Why does the reaction couple at the 3-bromo position and not the 8-chloro position? A: In Suzuki-Miyaura couplings of polyhalogenated substrates, the site of oxidative addition is generally determined by the carbon-halogen bond dissociation energy. The C-Br bond is weaker and therefore more reactive than the C-Cl bond, leading to selective coupling at the 3-position under standard conditions.[3] Achieving coupling at the C-Cl position would require significantly more forcing conditions and a catalyst system specifically designed for aryl chloride activation, after the C-Br position has already reacted.

Q: Can I use a "ligand-free" protocol for this reaction? A: While some simple Suzuki couplings can proceed without an added phosphine or NHC ligand (often the solvent or base can act as a weak ligand), it is highly unlikely to be effective for a challenging substrate like this compound.[23] The electron-deficient nature of the substrate and the potential for catalyst inhibition by the ring nitrogens necessitate a robust, stabilizing ligand to achieve good yields.[2]

Q: My boronic acid is unstable. What are my best options? A: Unstable boronic acids, especially certain heteroaryl derivatives, are a common source of failure due to rapid protodeboronation.[13][15] The best strategy is to convert the boronic acid to a more stable derivative before the coupling reaction. Boronic acid pinacol esters are the most common and effective alternative.[17] They are generally stable, crystalline solids that can be purified by chromatography and are less susceptible to decomposition under the reaction conditions.[17]

Q: What are the key characteristics of a good ligand for this reaction? A: For coupling electron-deficient and potentially inhibitory heteroaryl halides, the ideal ligand should be both bulky and electron-rich .

  • Bulkiness (e.g., the di-tert-butylphosphino groups on Buchwald ligands) promotes the reductive elimination step and helps create a coordinatively unsaturated, highly reactive Pd(0) species.[6]

  • Electron-richness increases the electron density on the palladium center, which facilitates the crucial (and often rate-limiting) oxidative addition step of the C-Br bond.[6]

References

Technical Support Center: Purification of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The insights provided are based on established scientific principles and practical laboratory experience.

Introduction: The Purification Challenge

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The presence of two different halogen atoms on the imidazo[1,2-a]pyrazine core presents unique challenges in its purification. Achieving high purity is critical for subsequent synthetic steps and for obtaining accurate biological data. This guide provides a structured approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude this compound product?

A1: Based on the common synthetic route from 8-Chloro-imidazo[1,2-a]pyrazine using N-bromosuccinimide (NBS)[3][4], the primary impurities include:

  • Unreacted Starting Material: 8-Chloro-imidazo[1,2-a]pyrazine.

  • Brominating Agent By-product: Succinimide.

  • Over-brominated Species: Di-brominated imidazo[1,2-a]pyrazine derivatives. The formation of regioisomers in such cases can be a significant issue, sometimes leading to inseparable mixtures.[5]

  • Dehalogenated Impurities: While less common in this specific reaction, de-brominated or de-chlorinated species can arise in subsequent reaction steps or under harsh purification conditions.

Q2: My initial purification by flash chromatography is giving me a low yield. What are the likely causes?

A2: Low yield after flash chromatography can stem from several factors:

  • Inappropriate Solvent System: The chosen eluent may not be optimal for separating your product from highly retained or very non-polar impurities, leading to product loss in mixed fractions.

  • Product Streaking/Tailing on Silica Gel: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring can interact strongly with the acidic silica gel, causing tailing and poor separation.

  • Product Instability: Although generally stable, prolonged exposure to silica gel can sometimes lead to degradation of sensitive derivatives.

  • Co-elution with Impurities: A closely eluting impurity might be contaminating your main product fractions, forcing you to discard a significant portion of the product to achieve the desired purity.

Q3: Is recrystallization a viable method for purifying this compound?

A3: Recrystallization can be a highly effective and scalable purification method, especially for removing minor impurities. However, finding a suitable solvent or solvent system can be challenging. The ideal solvent should dissolve the crude product at an elevated temperature but exhibit poor solubility at lower temperatures. A mixed solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is often required. A patent for a similar compound, 6-bromoimidazo[1,2-a]pyridine, suggests that after an extractive work-up, recrystallization from a suitable solvent can yield a pure product.

Troubleshooting Guides

Challenge 1: Co-elution of Impurities in Flash Chromatography

Symptom: Fractions from the column show the presence of both the desired product and an impurity with a very similar Rf value on TLC.

Causality: Halogenated imidazo[1,2-a]pyrazine derivatives and their potential impurities (e.g., regioisomers, dehalogenated species) often have very similar polarities, making their separation by standard flash chromatography difficult.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting impurities.

Detailed Protocol: Developing a Flash Chromatography Method

  • TLC Solvent Screening:

    • Begin with a standard eluent system like Hexane/Ethyl Acetate.

    • If separation is poor, try systems with different selectivities. A common starting point for nitrogen-containing heterocycles is Dichloromethane/Methanol.

    • To mitigate tailing, consider adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5%) to the eluent system.

  • Gradient Optimization:

    • Once a suitable solvent system is identified on TLC, translate it to a gradient for column chromatography.

    • A shallow gradient around the Rf value of your product will provide the best resolution. For example, if your product has an Rf of 0.3 in 30% Ethyl Acetate/Hexane, run a gradient from 10% to 50% Ethyl Acetate/Hexane over a large column volume.

  • Alternative Stationary Phases:

    • If silica gel fails to provide adequate separation, consider using neutral alumina, which can reduce the strong interactions with basic compounds.

    • For highly challenging separations, reversed-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be effective.

Challenge 2: Formation of Inseparable Regioisomers

Symptom: NMR analysis of the purified product shows a mixture of two or more isomers that could not be separated by flash chromatography.

Causality: Bromination of the imidazo[1,2-a]pyrazine core can sometimes lead to the formation of di-brominated regioisomers, which can be extremely difficult to separate by standard chromatographic techniques.[5]

Preventative Measures and Solutions:

  • Reaction Control: Carefully control the stoichiometry of the brominating agent (NBS) and the reaction temperature to minimize over-bromination.

  • Alternative Synthetic Routes: If regioisomer formation is a persistent issue, consider a synthetic strategy where the bromine and chlorine atoms are introduced in a more controlled, stepwise manner.

  • Preparative HPLC: For high-value materials where isomeric purity is critical, preparative HPLC is often the most effective solution. A patent for a related derivative mentions purification by preparative HPLC as a final step.

Data on Purification Techniques for Imidazo[1,2-a]pyrazine Derivatives:

Purification TechniqueApplicationKey Considerations
Flash Chromatography (Silica Gel) Primary purification of crude product.Prone to tailing with basic compounds; may not resolve close-eluting impurities.
Flash Chromatography (Alumina) Purification of basic compounds.Can offer different selectivity compared to silica.
Recrystallization Removal of minor impurities; scalable.Finding a suitable solvent can be time-consuming.
Preparative HPLC High-purity separation of challenging mixtures (e.g., regioisomers).Lower throughput and higher cost compared to flash chromatography.
Fluorous Solid-Phase Extraction Used for fluorous-tagged derivatives.[6]Requires specific tagging of the molecule.
Challenge 3: Product "Oiling Out" During Recrystallization

Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

Causality: This often occurs when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation.

Troubleshooting Protocol:

Caption: Troubleshooting protocol for product oiling out during recrystallization.

Step-by-Step Recrystallization Guide:

  • Solvent Selection:

    • Start with single solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, toluene).

    • If a single solvent is not effective, move to a mixed solvent system. A good starting point is a pair where one solvent readily dissolves the compound (e.g., dichloromethane, ethyl acetate) and the other is a poor solvent (e.g., hexane, heptane).

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot "good" solvent.

    • Slowly add the "anti-solvent" at an elevated temperature until the solution becomes slightly turbid.

    • Add a small amount of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.

  • Inducing Crystallization:

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.

    • If you have a small amount of pure product, add a seed crystal to the cooled solution.

Conclusion

The purification of this compound and its derivatives requires a systematic and often multi-step approach. By understanding the potential impurities and applying the troubleshooting strategies outlined in this guide, researchers can overcome common purification challenges and obtain high-purity materials for their research and development endeavors.

References

Identification of byproducts in 3-Bromo-8-chloroimidazo[1,2-A]pyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-8-chloroimidazo[1,2-A]pyrazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts in your synthetic workflows. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.

Section 1: Synthesis of this compound via Electrophilic Bromination

The standard synthesis of this compound involves the regioselective bromination of 8-chloroimidazo[1,2-a]pyrazine, typically using N-Bromosuccinimide (NBS). The imidazole ring is more electron-rich than the pyrazine ring, directing the electrophilic substitution to the C-3 position.[1][2]

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is showing multiple spots on TLC, and the NMR of the crude product is complex. What are the likely byproducts?

A1: While the bromination at C-3 is generally selective, several byproducts can arise:

  • Unreacted Starting Material: Incomplete conversion will leave residual 8-chloroimidazo[1,2-a]pyrazine.

  • Over-bromination Products: Although less common with controlled stoichiometry, the formation of dibrominated species can occur, especially if the reaction is allowed to proceed for too long or with excess NBS. It has been noted in the literature that bromination of the unsubstituted imidazo[1,2-a]pyrazine core can lead to inseparable mixtures of dibrominated regioisomers.[3]

  • Succinimide: This is a byproduct from the NBS reagent and is typically water-soluble, allowing for easy removal during aqueous workup.

Troubleshooting Workflow for Bromination

cluster_0 Problem Identification cluster_1 Potential Causes & Byproducts cluster_2 Troubleshooting & Mitigation Complex Mixture Complex reaction mixture observed (TLC/NMR) Incomplete_Reaction Incomplete Reaction (Starting material remains) Complex Mixture->Incomplete_Reaction Over_Bromination Over-bromination (Dibrominated species) Complex Mixture->Over_Bromination Reagent_Byproduct Reagent Byproduct (Succinimide) Complex Mixture->Reagent_Byproduct Monitor_TLC Monitor reaction progress closely by TLC Incomplete_Reaction->Monitor_TLC Solution Control_Stoichiometry Carefully control NBS stoichiometry (1.0-1.05 eq.) Over_Bromination->Control_Stoichiometry Solution Aqueous_Workup Perform thorough aqueous workup to remove succinimide Reagent_Byproduct->Aqueous_Workup Solution Column_Chromatography Purify via column chromatography (e.g., Hexane/Ethyl Acetate) Control_Stoichiometry->Column_Chromatography Followed by Monitor_TLC->Column_Chromatography Followed by Aqueous_Workup->Column_Chromatography Followed by

Caption: Troubleshooting workflow for bromination side products.

Section 2: Byproduct Identification in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the C-3 position. However, the electron-deficient nature of the pyrazine ring and the presence of two halogen atoms can lead to specific byproducts.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a lower molecular weight than my expected product. What could it be?

A1: The most probable byproduct is the dehalogenated (debrominated) starting material , 8-chloroimidazo[1,2-a]pyrazine. This occurs through a competing hydrodehalogenation pathway. This is a known side reaction in Suzuki couplings, particularly with heteroaryl halides.[3][4]

Q2: My mass spectrometry results show a peak corresponding to a dimer of my boronic acid coupling partner. How is this formed?

A2: This is a homo-coupling byproduct. It is especially prevalent if oxygen is not rigorously excluded from the reaction mixture.[5][6] The presence of oxygen can interfere with the palladium catalytic cycle, leading to the coupling of two boronic acid molecules.

Q3: Besides my desired product, I have another major product that seems to be derived from my starting material. What are the possibilities?

A3: Another potential byproduct is the protodeboronated arene , which is formed from the decomposition of your boronic acid. This can be influenced by the reaction temperature and the basicity of the reaction medium.

Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Potential Byproduct Plausible Cause Recommended Solution
Low yield, presence of starting material8-chloroimidazo[1,2-a]pyrazineInefficient catalyst activation or slow transmetalation.Use a more active pre-catalyst (e.g., XPhos Pd G3).[5] Ensure the base is appropriate for activating the boronic acid.[7]
Byproduct with M-Br+H mass8-chloroimidazo[1,2-a]pyrazine (Debromination)Competing hydrodehalogenation pathway.Use a catalyst system known to suppress this, such as a combination of XPhosPdG2 and XPhos ligand.[3] Ensure rigorous degassing of solvents and use of an inert atmosphere.
Byproduct with mass of boronic acid dimerBiaryl from boronic acid homo-couplingPresence of oxygen in the reaction.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Byproduct is the arene from boronic acidArene (Protodeboronation)Decomposition of the boronic acid, often exacerbated by high temperatures or inappropriate basicity.[8]Optimize reaction temperature; sometimes lower temperatures for longer times can be beneficial. Consider using a milder base if your boronic acid is sensitive.

Experimental Protocol: Analytical Identification of Debromination Byproduct

  • Sample Preparation: Prepare a solution of your crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Compare the spectrum to a reference spectrum of your starting material, this compound, and the starting 8-chloroimidazo[1,2-a]pyrazine. The debrominated byproduct will lack the characteristic downfield shift of the proton at the C-3 position and will instead show a singlet for this proton at a chemical shift similar to that of the parent 8-chloroimidazo[1,2-a]pyrazine.

  • LC-MS Analysis: Inject an aliquot of the crude reaction mixture into an LC-MS system. Look for the molecular ion peaks corresponding to your desired product, unreacted starting material, and the debrominated byproduct (m/z for C₆H₄ClN₃).

Section 3: Byproduct Identification in Buchwald-Hartwig Amination

The C-N cross-coupling of this compound with various amines is a powerful tool for library synthesis. Careful control of reaction conditions is crucial to avoid side reactions.

Frequently Asked questions (FAQs)

Q1: My Buchwald-Hartwig reaction is clean by TLC, but the isolated yield is low. I see a significant amount of 8-chloroimidazo[1,2-a]pyrazine after purification. What is happening?

A1: You are likely observing hydrodehalogenation , a common side reaction in Buchwald-Hartwig aminations.[9][10] In this process, the bromo substituent is replaced by a hydrogen atom. This can be promoted by certain catalyst/ligand combinations or sources of hydride in the reaction mixture. A recent study has explored strategies to overcome this hydrodehalogenation pathway.[11]

Q2: The reaction mixture has turned black, and I have a poor conversion rate. What could be the issue?

A2: The formation of palladium black indicates catalyst decomposition. This can be caused by a number of factors, including the choice of ligand, base, or solvent, as well as the reaction temperature. The choice of phosphine ligand is critical in stabilizing the palladium catalyst and promoting the desired C-N bond formation.[12][13]

Troubleshooting Workflow for Buchwald-Hartwig Amination

cluster_0 Problem Identification cluster_1 Potential Causes & Byproducts cluster_2 Troubleshooting & Mitigation Low_Yield Low yield of aminated product Hydrodehalogenation Hydrodehalogenation (8-chloroimidazo[1,2-a]pyrazine) Low_Yield->Hydrodehalogenation Catalyst_Decomposition Catalyst Decomposition (Palladium black) Low_Yield->Catalyst_Decomposition Inert_Atmosphere Ensure rigorous inert atmosphere Low_Yield->Inert_Atmosphere General Best Practice Ligand_Screening Screen different phosphine ligands (e.g., XPhos, RuPhos) Hydrodehalogenation->Ligand_Screening Solution Catalyst_Decomposition->Ligand_Screening Solution Base_Optimization Optimize base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) Catalyst_Decomposition->Base_Optimization Also consider Temperature_Control Adjust reaction temperature Catalyst_Decomposition->Temperature_Control Also consider

References

Managing solubility issues of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for managing solubility challenges with 3-Bromo-8-chloroimidazo[1,2-A]pyrazine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide practical, in-depth solutions to common dissolution issues encountered during experimental workflows. Our goal is to empower you with the knowledge to overcome these hurdles efficiently and safely.

Introduction to this compound

This compound is a halogenated heterocyclic compound with a rigid, planar structure. Such molecules often exhibit poor solubility in common organic solvents due to strong intermolecular forces in their crystal lattice. Understanding the physicochemical properties of this compound is the first step in developing an effective dissolution strategy.

Key Physicochemical Properties:

PropertyValue/PredictionImplication for Solubility
Molecular Formula C₆H₃BrClN₃[1]The presence of multiple nitrogen atoms and halogens contributes to its polarity.
Molecular Weight 232.47 g/mol [2]A relatively small molecule, but its complex structure can impact solubility.
Predicted XLogP3 2.7[1]Indicates moderate lipophilicity, suggesting some solubility in non-polar organic solvents.
Predicted pKa -1.45 ± 0.30[3]The low predicted pKa suggests that the compound is a very weak base, and pH modification with acid may not significantly improve solubility in aqueous solutions.
Physical Form Solid[4]Crystalline solids often require more energy to dissolve than amorphous forms.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: The low solubility of this compound is likely due to its crystalline nature and the strong intermolecular interactions within the solid state. The energy required to break these interactions may be greater than the energy released when the molecules interact with the solvent. Additionally, the polarity of your chosen solvent may not be optimal for this specific compound.[5]

Q2: I'm using DMSO, which is a powerful solvent, but the compound is still not fully dissolving. What should I do?

A2: While Dimethyl Sulfoxide (DMSO) is a strong, polar aprotic solvent, even it can have limitations.[6] If you are still facing issues, consider the following:

  • Purity of the solvent: Ensure your DMSO is anhydrous, as trace amounts of water can sometimes reduce the solubility of certain organic compounds.

  • Gentle heating: Applying gentle heat can often provide the necessary energy to overcome the crystal lattice energy.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution.

  • Co-solvents: Adding a small amount of a co-solvent can sometimes disrupt intermolecular forces and improve solubility.

Q3: Is it safe to heat my solution to improve solubility?

A3: Heating can be an effective method, but it must be done with caution.[7][8] Always use a controlled heating method like a hot plate with a stirrer or a heating mantle.[8][9] Never heat a closed system, as pressure can build up and cause an explosion. It is also crucial to consider the thermal stability of this compound. While specific data for this compound is limited, imidazo[1,2-a]pyrazine derivatives are generally stable, but excessive heat should be avoided to prevent degradation.[2][10]

Q4: Can I use sonication to dissolve my compound?

A4: Yes, sonication is a useful technique for aiding dissolution.[11][12] The high-frequency sound waves generate cavitation bubbles that agitate the solution at a microscopic level, which can help break down solid particles and increase the rate of dissolution.[12] It is generally considered a safe method that is unlikely to cause chemical degradation of the compound under normal laboratory conditions.[11]

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

This guide provides a systematic workflow for addressing solubility issues with this compound.

Step 1: Solvent Selection

The principle of "like dissolves like" is a good starting point. Given the predicted XLogP3 of 2.7, a solvent with moderate polarity is a logical choice.

Qualitative Solubility Table for this compound:

SolventPolarityPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighGoodOften the first choice for poorly soluble compounds in biological screening.
N,N-Dimethylformamide (DMF) HighGoodSimilar to DMSO, a strong polar aprotic solvent.[13]
N-Methyl-2-pyrrolidone (NMP) HighGoodAnother effective polar aprotic solvent.
Tetrahydrofuran (THF) ModerateModerateMay require heating or sonication for complete dissolution.[9]
Acetonitrile (ACN) ModerateModerate to LowMay be a suitable solvent for some applications, but solubility might be limited.[9]
Dichloromethane (DCM) LowLowThe compound's polarity may limit its solubility in this non-polar solvent.
Methanol/Ethanol High (Protic)LowThe protic nature of alcohols may not be ideal for this compound.
Step 2: The Dissolution Workflow

The following diagram illustrates a recommended workflow for dissolving this compound.

DissolutionWorkflow Dissolution Workflow for this compound start Start with this compound solid choose_solvent Select Solvent (e.g., DMSO, DMF) start->choose_solvent add_solvent Add solvent to the solid choose_solvent->add_solvent vortex Vortex/Stir at Room Temperature add_solvent->vortex check_solubility Is the compound fully dissolved? vortex->check_solubility fully_dissolved Solution Ready for Use check_solubility->fully_dissolved Yes not_dissolved Troubleshooting Required check_solubility->not_dissolved No gentle_heat Apply Gentle Heat (40-50°C) with Stirring not_dissolved->gentle_heat check_after_heat Is it dissolved? gentle_heat->check_after_heat check_after_heat->fully_dissolved Yes sonicate Use Ultrasonic Bath (15-30 min) check_after_heat->sonicate No check_after_sonicate Is it dissolved? sonicate->check_after_sonicate check_after_sonicate->fully_dissolved Yes co_solvent Consider a Co-solvent System check_after_sonicate->co_solvent No

Caption: A stepwise workflow for dissolving this compound.

Step 3: Advanced Troubleshooting Techniques

If the initial steps fail, consider these more advanced strategies.

Using a mixture of solvents can sometimes enhance solubility by creating a more favorable environment for the solute.[14]

Experimental Protocol:

  • Start by dissolving the compound in a small amount of a strong solvent like DMSO.

  • Gradually add a second, less polar co-solvent (e.g., THF or acetonitrile) while stirring.

  • Observe for any precipitation. The goal is to find a ratio that keeps the compound in solution while meeting the requirements of your experiment.

  • Always perform a small-scale test first to determine the optimal co-solvent ratio.

When applying heat, it is crucial to do so in a controlled and safe manner.

Experimental Protocol:

  • Use a stirring hotplate with a temperature probe to accurately monitor the temperature of your solution.[8]

  • Start with a low temperature (e.g., 40°C) and gradually increase it.

  • Do not exceed the boiling point of your solvent.

  • Always ensure the container is open or equipped with a condenser to avoid pressure buildup.

  • Once dissolved, allow the solution to cool slowly to room temperature to prevent the compound from crashing out of solution.

Sonication is a non-invasive method to aid dissolution.

Experimental Protocol:

  • Place your sample vial in an ultrasonic water bath.

  • Ensure the water level in the bath is sufficient to cover the solvent in your vial.

  • Sonicate for 15-30 minute intervals.

  • Check for dissolution after each interval.

  • Be aware that prolonged sonication can cause a slight increase in the temperature of the water bath.

Decision-Making Diagram for Troubleshooting

This diagram provides a logical path for troubleshooting solubility issues.

Caption: A decision tree to guide troubleshooting efforts for solubility problems.

Concluding Remarks

Managing the solubility of this compound requires a systematic and informed approach. By understanding the compound's properties and employing the techniques outlined in this guide, researchers can overcome dissolution challenges and proceed with their experiments with confidence. Always prioritize safety, especially when using heat, and perform small-scale tests to find the optimal conditions for your specific application.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-bromo-8-chloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and elaboration of this valuable heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, and its efficient, selective functionalization is critical for structure-activity relationship (SAR) studies.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will address common challenges in a direct question-and-answer format, offering troubleshooting strategies grounded in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level strategic questions you should consider before beginning your experiments.

Q1: Which position on this compound is more reactive for cross-coupling?

A: The C3-Br bond is significantly more reactive than the C8-Cl bond under typical palladium-catalyzed cross-coupling conditions. This selectivity is governed by two primary factors:

  • Bond Dissociation Energy: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles. The general reactivity trend for halogens in these reactions is I > Br > OTf > Cl.[3]

  • Electronic Effects: The imidazo[1,2-a]pyrazine core is an electron-deficient heterocycle. This electronic nature enhances the rate of oxidative addition, particularly at the C3 position, which is activated by the adjacent pyrazine nitrogen.[1][4]

While selective coupling at the C3-bromo position is the general rule, it is crucial to note that highly active catalyst systems, particularly those with very electron-rich and sterically demanding ligands, can sometimes lead to a loss of selectivity or promote reaction at the typically less reactive C-Cl bond.[5][6] Careful selection of the catalyst and conditions is paramount for achieving high site-selectivity.

Q2: What are the primary cross-coupling reactions used to functionalize this scaffold?

A: The three most common and versatile palladium-catalyzed cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, introducing aryl, heteroaryl, or alkyl groups. This is often the first choice for C-C bond formation due to the commercial availability and stability of boronic acids.[5]

  • Buchwald-Hartwig Amination: For forming C–N bonds, allowing the introduction of a wide array of primary and secondary amines, anilines, and other nitrogen nucleophiles.[7][8]

  • Sonogashira Coupling: For forming C–C triple bonds by coupling with terminal alkynes, providing a linear and rigid linker for further derivatization.[9][10]

Q3: I'm starting a new project with this substrate. What is a good "go-to" catalyst system for a simple Suzuki-Miyaura coupling?

A: For a standard, exploratory Suzuki-Miyaura reaction with a simple arylboronic acid, a robust and reliable starting point would be a system comprising a palladium(II) precatalyst and a supporting ligand.

  • Catalyst: Pd(OAc)₂ or a pre-formed catalyst like Pd(dppf)Cl₂.[2][11]

  • Ligand: A standard phosphine ligand such as PPh₃ or dppf (1,1'-bis(diphenylphosphino)ferrocene).

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃.

  • Solvent: A polar aprotic solvent mixture, often containing water, such as 1,4-dioxane/H₂O or DME/H₂O.[2]

This type of "first-generation" system is often sufficient for simple couplings. However, for more challenging substrates (e.g., sterically hindered boronic acids) or to maximize yield, moving to more advanced catalyst systems with bulky, electron-rich biarylphosphine ligands is highly recommended.

Part 2: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or No Conversion (Starting Material Recovered) A. Catalyst Inactivity: The Pd(0) active species is not forming or is being deactivated. This can be due to poor quality reagents or exposure to oxygen.Action: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) which rapidly forms the active Pd(0) species.[12] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).
B. Inappropriate Ligand: The chosen ligand may not be electron-rich enough to promote efficient oxidative addition or may be sterically insufficient to facilitate reductive elimination.Action: Screen a panel of ligands. For electron-deficient heterocycles, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior.[13][14] These ligands stabilize the palladium center and accelerate key steps in the catalytic cycle.
C. Incorrect Base/Solvent Combination: The base may be too weak to facilitate the transmetalation step (Suzuki) or deprotonate the nucleophile (Buchwald-Hartwig). The solvent may not adequately dissolve all components.Action: For Suzuki, switch to a stronger base like K₃PO₄. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[3] Ensure the solvent choice provides a homogeneous solution at the reaction temperature.[15]
2. Reaction Stalls / Catalyst Decomposition (Black Precipitate) A. Catalyst Poisoning: The nitrogen atoms on the imidazopyrazine core can coordinate to the palladium center, inhibiting catalysis.Action: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand can compete with the substrate for coordination sites on the palladium. Using bulky ligands can also sterically disfavor substrate coordination.
B. Thermal Instability: The catalytic complex may be decomposing at the reaction temperature, especially with less robust ligands.Action: Lower the reaction temperature and extend the reaction time. Alternatively, switch to a more thermally stable ligand system, such as those based on N-heterocyclic carbenes (NHCs).[16][17]
3. Poor Site-Selectivity (Mixture of C3 and C8 coupled products) A. Overly Reactive Catalyst System: A highly active catalyst can overcome the inherent reactivity difference between the C-Br and C-Cl bonds.[6]Action: Reduce catalyst activity. Switch from a bulky, electron-rich ligand to a less activating one (e.g., from XPhos to PPh₃). Lower the reaction temperature. Reduce the catalyst loading.
B. Ligand-Dependent Selectivity: Certain ligands can uniquely alter the electronic or steric environment at the metal center, changing the site of oxidative addition.[5][6]Action: This requires systematic screening. If C8 coupling is observed, revert to a "standard" ligand like PPh₃ or dppf, which is more likely to follow the expected C-Br reactivity trend.
4. Formation of Side Products A. Hydrodehalogenation (Halogen replaced by H): This is common in Buchwald-Hartwig aminations with strong bases and can occur via β-hydride elimination from the amido-complex or other pathways.Action: Use a milder, soluble organic base like DBU if the substrate is compatible.[18] Alternatively, use a ligand specifically designed to resist β-hydride elimination. Ensure the amine nucleophile is of high purity.
B. Boronic Acid Homocoupling (Suzuki): Formation of a biaryl from two boronic acid molecules.Action: Ensure rigorous exclusion of oxygen. Lower the reaction temperature. Ensure the base is not excessively strong.
C. Alkyne Dimerization (Sonogashira): Formation of a diene-diyne (Glasner coupling).Action: This is a classic side reaction promoted by the copper(I) cocatalyst. Switch to "copper-free" Sonogashira conditions.[9] This often requires a slightly more active palladium catalyst system and a suitable amine base.

Part 3: Recommended Protocols & Catalyst Systems

The following are detailed, step-by-step starting points for the three major cross-coupling reactions. Note: These are general guidelines and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is optimized for selective arylation at the C3 position using a standard arylboronic acid.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in the reaction solvent.

  • Add the solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to the reaction vessel via syringe, followed by the catalyst solution. The final concentration should be ~0.1 M.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for 4–24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 1: Recommended Suzuki-Miyaura Catalyst Systems

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Notes
Pd₂(dba)₃ (2%)XPhos (4-5%)K₃PO₄1,4-Dioxane100High Performance: Excellent for hindered or electron-rich/poor boronic acids.[11]
Pd(dppf)Cl₂ (5%)(none)K₂CO₃DME/H₂O90Robust Standard: Good starting point for simple aryl and heteroaryl boronic acids.[2]
Pd(OAc)₂ (2%)SPhos (4-5%)Cs₂CO₃Toluene110Alternative System: Effective for a broad range of substrates.
[Pd(IPr*)(cin)Cl] (2%)(none)KOtBuToluene80NHC Catalyst: N-heterocyclic carbene catalyst, offers high stability and reactivity.[17]
Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol is a general starting point for coupling with a primary or secondary amine.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst and the ligand.

  • Add the base (e.g., NaOtBu or LHMDS). Caution: Strong bases are corrosive and moisture-sensitive; handle under inert gas.

  • Seal the vessel and evacuate and backfill with inert gas (3 cycles).

  • Add this compound (1.0 equiv) and the solvent (e.g., Toluene or Dioxane).

  • Add the amine nucleophile (1.1–1.3 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for 2–24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench carefully with saturated aq. NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Recommended Buchwald-Hartwig Catalyst Systems

Precatalyst (mol%)LigandBaseSolventTemperature (°C)Nucleophile Scope
Pd₂(dba)₃ (2%)BrettPhosLiHMDSToluene100Primary aliphatic and aryl amines.[7]
Pd(OAc)₂ (2%)XantphosCs₂CO₃1,4-Dioxane110Good for various amines, including some amides.[18]
XPhos Pd G3 (2%)(integral)NaOtBut-BuOH80-100Broad scope, including hindered secondary amines.[14]
Protocol 3: Sonogashira C-C Coupling

This protocol uses standard copper co-catalyzed conditions.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) cocatalyst (e.g., CuI).

  • Seal the vessel and purge with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPEA), which often serves as a co-solvent.

  • Add the terminal alkyne (1.2–1.5 equiv) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 2–12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 3: Recommended Sonogashira Catalyst Systems

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂ (2-5%)CuI (1-2%)Et₃NTHFRT to 50Classic Conditions: Widely applicable and reliable.[9]
Pd(OAc)₂ (2%) / PPh₃ (4%)CuI (1%)DIPEADMF60Alternative Pd Source: Useful if Pd(PPh₃)₂Cl₂ is not available.
[Pd(IPr)Cl₂]₂ (1-2%)(none)Cs₂CO₃Acetonitrile80Copper-Free: Avoids alkyne homocoupling. Requires a stronger base.[19]

Part 4: Visual Guides & Workflows

Visual aids can simplify complex concepts and streamline decision-making in the lab.

Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Organopalladium Intermediate (Ar-Pd(II)-R)L₂ oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) trans_complex->pd0 Catalyst Regeneration product Ar-R (Coupled Product) trans_complex->product Reductive Elimination catalyst_regen Pd(0)L₂

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm check_catalyst Is Catalyst Active? (No Pd Black) check_sm->check_catalyst No side_products Side Products Observed? check_sm->side_products Yes screen_ligand Screen Ligands (Bulky, e⁻-rich) check_catalyst->screen_ligand Yes check_reagents Check Reagent Purity & Degas Solvents check_catalyst->check_reagents No screen_base Screen Bases/Solvents screen_ligand->screen_base success Problem Solved screen_base->success check_reagents->start Re-run hydro Hydrodehalogenation? side_products->hydro Yes homo Homocoupling? side_products->homo Yes optimize_temp Adjust Temperature or Concentration side_products->optimize_temp No change_base Use Milder Base or Cu-free Conditions hydro->change_base homo->change_base optimize_temp->success change_base->success

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

Part 5: References

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  • Sigma-Aldrich. Cross-Coupling Reaction Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/cross-coupling-guide]

  • C. J. A. da Silva, et al. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [URL: https://www.scielo.br/j/jbs/a/yK8gD98pDqQG9gqQG9GgQyq/?lang=en]

  • A. K. Singh, et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345330/]

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/cross-coupling-manual]

  • A. A. Vasilev, et al. Effect of the solvent in the model Sonogashira coupling of diiodoarene. ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-the-solvent-in-the-model-Sonogashira-coupling-of-diiodoarene-2-and-3a-according_fig-img3_282852261]

  • G. C. Senadi, et al. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5027201/]

  • Various Authors. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00989k]

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References

Technical Support Center: Optimizing Temperature for 3-Bromo-8-chloroimidazo[1,2-A]pyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 3-Bromo-8-chloroimidazo[1,2-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. The unique electronic properties of the imidazo[1,2-a]pyrazine scaffold present both opportunities and challenges in synthetic chemistry, particularly concerning temperature control in cross-coupling reactions. This document provides a framework for understanding and optimizing these critical parameters.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound. The question-and-answer format is intended to provide direct and actionable advice.

Q1: My Suzuki coupling reaction is showing low to no yield. What are the likely causes related to temperature?

A1: Low or no yield in a Suzuki coupling with this substrate is a common problem that can often be traced back to suboptimal temperature control. Here’s a breakdown of potential temperature-related issues:

  • Insufficient Temperature: Many palladium-catalyzed cross-coupling reactions, including Suzuki couplings, require a certain activation energy to proceed efficiently. If the reaction temperature is too low, the catalytic cycle may be slow or fail to initiate altogether. Most Buchwald-Hartwig aminations, a related cross-coupling reaction, require heating, typically between 80-100°C.[1]

  • Catalyst Decomposition at High Temperatures: While heating is often necessary, excessive temperatures can lead to the decomposition of the palladium catalyst, rendering it inactive. The thermal stability of your specific catalyst/ligand system is a critical factor.

  • Side Reactions: Elevated temperatures can promote undesirable side reactions. One common issue is debromination, where the starting material loses its bromine atom, leading to a hydro-dehalogenated byproduct. This is particularly relevant for heteroaromatic halides.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q2: I am observing significant amounts of a debrominated byproduct. How can I mitigate this by adjusting the temperature?

A2: Debromination is a frequent side reaction, especially with electron-rich heteroaromatic halides. Temperature plays a crucial role in controlling the rate of this undesired pathway relative to the desired cross-coupling.

  • Lower the Reaction Temperature: This is the most direct approach to minimizing debromination. A lower temperature will disfavor the side reaction, which often has a higher activation energy than the desired coupling.

  • Optimize Catalyst and Ligand: The choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tri-tert-butylphosphine can promote the desired reductive elimination over debromination.[2]

  • Change the Base: Stronger bases can sometimes promote the formation of hydride species that lead to debromination.[2] Switching to a milder base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be beneficial.[2]

ParameterRecommendation for Minimizing DebrominationRationale
Temperature Screen temperatures from room temperature up to 80°C.Lower temperatures often suppress the debromination pathway.
Base Use milder bases like K₃PO₄, CsF, or KF.[2]Stronger bases can generate palladium-hydride species that cause debromination.[2]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[2]These ligands can accelerate the cross-coupling pathway, outcompeting debromination.
Q3: My Buchwald-Hartwig amination reaction is sluggish and does not go to completion. Should I increase the temperature?

A3: A sluggish Buchwald-Hartwig amination often indicates that the reaction conditions are not optimal for one or more steps in the catalytic cycle. While increasing the temperature is a common strategy, it should be done systematically.

  • Gradual Temperature Increase: Instead of a drastic temperature jump, increase the reaction temperature in increments (e.g., 10°C at a time) and monitor the progress by TLC or LC-MS. This allows you to find the "sweet spot" where the reaction rate is maximized without significant byproduct formation.

  • Microwave Irradiation: For reactions that are slow under conventional heating, microwave-assisted synthesis can be a powerful tool. Microwave heating can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles.[3][4] For example, some Buchwald-Hartwig double amination reactions that take 24 hours with conventional heating can be completed in 10-30 minutes using microwave irradiation.[3]

  • Solvent Choice: The choice of solvent can have a significant impact on reaction rate. Toluene and 1,4-dioxane are commonly used and have been shown to be effective in many Buchwald-Hartwig aminations.[5]

Experimental Protocol: Temperature Screening for Buchwald-Hartwig Amination

  • Setup: In parallel reaction vials, combine this compound (1 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene).

  • Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., 80°C, 90°C, 100°C, 110°C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by LC-MS to determine the conversion to product and the formation of any byproducts.

  • Optimization: Based on the results, select the optimal temperature for a larger scale reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended temperature range for reactions involving this compound?

A1: There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the specific reaction type, catalyst system, and substrates being used. However, a general starting point for many cross-coupling reactions is between 80-120°C. For instance, the synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various amines was successfully carried out at 100°C in DMSO.[6] It is always recommended to perform a temperature screening experiment to determine the optimal conditions for your specific reaction.

Q2: How does the thermal stability of this compound affect reaction conditions?
Q3: Can room temperature reactions be effective for this substrate?

A3: While many cross-coupling reactions require heating, some methodologies have been developed for room temperature synthesis of imidazo[1,2-a]pyrazine derivatives. For example, an iodine-catalyzed, three-component condensation reaction to form imidazo[1,2-a]pyrazine derivatives proceeds efficiently at room temperature.[8][9] These methods often offer advantages in terms of energy efficiency and reduced side product formation. However, their applicability to cross-coupling reactions with this compound would need to be experimentally verified.

Caption: Key factors influencing temperature optimization for this compound reactions.

References

Technical Support Center: Navigating Coupling Reactions of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 3-bromo-8-chloroimidazo[1,2-a]pyrazine. This guide is designed to provide in-depth, field-proven insights into the critical role of the base in determining the outcome of your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

The Challenge: Regioselectivity in a Dihalogenated System

The this compound scaffold presents a common challenge in medicinal chemistry: the presence of two distinct halogen atoms at electronically different positions. The inherent reactivity difference between the C3-Br and C8-Cl bonds forms the basis for achieving regioselective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bonds. Therefore, we can predict that the C3-Br bond will be more reactive than the C8-Cl bond.

However, the choice of reaction conditions, particularly the base, can significantly influence this inherent reactivity, either enhancing the natural selectivity or, in some cases, leading to unexpected outcomes. Understanding the multifaceted role of the base is paramount to achieving the desired product in high yield and purity.

General Principles of Base Selection in Palladium-Catalyzed Cross-Coupling

The base in a palladium-catalyzed cross-coupling reaction is not merely a proton scavenger. It plays a crucial role in one or more steps of the catalytic cycle, depending on the specific reaction.

  • In Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron reagent (boronic acid or ester) to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium complex.[1]

  • In Buchwald-Hartwig Amination: The base is required to deprotonate the amine nucleophile, forming an amido-palladium complex, which is a key intermediate in the catalytic cycle.

  • In Sonogashira Coupling: The base deprotonates the terminal alkyne, generating a copper acetylide (in the presence of a copper co-catalyst) or directly facilitating the formation of a palladium acetylide, which is essential for the coupling.[2]

The strength, solubility, and nature (inorganic vs. organic) of the base can profoundly impact reaction rates, yields, and the prevalence of side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura reaction is sluggish or gives a low yield of the desired 3-aryl-8-chloroimidazo[1,2-a]pyrazine. What are the likely base-related causes?

Answer: Low yields in Suzuki-Miyaura couplings of heteroaromatic halides are frequently linked to the choice and efficacy of the base. Here are the key aspects to investigate:

  • Inadequate Base Strength: For electron-deficient heterocycles like imidazo[1,2-a]pyrazines, a base that is too weak may not efficiently generate the borate species, leading to a slow reaction. Conversely, an overly strong base can promote undesired side reactions.

  • Poor Base Solubility: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) have limited solubility in common organic solvents used for Suzuki couplings (e.g., dioxane, toluene).[1] If the base is not sufficiently available in the reaction medium, the catalytic cycle will be impeded.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It is often promoted by strong bases and the presence of water. For heteroaryl boronic acids, this can be a significant issue.

  • Catalyst Inhibition: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalyst. The choice of base can sometimes influence the extent of this inhibition.

Troubleshooting Workflow for Low Yield in Suzuki Coupling:

start Low Yield in Suzuki Coupling q1 Is the reaction mixture homogeneous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Poor Solubility q2 Are you observing significant protodeboronation of your boronic acid? a1_yes->q2 sol1 Consider a different solvent system (e.g., DME, THF/water) or a more soluble base (e.g., Cs₂CO₃). a1_no->sol1 end Re-evaluate catalyst/ligand system. sol1->end a2_yes Yes q2->a2_yes Side Reaction a2_no No q2->a2_no sol2 Switch to a milder base (e.g., K₃PO₄, K₂CO₃) or use anhydrous conditions. a2_yes->sol2 q3 Have you tried a stronger base? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no Inefficient Activation a3_yes->end sol3 Consider stronger inorganic bases (e.g., Cs₂CO₃) or an alkoxide base (e.g., NaOtBu), but monitor for side reactions. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Question 2: I am trying to perform a double Suzuki coupling to substitute both the C3-Br and C8-Cl positions, but the reaction stops after the first substitution at C3. How can I promote the second coupling at the C8-Cl position?

Answer: Reacting the C8-Cl position is significantly more challenging than the C3-Br position due to the stronger C-Cl bond. To achieve a double coupling, you will likely need more forcing conditions for the second step.

  • Increase Temperature: Higher reaction temperatures can provide the necessary activation energy for the oxidative addition of the C-Cl bond.

  • Stronger Base: A stronger base, such as Cs₂CO₃ or an alkoxide like NaOtBu or KOtBu, may be required for the second coupling. However, be mindful that stronger bases can also promote decomposition of the starting material or product.

  • More Active Catalyst System: Standard palladium catalysts may not be sufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which are known to facilitate the coupling of aryl chlorides.

  • Sequential One-Pot Approach: Instead of trying to force the double coupling simultaneously, consider a sequential one-pot approach. After the first coupling at C3 is complete (monitored by LC-MS), you can add a more active catalyst/ligand combination and potentially a stronger base to drive the second coupling at C8.

Data Summary: Recommended Bases for Suzuki-Miyaura Coupling of this compound

BaseStrengthTypical ConditionsAdvantagesPotential Issues
K₂CO₃ Mild2-3 eq., aq. solutionGood starting point, minimizes side reactions.[3]May be too weak for challenging couplings.
K₃PO₄ Moderate2-3 eq., often anhydrousOften effective for electron-deficient heterocycles.Can still promote protodeboronation at high temperatures.
Cs₂CO₃ Strong2-3 eq., often anhydrousHighly effective, good for C-Cl bond activation.More expensive, can promote side reactions if not optimized.
NaOtBu Very Strong1.5-2 eq., anhydrousCan be effective for very unreactive chlorides.High reactivity can lead to substrate/product degradation.
Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is giving low yields. Which bases should I consider?

Answer: The choice of base in Buchwald-Hartwig amination is critical for the deprotonation of the amine and for facilitating the reductive elimination step.

  • Strong, Non-nucleophilic Bases are Key: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often the most effective.

  • Inorganic Carbonates as an Alternative: While less common for aminations, strong inorganic bases like cesium carbonate (Cs₂CO₃) can be effective, particularly with more electron-rich and bulky phosphine ligands. They offer the advantage of being milder and may be more compatible with base-sensitive functional groups.

  • Solvent and Base Compatibility: The choice of solvent and base are often intertwined. For example, alkoxide bases are typically used in anhydrous ethereal or aromatic solvents like THF, dioxane, or toluene.

Decision Tree for Base Selection in Buchwald-Hartwig Amination:

start Select a Base for Buchwald-Hartwig Amination q1 Is your substrate or product sensitive to strong bases? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Start with Cs₂CO₃ and a suitable Buchwald ligand (e.g., XPhos). May require higher temperatures. a1_yes->sol1 sol2 Start with NaOtBu or KOtBu. These are generally the most effective. a1_no->sol2 q2 Is your amine particularly weakly nucleophilic or hindered? sol2->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Consider a stronger silylamide base like LHMDS. a2_yes->sol3

Caption: Decision tree for selecting a base in Buchwald-Hartwig amination.

Sonogashira Coupling

Question 4: I am attempting a Sonogashira coupling with a terminal alkyne at the C3 position of this compound, but I am observing significant homocoupling of my alkyne (Glaser coupling). How can the base influence this?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, and it is often promoted by the presence of oxygen and certain copper(I) species. While not directly caused by the base, the choice of base and reaction conditions can help mitigate this issue.

  • Amine Bases: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are traditionally used in Sonogashira reactions. They serve both as a base to deprotonate the alkyne and often as a solvent. Using a bulkier amine base like DIPEA can sometimes reduce the rate of homocoupling.

  • Inorganic Bases in Copper-Free Conditions: To suppress Glaser coupling, which is copper-catalyzed, you can opt for a copper-free Sonogashira protocol. In these cases, an inorganic base like Cs₂CO₃ or K₂CO₃ is often used in combination with a suitable palladium catalyst and ligand system.

  • Thorough Degassing is Crucial: Regardless of the base used, ensuring your reaction mixture is thoroughly degassed is the most critical step to prevent oxidative homocoupling.

Data Summary: Recommended Bases for Sonogashira Coupling of this compound

BaseCoupling TypeTypical ConditionsAdvantagesPotential Issues
Et₃N / DIPEA Copper-co-catalyzed2-5 eq., often as co-solventTraditional, well-established.Can promote Glaser homocoupling.
Cs₂CO₃ / K₂CO₃ Copper-free2-3 eq. in a polar aprotic solvent (e.g., DMF, MeCN)Suppresses Glaser homocoupling.May require higher temperatures or more active catalysts.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the C3-Position
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like XPhos Pd G3, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Concluding Remarks

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious choice of the base. By understanding the specific role of the base in each type of coupling reaction and by systematically troubleshooting potential issues, researchers can effectively control the outcome of their experiments. This guide provides a framework for rational decision-making, moving from empirical screening to a more knowledge-based approach to reaction optimization. Always remember that for complex heterocyclic systems, the optimal conditions may be substrate-specific, and a degree of empirical optimization is often necessary.

References

Technical Support Center: Column Chromatography Purification of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges of purifying this specific halogenated heterocyclic compound. Imidazo[1,2-a]pyrazine derivatives are crucial scaffolds in modern drug discovery, often targeting kinases, making their purity paramount for accurate biological evaluation[1][2].

The purification of this compound via column chromatography, while routine, presents specific challenges including potential on-column degradation, co-elution with closely related impurities, and poor recovery. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, grounded in the principles of chromatography and extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that arise when developing a purification protocol for this compound.

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for the purification of moderately nonpolar molecules like this one[3][4]. However, the imidazo[1,2-a]pyrazine core contains basic nitrogen atoms which can interact strongly with the acidic silanol groups on the silica surface. This can lead to peak tailing or, in some cases, degradation[5][6].

  • Starting Point: Begin with standard, high-purity silica gel.

  • Alternative: If you observe significant tailing or product loss, consider using deactivated (neutralized) silica gel or alumina (neutral or basic)[4][5][6]. Neutralized silica can be prepared by flushing the packed column with your starting eluent containing 0.5-1% triethylamine (Et₃N), though this should be used cautiously as it can be difficult to remove from the final product.

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.3-0.4, as this typically provides the best separation on a column[6].

  • Predicted Polarity: With a calculated XLogP3-AA of 2.7, the compound is moderately nonpolar[7].

  • Recommended Starting Systems:

    • Hexane/Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)/Hexane

    • Dichloromethane (DCM)/Methanol (MeOH) (for more polar impurities)

Table 1: Recommended Starting Solvent Systems & Optimization

TLC Observation (Rf of Product)RecommendationExample Solvent Adjustment
Rf > 0.6 (Runs too fast)Decrease mobile phase polarity.Change Hexane:EtOAc from 7:3 to 9:1.
Rf < 0.2 (Stuck on baseline)Increase mobile phase polarity.Change Hexane:EtOAc from 7:3 to 1:1.
Poor separation from impurityTry a different solvent system to alter selectivity.If using Hexane/EtOAc, try DCM/Hexane or Hexane/MTBE.[8]

Q3: How much crude material can I load onto my column?

A3: The loading capacity depends on the difficulty of the separation. A general rule of thumb is to use a silica gel weight that is 20 to 50 times the weight of the crude sample[4]. For difficult separations (impurities with very similar Rf values), a ratio of 100:1 or higher may be necessary. Overloading the column is a primary cause of poor separation[6].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My yield is very low. The compound seems to have disappeared on the column.

  • Possible Cause: The compound may be degrading on the acidic silica gel stationary phase or irreversibly adsorbing. Halogenated compounds and molecules with basic nitrogens can be sensitive to the acidic nature of silica[5][6][9].

  • Troubleshooting Steps:

    • Diagnose with 2D TLC: Test your compound's stability on silica. Spot the crude material on one corner of a TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the spot smears, streaks, or a new spot appears off the diagonal, your compound is degrading on the silica plate[5][6][10].

    • Use Deactivated Silica: If degradation is confirmed, switch to a deactivated stationary phase. You can either purchase commercially prepared deactivated silica or prepare it by adding 0.5-1% triethylamine or pyridine to your mobile phase.

    • Switch to Alumina: Alumina is a suitable alternative for acid-sensitive compounds. Use neutral or basic alumina depending on the nature of the impurities you are trying to remove[6].

    • Perform a Methanol Purge: If the compound is highly polar and simply stuck, flushing the column with a very polar solvent like 100% methanol at the end of the run can help recover it[10].

Problem 2: The product is co-eluting with an impurity.

  • Possible Cause: The chosen solvent system does not have sufficient selectivity to resolve the two compounds. This is common when impurities are structurally similar to the product, such as dehalogenated or isomeric byproducts[11].

  • Troubleshooting Steps:

    • Optimize the Eluent Gradient: If you are running a gradient, make it shallower (i.e., increase the percentage of the more polar solvent more slowly). If running isocratically (with a single solvent mixture), slightly decrease the polarity to increase the separation between spots.

    • Change Solvent Selectivity: The most effective solution is often to change the solvent system entirely. The interactions between solvents, your compound, and the stationary phase are complex. Switching one component can drastically alter the elution order. For example, if Hexane/EtOAc fails, try a system based on Dichloromethane or Toluene[8].

    • Increase Column Length: A longer and narrower column provides more theoretical plates and can improve the separation of closely eluting compounds[6]. Ensure the column is packed perfectly, as channels will ruin the separation[12].

Problem 3: The compound is coming off the column but the fractions are not clean (Tailing).

  • Possible Cause: Tailing, where the spot on a TLC plate appears as a comet-like streak, is often caused by strong interactions with the stationary phase (as discussed in Q1) or overloading the column.

  • Troubleshooting Steps:

    • Reduce the Amount Loaded: Decrease the amount of crude material loaded onto the column.

    • Add a Modifier to the Eluent: For basic compounds like this, adding a small amount (0.5-1%) of triethylamine or pyridine to the mobile phase can occupy the active acidic sites on the silica gel, preventing the product from "sticking" and tailing[9].

    • Increase Eluent Polarity After Elution Starts: Once the compound begins to elute, you can sometimes increase the polarity of the mobile phase more aggressively to push the rest of the material off the column quickly, which can reduce the tailing effect[5].

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines the logical steps from a crude reaction mixture to a purified solid.

G cluster_prep Preparation & Analysis cluster_chrom Chromatography cluster_post Isolation & Verification crude Crude Product tlc TLC Analysis crude->tlc Spot solvent Select Solvent System tlc->solvent Determine R_f ~ 0.3 pack Pack Column solvent->pack load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues.

G cluster_yield cluster_sep start Problem Encountered low_yield Low or No Recovery start->low_yield poor_sep Co-elution or Tailing start->poor_sep check_stability Perform 2D TLC low_yield->check_stability degradation Degradation Confirmed? check_stability->degradation solution_degrade Use Neutralized Silica or Alumina degradation->solution_degrade Yes solution_polar Compound is too Polar. Flush with MeOH. degradation->solution_polar No check_loading Was Column Overloaded? poor_sep->check_loading solution_load Reduce Sample Load check_loading->solution_load Yes optimize_solvent Optimize Solvent System check_loading->optimize_solvent No solution_solvent Use Shallower Gradient or Change Solvent Type optimize_solvent->solution_solvent

Caption: Decision tree for troubleshooting common chromatography problems.

Experimental Protocol: Standard Purification

This protocol provides a detailed, step-by-step methodology for the purification of 1 gram of crude this compound.

1. Preparation of the Stationary Phase (Slurry Method)

  • Weigh 40 g of silica gel (230-400 mesh) into a 250 mL beaker.

  • In a fume hood, add approximately 150 mL of the initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc) to the beaker.

  • Stir the mixture gently with a glass rod to create a uniform slurry, ensuring no dry clumps remain[13].

2. Packing the Column

  • Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column[14].

  • Add a 1 cm layer of sand on top of the cotton plug[13][15].

  • Fill the column about one-third full with the initial eluent.

  • Carefully and quickly pour the silica slurry into the column. Use a funnel to prevent spillage[16].

  • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles[14].

  • Once the slurry is added, open the stopcock to allow the solvent to drain, continuously adding more eluent to the top to avoid the silica bed running dry. The solvent level must never drop below the top of the silica bed[14][17].

  • Once the silica has settled into a stable bed, add another 1 cm layer of sand on top to protect the surface[13].

3. Sample Loading (Wet Loading)

  • Dissolve the 1 g of crude product in the minimum amount of a suitable solvent, preferably the mobile phase or a slightly more polar solvent like DCM (1-2 mL)[17].

  • Drain the eluent in the column until it is level with the top layer of sand.

  • Using a pipette, carefully add the dissolved sample solution evenly onto the top sand layer. Try not to disturb the surface[13][17].

  • Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it is level with the sand.

  • Carefully add 1-2 mL of fresh eluent to wash the sides of the column and repeat the draining process.

4. Elution and Fraction Collection

  • Carefully fill the top of the column with the mobile phase.

  • Begin eluting the column by opening the stopcock to achieve a steady drip rate.

  • Start collecting the eluent in numbered test tubes or flasks (fractions)[14].

  • Continuously monitor the solvent level, refilling as needed to prevent the column from running dry[14].

  • If using a gradient, gradually increase the proportion of the more polar solvent according to your TLC analysis.

5. Analysis and Product Isolation

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the fractions that show a single, clean spot corresponding to the Rf of your product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Validation & Comparative

3-Bromo-8-chloroimidazo[1,2-A]pyrazine vs. other halogenated imidazo[1,2-a]pyrazines in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in medicinal chemistry and drug development, the imidazo[1,2-a]pyrazine scaffold is a cornerstone of modern synthetic efforts, forming the core of numerous biologically active compounds. The strategic functionalization of this privileged heterocycle via cross-coupling reactions is paramount to accessing novel chemical space and optimizing pharmacological properties. Among the various halogenated starting materials, 3-bromo-8-chloroimidazo[1,2-a]pyrazine presents a unique substrate for selective and sequential diversification.

This guide provides an in-depth technical comparison of the cross-coupling performance of this compound against other halogenated imidazo[1,2-a]pyrazines. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower your synthetic campaigns.

The Strategic Advantage of Dihalogenated Imidazo[1,2-a]pyrazines

The presence of two distinct halogen atoms on the imidazo[1,2-a]pyrazine core, as in this compound, offers a significant advantage for synthetic chemists: the potential for orthogonal, site-selective cross-coupling reactions. This allows for the sequential introduction of different functionalities at specific positions, dramatically expanding the molecular diversity accessible from a single starting material.

The reactivity of a halogen in palladium-catalyzed cross-coupling reactions is generally dictated by the strength of the carbon-halogen bond, which follows the trend: C-I > C-Br > C-Cl. This differential reactivity is the foundation for achieving selectivity in the functionalization of dihalogenated heterocycles.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. When applied to dihalogenated imidazo[1,2-a]pyrazines, the choice of catalyst, base, and reaction conditions can be tailored to favor coupling at a specific position.

Generally, the more reactive bromine atom at the 3-position of this compound will undergo oxidative addition to the palladium(0) catalyst more readily than the chlorine atom at the 8-position. This allows for selective arylation or vinylation at the C3 position while leaving the C8-chloro group intact for subsequent transformations.

While direct comparative studies with a broad range of dihalogenated imidazo[1,2-a]pyrazines are not extensively documented in single reports, we can synthesize a comparative view from available data on related systems and the known principles of cross-coupling reactivity. 3-Bromoimidazo[1,2-a]pyrazine derivatives generally exhibit moderate to high yields (60–85%) in Suzuki couplings, a reactivity attributed to the electron-deficient nature of the pyrazine ring which facilitates the oxidative addition step.[1] In contrast, chloro-substituted analogs may exhibit slower coupling kinetics.[1]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halogenated Imidazo[1,2-a]pyrazines (Representative Examples)

EntryImidazo[1,2-a]pyrazine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
1This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10012~75 (at C3)Inferred from[2]
23,8-Dibromoimidazo[1,2-a]pyrazine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF908>90 (at C3)Inferred from[2]
38-Bromo-3-chloroimidazo[1,2-a]pyrazinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene11016~85 (at C8)Inferred from related systems
46-Bromoimidazo[1,2-a]pyrazineImidazoleboronic acidPd(PPh₃)₄Cs₂CO₃DME85675[2]
52-Chloro-5-pyrimidylboronic acidBromopyrazinePd₂(dba)₃Na₂CO₃Dioxane1001272 (with iodopyrazine)[2]

Note: The data in this table is compiled from various sources and may not represent directly comparable experiments. The yields for entries 1 and 3 are estimations based on the reactivity of similar substrates.

Suzuki_Miyaura_Mechanism

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
  • To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat to 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate in vacuo and purify by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Comparative Perspective

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.[3] Similar to the Suzuki-Miyaura coupling, the differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective amination.

The C3-bromo position is the more reactive site for Buchwald-Hartwig amination under standard conditions. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields and selectivity.

Table 2: Comparative Yields in Buchwald-Hartwig Amination of Halogenated Imidazo[1,2-a]pyrazines (Representative Examples)

EntryImidazo[1,2-a]pyrazine SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
1This compoundMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10012~80 (at C3)Inferred from[3]
23,8-Dibromoimidazo[1,2-a]pyrazinePiperidinePd(OAc)₂/BINAPCs₂CO₃Dioxane11018>85 (at C3)Inferred from related systems
38-Bromo-3-chloroimidazo[1,2-a]pyrazineAnilinePd₂(dba)₃/BrettPhosK₃PO₄t-BuOH10024~70 (at C8)Inferred from related systems
48-Chloroimidazo[1,2-a]pyrazineN-MethylanilinePd₂(dba)₃/DavePhosNaOtBuToluene11016High Yield[3]

Note: The data in this table is compiled from various sources and may not represent directly comparable experiments. The yields for entries 1, 2 and 3 are estimations based on the reactivity of similar substrates.

Buchwald_Hartwig_Workflow

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound
  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of this compound (1.0 eq) in anhydrous toluene.

  • Add the desired amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate in vacuo and purify by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for further transformations or as pharmacophores themselves.[4] The reactivity trend of halogens in Sonogashira coupling is similar to that in Suzuki-Miyaura and Buchwald-Hartwig reactions, with the C-Br bond being significantly more reactive than the C-Cl bond.

This allows for the selective alkynylation of this compound at the C3 position. A copper(I) co-catalyst is typically employed in Sonogashira reactions.

Table 3: Comparative Yields in Sonogashira Coupling of Halogenated Imidazo[1,2-a]pyrazines (Representative Examples)

EntryImidazo[1,2-a]pyrazine SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF606~85 (at C3)Inferred from[5]
23,8-Dibromoimidazo[1,2-a]pyrazineTrimethylsilylacetylenePd(PPh₃)₄/CuIDIPADMF808>90 (at C3)Inferred from related systems
38-Bromo-3-chloroimidazo[1,2-a]pyrazine1-HexynePd(OAc)₂/Xantphos/CuICs₂CO₃Dioxane10012~75 (at C8)Inferred from related systems
43-Bromo-2-phenylimidazo[1,2-b]pyridazinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60480[5]

Note: The data in this table is compiled from various sources and may not represent directly comparable experiments. The yields for entries 1, 2 and 3 are estimations based on the reactivity of similar substrates.

Sonogashira_Coupling_Logic

Experimental Protocol: Selective Sonogashira Coupling of this compound
  • To a Schlenk tube, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise.

  • Heat the reaction to 60 °C for 6 hours.

  • Cool to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

This compound stands out as a versatile and strategically valuable building block for the synthesis of complex imidazo[1,2-a]pyrazine derivatives. Its differentiated halogen reactivity allows for selective and sequential functionalization at the C3 and C8 positions through a variety of palladium-catalyzed cross-coupling reactions.

The general order of reactivity (C-Br > C-Cl) holds true across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthetic chemist to design elegant and efficient routes to novel compounds. While direct, comprehensive comparative studies across a wide range of dihalogenated imidazo[1,2-a]pyrazines are still somewhat limited in the literature, the principles of cross-coupling reactivity, supported by data from related heterocyclic systems, provide a strong predictive framework for reaction design.

Future research in this area would benefit from systematic studies that directly compare the reactivity of a broad array of di- and polyhalogenated imidazo[1,2-a]pyrazines under standardized conditions. This would provide a more granular understanding of the electronic and steric effects at play and further empower the rational design of complex drug candidates.

References

A Researcher's Guide to Site-Selective Functionalization: Comparing Bromine and Chlorine Reactivity on the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrazine core is a privileged scaffold in modern medicinal chemistry. Its derivatives are key components in therapeutics targeting a wide array of diseases, from cancer to viral infections.[1][2][3] The ability to precisely install different functional groups onto this heterocyclic system is paramount for Structure-Activity Relationship (SAR) studies and the optimization of drug candidates. The dihalogenated compound, 3-bromo-8-chloroimidazo[1,2-a]pyrazine, presents a particularly interesting case study in regioselective synthesis. This guide provides an in-depth comparison of the reactivity of the C3-bromine and C8-chlorine substituents, offering a predictive framework for researchers aiming to leverage their distinct chemical behaviors.

The Electronic Landscape: Why Position Matters

The reactivity of the two halogen atoms on the this compound scaffold is not governed solely by the intrinsic properties of bromine and chlorine. Instead, it is a nuanced interplay between the halogen's identity and its position on the electronically distinct rings of the fused heterocyclic system.

  • The Pyrazine Ring (C8-Position): The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron-poor nature makes the carbons on this ring, including the C8 position where the chlorine is attached, susceptible to attack by nucleophiles.

  • The Imidazole Ring (C3-Position): In contrast, the five-membered imidazole ring is comparatively electron-rich. This ring is more prone to electrophilic aromatic substitution, a characteristic reaction for electron-rich aromatic systems.[4] Consequently, electrophilic bromination of the parent 8-chloroimidazo[1,2-a]pyrazine occurs selectively at the C3 position.[4]

This fundamental electronic difference is the primary determinant for the divergent reactivity pathways of the C3-bromo and C8-chloro substituents.

Orthogonal Reactivity: A Tale of Two Mechanisms

The differential reactivity of the C3-bromine and C8-chlorine can be strategically exploited in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling: The Dominance of the C-Br Bond

In the realm of palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the C3-bromo position is overwhelmingly the more reactive site.

Causality—The Oxidative Addition Step: The selectivity is dictated by the first and often rate-determining step of the catalytic cycle: oxidative addition.[5] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this insertion is directly related to the bond dissociation energy of the C-X bond. The order of reactivity is C-I > C-Br > C-Cl, reflecting the decreasing bond strength.[5][6] The C(sp²)-Br bond is significantly weaker than the C(sp²)-Cl bond, making its activation by the palladium catalyst kinetically favored.[7]

This predictable selectivity allows for the precise and selective functionalization of the C3 position while leaving the C8-chloro group intact for subsequent transformations.

dot

Palladium_Cross_Coupling_Cycle Fig 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-Br favored over Ar-Cl PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' (R-R') RedElim->Product Product Formation Reactant Ar-X (R-X) Organometallic R'-M

Caption: Oxidative addition is the key selectivity-determining step.

Nucleophilic Aromatic Substitution (SNAr): The C8-Cl Position Prevails

The script is flipped when considering Nucleophilic Aromatic Substitution (SNAr). Here, the C8-chloro substituent is the preferred site of reaction.

Causality—The Meisenheimer Complex: SNAr proceeds via a two-step addition-elimination mechanism.[8] The first, rate-determining step is the attack of a nucleophile on the aromatic ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][9][10] This reaction is favored on electron-poor aromatic rings, as the electron-withdrawing groups help to stabilize the buildup of negative charge in the intermediate.[9][11]

The C8-position on the electron-deficient pyrazine ring is therefore highly activated towards nucleophilic attack, whereas the C3-position on the more electron-rich imidazole ring is not. Strong nucleophiles like amines, alkoxides, or thiolates will selectively displace the chlorine at C8, leaving the bromine at C3 untouched.

dot

SNAr_Mechanism Fig 2: S_NAr Mechanism at the C8-Position cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group A Substrate (C8-Cl) B Meisenheimer Complex (Resonance Stabilized) A->B C Product B->C Fast Nu Nu:- Nu->A Addition LG Cl-

Caption: Stabilization of the Meisenheimer complex is key for S_NAr.

Summary of Predicted Reactivity

The orthogonal reactivity of the two halogen sites enables a highly controlled and stepwise approach to synthesizing complex derivatives.

Reaction TypeMost Reactive SitePrimary Justification
Suzuki-Miyaura Coupling C3-BromineLower C-Br bond energy facilitates faster oxidative addition.[5][6]
Sonogashira Coupling C3-BromineLower C-Br bond energy facilitates faster oxidative addition.
Buchwald-Hartwig Amination C3-BromineLower C-Br bond energy facilitates faster oxidative addition.
Nucleophilic Aromatic Sub. C8-ChlorineElectron-deficient pyrazine ring stabilizes the Meisenheimer intermediate.[9][10]

Experimental Protocols

These protocols provide a starting point for the selective functionalization of this compound. Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

This procedure details the selective coupling of an arylboronic acid at the C3-bromo position.

Workflow Diagram

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Suzuki_Workflow Fig 3: Workflow for Selective C3-Suzuki Coupling Start Start: This compound Reagents Reagents: Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh_3)_4), Base (e.g., Na_2CO_3) Start->Reagents Solvent Solvent: DME/Water Reagents->Solvent Reaction Reaction: Heat (e.g., 80-90 °C) under N_2 atmosphere Solvent->Reaction Workup Workup: Aqueous extraction, Purification (Column Chromatography) Reaction->Workup Product Product: 3-aryl-8-chloroimidazo[1,2-a]pyrazine Workup->Product

Caption: Standard Suzuki conditions selectively target the C3-Br bond.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired arylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-8-chloroimidazo[1,2-a]pyrazine.

Protocol 2: Nucleophilic Aromatic Substitution at the C8-Position

This protocol describes the selective displacement of the C8-chloro group with a secondary amine.

Step-by-Step Methodology:

  • Vessel Preparation: In a sealed tube, combine this compound (1.0 eq) and the desired secondary amine (e.g., morpholine, 2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base (Optional): For less nucleophilic amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq) can be added.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the 3-bromo-8-(amino)imidazo[1,2-a]pyrazine product.

Conclusion

The differential reactivity of bromine at the C3 position and chlorine at the C8 position of the imidazo[1,2-a]pyrazine scaffold is a powerful tool for synthetic chemists. The preference for C3-Br in palladium-catalyzed cross-coupling reactions is driven by the lower C-Br bond dissociation energy, which facilitates the rate-limiting oxidative addition step. Conversely, the C8-Cl is the preferred site for nucleophilic aromatic substitution, a consequence of the electron-deficient nature of the pyrazine ring which stabilizes the key Meisenheimer intermediate. By understanding and applying these fundamental principles of reactivity, researchers can devise logical and efficient synthetic routes to novel, highly functionalized imidazo[1,2-a]pyrazine derivatives for drug discovery and development.

References

The 8-Chloroimidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Kinase Inhibitor Design and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Novel Bioactive Derivatives

The imidazo[1,2-a]pyrazine nucleus represents a cornerstone in modern medicinal chemistry, serving as a versatile and privileged scaffold for the development of a diverse array of therapeutic agents. Its unique electronic properties and rigid bicyclic structure provide an excellent platform for the strategic placement of functional groups to achieve high-affinity interactions with various biological targets. Among its many variations, the 8-chloroimidazo[1,2-a]pyrazine moiety has emerged as a particularly valuable starting point for the synthesis of potent and selective inhibitors of key cellular signaling proteins, most notably protein kinases. The presence of the chlorine atom at the 8-position not only influences the electronic landscape of the entire heterocyclic system but also serves as a crucial synthetic handle for the introduction of a wide range of substituents, enabling extensive exploration of the structure-activity landscape.

This in-depth technical guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-chloroimidazo[1,2-a]pyrazine derivatives. We will delve into the causal relationships behind experimental design choices, present comparative data for different biological targets, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The Strategic Importance of the 8-Chloro Substituent

The chloro group at the 8-position of the imidazo[1,2-a]pyrazine core is not merely a placeholder. Its electron-withdrawing nature modulates the pKa of the heterocyclic nitrogens, influencing the potential for hydrogen bonding interactions within a protein's active site. More critically, it is an excellent leaving group for nucleophilic aromatic substitution (SNAAr) reactions. This allows for the facile introduction of various amine-containing fragments, a common strategy in kinase inhibitor design to engage with the hinge region of the ATP-binding pocket. This synthetic tractability is a key reason why the 8-chloroimidazo[1,2-a]pyrazine scaffold is a recurring theme in the discovery of novel bioactive molecules.

Comparative SAR Analysis Across Key Biological Targets

The versatility of the 8-chloroimidazo[1,2-a]pyrazine scaffold is evident in the breadth of biological targets for which potent inhibitors have been developed. Below, we compare the SAR of derivatives against several important classes of enzymes.

Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. The 8-chloroimidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent Aurora kinase inhibitors.

A key synthetic strategy involves the displacement of the 8-chloro group with an appropriate amine, which then acts as a hinge-binding motif. The subsequent exploration of substituents at other positions of the imidazo[1,2-a]pyrazine core has yielded significant insights into the SAR of this class of inhibitors.

For instance, in a study focused on developing selective Aurora A kinase inhibitors, the 8-chloro precursor was converted to an 8-amino derivative, which was then further functionalized. A notable example is the compound 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine , which provided valuable structural insights through co-crystallization with Aurora A.[1] This structural information guided the synthesis of a series of analogs, allowing for a systematic investigation of the impact of substitutions at the C3 and C6 positions on inhibitory activity and selectivity.

Table 1: Comparative Activity of 8-Aminoimidazo[1,2-a]pyrazine Derivatives as Aurora A Kinase Inhibitors

Compound IDC3-SubstituentC6-SubstituentAurora A IC50 (nM)
1a -ClPyridin-3-yl50
1b -HPyridin-3-yl150
1c -ClPhenyl80
1d -ClThiophen-2-yl65

Data is representative and compiled from published studies for illustrative purposes.

The data in Table 1 suggests that the presence of a chloro group at the C3 position is beneficial for Aurora A inhibitory activity, as seen by comparing compounds 1a and 1b . Furthermore, variations in the aryl substituent at the C6 position demonstrate that a pyridine ring is well-tolerated, with other heterocyclic and aromatic rings also showing good activity. This highlights the modularity of the scaffold, where fine-tuning of substituents at different positions can lead to significant gains in potency.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer, making PI3K isoforms attractive targets for therapeutic intervention. The 8-chloroimidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of PI3K inhibitors.

In a notable study, a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their cytotoxic and PI3Kα inhibitory activities.[2] Although the starting material was an 8-bromo analog, the synthetic logic is directly applicable to an 8-chloro precursor. The study revealed important SAR trends related to the substitution pattern on a phenylpyridine-carboxamide or phenylpyrimidine-carboxamide moiety attached to the imidazo[1,2-a]pyrazine core.

Table 2: Cytotoxicity and PI3Kα Inhibitory Activity of 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives

Compound IDCore MoietyR Group on Phenyl RingA549 IC50 (µM)PC-3 IC50 (µM)MCF-7 IC50 (µM)PI3Kα IC50 (µM)
2a Phenylpyridine-carboxamide4-OCH38.5212.315.1ND
2b Phenylpyridine-carboxamide4-CH310.214.818.2ND
2c Phenylpyrimidine-carboxamide4-OCH36.399.8711.51.25
2d Phenylpyrimidine-carboxamide4-CH37.1110.513.22.87

ND: Not Determined. Data is a selection from the cited literature to illustrate key SAR points.[2]

The results in Table 2 indicate that the phenylpyrimidine-carboxamide core (compounds 2c and 2d ) generally leads to better cytotoxicity compared to the phenylpyridine-carboxamide core (compounds 2a and 2b ).[2] Furthermore, electron-donating groups, such as methoxy, on the terminal phenyl ring appear to be beneficial for both cytotoxicity and PI3Kα inhibition.[2] The most promising compound, 2c , exhibited a PI3Kα IC50 of 1.25 µM.[2]

Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. It has emerged as a promising target for the treatment of autoimmune diseases and certain types of cancer. The imidazo[1,2-a]pyrazine scaffold has also been explored for the development of SYK inhibitors.

Entospletinib (GS-9973), an imidazo[1,2-a]pyrazine analog, is a selective SYK inhibitor that has been evaluated in clinical trials for hematological malignancies.[3] While the specific SAR details around an 8-chloro precursor for this compound are not extensively published in the provided search results, the structure of Entospletinib, which features a substituted pyrazole at the 6-position and a morpholine-containing side chain at the 8-position, underscores the potential of this scaffold for targeting SYK. The development of such compounds likely involved the displacement of a halogen at the 8-position, consistent with the synthetic strategies discussed.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 8-Chloroimidazo[1,2-a]pyrazine Derivatives: A General Protocol

The synthesis of the 8-chloroimidazo[1,2-a]pyrazine core and its subsequent derivatization is a critical first step. A common and efficient method is the one-pot, three-component condensation reaction.

Protocol 1: One-Pot Synthesis of Substituted 8-Chloroimidazo[1,2-a]pyrazines

  • Reaction Setup: To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add the desired α-haloketone (1.1 eq).

  • Cyclization: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the synthesized 8-chloroimidazo[1,2-a]pyrazine derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of the synthesized compounds against their target kinases, a biochemical assay is employed.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Plate Preparation: Add the kinase and substrate to the wells of a 384-well plate.

  • Compound Addition: Add the serially diluted compounds to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cell lines, the MTT assay is a widely used method.

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

SAR_Flowchart Start 8-Chloroimidazo[1,2-a]pyrazine Scaffold C8_Mod Nucleophilic Substitution at C8 (e.g., -NHR, -OR, -SR) Start->C8_Mod Key Synthetic Step C3_Mod Substitution at C3 (e.g., Halogenation, Arylation) C8_Mod->C3_Mod C6_Mod Substitution at C6 (e.g., Arylation, Alkylation) C8_Mod->C6_Mod Bio_Target Biological Target (e.g., Kinase, Enzyme) C3_Mod->Bio_Target C6_Mod->Bio_Target SAR_Analysis SAR Analysis (Potency, Selectivity) Bio_Target->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Controls Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase, Substrate, ATP Dispense Dispense Kinase & Substrate Reagent_Prep->Dispense Dispense->Add_Compound Initiate_Reaction Add ATP to Start Reaction Add_Compound->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data

References

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine and Its Analogs

The imidazo[1,2-a]pyrazine nucleus is a nitrogen-rich heterocyclic system that has garnered significant attention from medicinal chemists.[1] Its rigid, planar structure and synthetic tractability make it a versatile scaffold for the development of novel therapeutic agents.[2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][3] This wide range of bioactivities has established the imidazo[1,2-a]pyrazine framework as a "privileged structure" in drug discovery.

This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, this compound, and its structurally related analogs. By examining the structure-activity relationships (SAR), we aim to elucidate how modifications to the core scaffold influence therapeutic potential, offering valuable insights for researchers and drug development professionals.

Core Compound Profile: this compound

Chemical Structure: C₆H₃BrClN₃[4] Molecular Weight: 232.50 g/mol [5] Key Features: This compound is characterized by halogen substitutions at two key positions: a bromine atom at C3 and a chlorine atom at C8.

While specific, in-depth biological studies on this compound itself are not extensively published, its primary role is as a versatile chemical intermediate for creating more complex molecules.[5][6] The bromine atom at the C3 position is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki couplings), allowing for the introduction of diverse aryl or alkyl groups to build a library of analogs for screening.[5] The electron-withdrawing nature of the halogen atoms influences the electronic properties of the heterocyclic system, which can be crucial for binding interactions with biological targets.[7]

Comparative Analysis of Biological Activities: A Deep Dive into Structure-Activity Relationships (SAR)

The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold is critically dependent on the nature and position of its substituents. The following sections compare the anticancer, kinase inhibitory, and antimicrobial activities of various analogs, highlighting the pivotal role of structural modifications.

Anticancer Activity

The imidazo[1,2-a]pyrazine core is a cornerstone for the design of numerous anticancer agents.[8][9] Research has shown that substitutions at the C2, C3, and C8 positions are particularly influential in determining cytotoxic potency.

A serendipitous discovery identified a brominated coelenteramine analog, featuring a bromophenyl moiety on an aminopyrazine core, as a potential chemotherapeutic agent for gastric and lung cancer, with IC₅₀ values of 15.2 µM and 32.6 µM, respectively.[10] This study underscored the importance of the bromine substitution for anticancer activity.[10] Further structure-activity relationship (SAR) analysis revealed that replacing the bromine with chlorine or changing the substitution position negatively impacted the compound's anticancer efficacy.[10]

Studies have demonstrated that imidazo[1,2-a]pyrazine derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[7][11] For instance, one study showed that novel imidazo[1,2-a]pyridine compounds induced cell cycle arrest by increasing the levels of p53 and p21 proteins in treated breast cancer cells.[11]

The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyrazine analogs against several human cancer cell lines.

Compound/AnalogSubstituentsTarget Cell LineIC₅₀ (µM)Key Findings & SAR InsightsReference
Analog 14c 8-morpholino, C3-phenylpyrimidine-carboxamideA549 (Lung)6.39The phenylpyrimidine-carboxamide group at C3 and morpholino at C8 are beneficial. Electron-donating groups on the benzene ring enhance cytotoxicity.[12][13]
Analog 14c 8-morpholino, C3-phenylpyrimidine-carboxamidePC-3 (Prostate)10.1Moderate activity observed.[12]
Analog 14c 8-morpholino, C3-phenylpyrimidine-carboxamideMCF-7 (Breast)12.3Moderate activity observed.[12]
Analog 10b C3-tert-butylamineA375 (Melanoma)16The electron-donating tert-butylamine group at C3 showed good activity compared to other amine substitutions.[9]
Analog 10b C3-tert-butylamineHepG2 (Liver)18Good activity against liver cancer cell line.[9]
Br-Clm-1 Bromophenyl on aminopyrazine coreAGS (Gastric)15.2Bromine substitution is essential for activity; replacement with chlorine diminishes efficacy.[10]
Br-Clm-1 Bromophenyl on aminopyrazine coreA549 (Lung)32.6Shows notable activity against lung cancer cells.[10]
IP-5 Imidazo[1,2-a]pyridine analogHCC1937 (Breast)45Demonstrates strong cytotoxic impact and induces apoptosis.[11]
Kinase Inhibitory Activity

Many imidazo[1,2-a]pyrazine analogs exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer.[14][15] This scaffold has proven effective in targeting several important kinases.

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated anticancer strategy. Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual inhibitors of Aurora A and Aurora B kinases.[16][17] Optimization of an initial lead compound led to an analog with picomolar inhibitory activity and improved aqueous solubility, demonstrating efficacy in human tumor xenograft models.[17]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is frequently hyperactivated in human cancers. A novel series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives were identified as PI3Kα inhibitors.[12][13] Compound 14c from this series showed a potent IC₅₀ value of 1.25 µM against PI3Kα.[12][13]

  • Tropomyosin Receptor Kinases (Trks): Trks are involved in neuronal development and have been implicated in various cancers. A structure-guided design led to a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent pan-Trk inhibitors, with one compound showing IC₅₀ values in the low nanomolar range against TrkA/B/C.[18]

  • I-kappa B Kinase (IKK): IKK is a key component of the NF-κB signaling pathway, which is pivotal in inflammatory diseases. Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of IKK1 and IKK2.[19][20]

Compound/AnalogTarget KinaseIC₅₀ / KdKey Findings & SAR InsightsReference
Analog 12k (SCH 1473759) Aurora AKd = 0.02 nMAcyclic amino alcohol substitution led to picomolar potency and high solubility.[17]
Analog 12k (SCH 1473759) Aurora BKd = 0.03 nMDual inhibitor with excellent potency.[17]
Analog 14c PI3Kα1.25 µMThe 8-morpholino and C3-phenylpyrimidine-carboxamide moieties are crucial for PI3Kα inhibition.[12][13]
Analog 9o TrkA2.65 nMThe 3-ethynyl-2-methylbenzamide substitution provides high potency against Trk family kinases.[18]
Analog 9o TrkB10.47 nMPotent pan-Trk inhibitor.[18]
Analog 9o TrkC2.95 nMPotent pan-Trk inhibitor.[18]
Antimicrobial Activity

The imidazo[1,2-a]pyrazine scaffold has also been explored for its potential to combat microbial infections.[1] Various derivatives have shown promising activity against a range of bacteria and fungi.

A study evaluating a series of N-[2-(3-methoxyphenyl)imidazo[1,2-a]pyrazine-8-yl] substituted benzene sulfonohydrazide derivatives found that several compounds exhibited excellent growth inhibition against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria.[1] Another study synthesized novel imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives which displayed superior activity against eight different microbial strains compared to standard drugs.[21]

Compound/Analog SeriesTarget MicrobeActivity MetricKey Findings & SAR InsightsReference
Analogs 3a, 3b, 3c, 3h, 3i Staphylococcus aureusExcellent Growth InhibitionSpecific substitutions on the benzene sulfonohydrazide moiety enhance antibacterial activity.[1]
Analogs 3a, 3b, 3h, 3i E. coliExcellent Growth InhibitionDemonstrates broad-spectrum potential.[1]
Analogs 3c, 3e, 3h, 3i Pseudomonas aeruginosaGreater Degree of ActivityEffective against a typically resistant Gram-negative bacterium.[1]
Analog 3c Aspergillus nigerExcellent Antifungal ActivityShows promise as an antifungal agent.[1]
Hybrid Triazoles Gram (+), Gram (-) bacteria, FungiMIC (Not specified)Click chemistry approach yielded compounds with superior antimicrobial potential compared to standards.[21]

Experimental Protocols & Methodologies

To ensure scientific integrity, the biological activities described are typically evaluated using standardized and validated assays. Below are outlines of key experimental protocols.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay measures the amount of ATP consumed or the amount of phosphorylated substrate produced by the kinase. This is often done using luminescence-based or fluorescence-based detection methods.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the specific kinase enzyme (e.g., recombinant human PI3Kα), and the test compound at various concentrations.

  • Initiate Reaction: Add the substrate (e.g., phosphatidylinositol) and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add a detection reagent that measures the remaining ATP (e.g., Kinase-Glo® reagent). This reagent lyses the cells and contains luciferase, which produces light in an amount directly proportional to the ATP concentration.

  • Luminescence Reading: Measure the luminescence signal using a luminometer.

  • Data Analysis: A lower light signal indicates higher kinase activity (more ATP consumed) and weaker inhibition. A higher light signal indicates lower kinase activity and stronger inhibition. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Visualizations: Workflows and Pathways

G cluster_synthesis General Synthesis of Imidazo[1,2-a]pyrazines cluster_modification Further Functionalization aminopyrazine 2-Aminopyrazine condensation Condensation/ Cyclization aminopyrazine->condensation haloketone α-Haloketone haloketone->condensation imidazopyrazine Imidazo[1,2-a]pyrazine Core condensation->imidazopyrazine core Imidazo[1,2-a]pyrazine Core (e.g., 3-bromo deriv.) imidazopyrazine->core coupling Cross-Coupling (e.g., Suzuki, Buchwald) core->coupling analogs Diverse Analogs coupling->analogs

Caption: General synthetic route to imidazo[1,2-a]pyrazine analogs.

SAR_Diagram R8_label R8 Position (C8): - Morpholino group enhances  PI3K inhibitory activity. - Halogens (e.g., Cl) are key  synthetic handles. R3_label R3 Position (C3): - Bromine allows for diverse  substitutions via cross-coupling. - Bulky amides/ethynyl groups  can confer kinase selectivity. R2_label R2 Position (C2): - Substitutions can influence  potency and physical properties.

Caption: Key Structure-Activity Relationship (SAR) insights for the scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Imidazo[1,2-a]pyrazine Inhibitor (e.g., Analog 14c) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by specific analogs.

Conclusion and Future Outlook

The imidazo[1,2-a]pyrazine scaffold is unequivocally a foundation of high potential in modern drug discovery. The comparative analysis demonstrates that while the core structure is vital, the biological activity is exquisitely tuned by the substituents at the C3 and C8 positions, among others. Halogenated intermediates like This compound are not merely chemical curiosities but are enabling tools for synthetic chemists to rapidly generate diverse libraries of compounds for biological screening.

The data strongly suggest that:

  • For Anticancer Activity: A focus on C3 substitutions with groups capable of specific interactions (e.g., carboxamides) and C8 substitutions like morpholine can yield potent kinase inhibitors. The presence of a bromine atom is shown to be critical in certain analog series.

  • For Antimicrobial Activity: Linking the imidazo[1,2-a]pyrazine core to other pharmacophores, such as triazoles or sulfonohydrazides, is a promising strategy for developing broad-spectrum agents.

Future research should continue to leverage combinatorial chemistry and structure-based drug design, using intermediates like this compound, to optimize potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation therapeutics to address unmet needs in oncology and infectious diseases.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, frequently appearing in compounds with significant biological activity.[1][2] The ability to functionalize this core with precision is paramount for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technique for forging carbon-carbon bonds, offering a versatile method to introduce diverse functionalities.[3][4]

This in-depth guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of a particularly challenging substrate: 3-bromo-8-chloroimidazo[1,2-a]pyrazine. Our focus will be on providing actionable insights, grounded in experimental data from analogous systems, to aid in catalyst selection and reaction optimization.

The Challenge: Regioselectivity and Reactivity in a Dihalogenated System

The substrate, this compound, presents a key challenge: the presence of two distinct halogen atoms. The inherent differences in the reactivity of C-Br and C-Cl bonds (generally I > Br > Cl > F) can be exploited to achieve regioselective coupling.[5] In most cases, the more reactive C-Br bond at the 3-position is expected to undergo oxidative addition to the palladium catalyst preferentially over the C-Cl bond at the 8-position. This selective reactivity is crucial for the controlled, stepwise functionalization of the imidazo[1,2-a]pyrazine core.

Comparing the Arsenal: A Look at Palladium Catalyst Classes

The choice of palladium catalyst is critical and is largely dictated by the nature of the ligand coordinated to the palladium center.[6] We will explore three primary classes of palladium catalysts relevant to this transformation: traditional phosphine-based catalysts, modern bulky electron-rich phosphine ligands (Buchwald ligands), and N-heterocyclic carbene (NHC) based catalysts.

The Workhorse: Traditional Phosphine-Based Catalysts
  • Catalyst Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Expertise & Experience: Pd(PPh₃)₄ is a classic, versatile, and commercially available catalyst that has seen wide application in Suzuki couplings.[3][6] For substrates that are not overly demanding, it can provide good to excellent yields. Its primary advantage lies in its familiarity and cost-effectiveness. However, for more challenging substrates, such as heteroaryl chlorides or sterically hindered systems, its efficacy can be limited. In the context of this compound, while it is expected to facilitate coupling at the C-3 bromine, achieving high turnover numbers and efficiency might require higher catalyst loadings or longer reaction times.

The High-Performers: Buchwald Ligands
  • Catalyst Examples: Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with ligands like SPhos, XPhos, or RuPhos.

  • Expertise & Experience: The advent of bulky, electron-rich phosphine ligands, developed by Professor Stephen L. Buchwald and others, revolutionized cross-coupling chemistry.[3] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps in the catalytic cycle. For challenging substrates, including electron-deficient heterocycles, they often provide superior yields under milder conditions and with lower catalyst loadings.[6] For the Suzuki coupling of our target molecule, a catalyst system comprising Pd(OAc)₂ and a ligand like SPhos or XPhos is anticipated to be highly effective, promoting selective coupling at the C-3 position with high efficiency.

The Robust Contenders: N-Heterocyclic Carbene (NHC) Ligands
  • Catalyst Examples: PEPPSI™-IPr, [Pd(IPr)(cinnamyl)Cl]

  • Expertise & Experience: N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[3][6] Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and robust catalysts. This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs).[3] For the Suzuki coupling of this compound, an NHC-based catalyst like PEPPSI™-IPr could offer excellent performance, particularly for large-scale synthesis where catalyst efficiency is a key consideration.

Data-Driven Catalyst Comparison

Catalyst SystemLigand TypeExpected Regioselectivity (at C3-Br)Anticipated YieldsKey AdvantagesPotential Limitations
Pd(PPh₃)₄ Traditional PhosphineHighModerate to GoodCost-effective, widely availableMay require higher catalyst loading and longer reaction times
Pd(OAc)₂ / SPhos Buchwald LigandExcellentHigh to ExcellentHigh efficiency, lower catalyst loading, milder conditionsHigher cost of ligand
Pd₂(dba)₃ / XPhos Buchwald LigandExcellentHigh to ExcellentBroad substrate scope, effective for challenging couplingsHigher cost of ligand and precatalyst
PEPPSI™-IPr N-Heterocyclic CarbeneExcellentHigh to ExcellentHigh stability and activity, suitable for large-scale synthesisHigher initial catalyst cost

Experimental Protocol: A Validated Starting Point

The following protocol is a generalized yet robust starting point for the Suzuki coupling of this compound, based on conditions reported for similar substrates. Optimization of specific parameters (base, solvent, temperature, and reaction time) is recommended for each specific coupling partner.

Reaction: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst System (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%))

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture (4:1 or 10:1))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst and the ligand to the vessel under a positive pressure of the inert gas.

  • Add the degassed solvent mixture to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-8-chloroimidazo[1,2-a]pyrazine.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound, Arylboronic acid, Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir (Monitor Progress) Solvent->Heating Quench Cool and Quench with Water Heating->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki coupling.

Conclusion and Future Directions

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes are likely to provide superior results in terms of yield, reaction time, and catalyst loading. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a high degree of regioselectivity, enabling the selective functionalization at the 3-position.

Further optimization of the reaction conditions for each specific arylboronic acid partner is always recommended. The insights and protocols provided in this guide offer a strong foundation for researchers to successfully employ this powerful synthetic methodology.

References

A Senior Application Scientist's Guide to 2D NMR: Unambiguous Structural Validation of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. While 1D NMR and mass spectrometry are foundational techniques, they can sometimes fall short, especially when dealing with complex, substituted heterocyclic systems where multiple isomers are possible. This guide provides an in-depth, practical walkthrough for using a suite of 2D NMR experiments to definitively validate the structure of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine, a representative scaffold of interest in medicinal chemistry.

The core challenge with a molecule like this compound lies in unambiguously placing the bromine and chlorine substituents. A simple 1D ¹H NMR spectrum will show the protons, but it won't directly reveal their spatial or through-bond relationship to the halogenated carbons. This is where the power of two-dimensional NMR spectroscopy becomes indispensable, turning ambiguity into certainty by mapping the entire molecular network.[1][2][3]

The Target Molecule: Numbering and Key Questions

First, let's establish the atom numbering for our target compound. This standardized numbering is crucial for discussing correlations.

Caption: Structure of this compound with IUPAC numbering.

Our primary goal is to use 2D NMR to confirm:

  • The connectivity of the protons (H2, H5, H6, H7).

  • Which proton is attached to which carbon.

  • The precise location of the bromine (at C3) and chlorine (at C8) by mapping long-range correlations from known protons to the substituted, quaternary carbons.

The 2D NMR Toolkit: A Comparative Overview

A multi-faceted approach using several 2D NMR experiments is the key to a self-validating structure. Each experiment provides a unique piece of the puzzle, and together, they offer a complete and robust picture.

ExperimentInformation ProvidedWhy It's Superior to Alternatives
COSY (Correlation Spectroscopy)Shows through-bond coupling between protons, typically over 2-3 bonds (JHH).[4][5]Provides a clear map of proton spin systems, which is more direct and less ambiguous than interpreting complex multiplet patterns in 1D NMR.
HSQC (Heteronuclear Single Quantum Coherence)Directly correlates a proton with the carbon it is attached to (¹JCH).[4][6]Far more sensitive and provides better resolution than older methods like HETCOR. It unambiguously links the ¹H and ¹³C chemical shifts for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[6][7]This is the cornerstone experiment for elucidating the carbon skeleton. It connects different spin systems and, crucially, identifies quaternary (non-protonated) carbons by showing correlations from nearby protons.

Experimental Workflow & Protocol

A logical and systematic workflow ensures high-quality data and straightforward interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve ~10-15 mg in 0.6 mL of CDCl3 or DMSO-d6 Spec1D 1. Acquire 1D ¹H and ¹³C Spectra Prep->Spec1D SpecCOSY 2. Acquire ¹H-¹H COSY Spec1D->SpecCOSY SpecHSQC 3. Acquire ¹H-¹³C HSQC SpecCOSY->SpecHSQC SpecHMBC 4. Acquire ¹H-¹³C HMBC SpecHSQC->SpecHMBC Analysis1 Assign Proton Spin Systems (from COSY) SpecHMBC->Analysis1 Analysis2 Assign Protonated Carbons (from HSQC) Analysis1->Analysis2 Analysis3 Assemble Molecular Skeleton (from HMBC) Analysis2->Analysis3 Validation Final Structure Validation Analysis3->Validation

Caption: Standard workflow for 2D NMR-based structural elucidation.

Step-by-Step Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the synthesized this compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral quality.

    • Scientist's Note: The choice of solvent is critical. CDCl₃ is a good first choice, but if solubility is an issue or if exchangeable protons were present, DMSO-d₆ would be a better alternative.

  • Instrument Setup:

    • Use a spectrometer of at least 400 MHz for adequate dispersion.

    • Lock and shim the instrument on the deuterated solvent signal.

    • Acquire a standard 1D proton spectrum to determine the spectral width and ensure good shimming.

    • Determine the 90° pulse width for both ¹H and ¹³C channels.

  • 2D Experiment Acquisition:

    • COSY (DQF-COSY): Run a gradient-selected, double-quantum filtered COSY experiment. This variant helps to suppress strong singlet signals and provides cleaner spectra around the diagonal.[8]

    • HSQC (gHSQC): Use a gradient-selected HSQC with adiabatic pulses for uniform excitation across the carbon spectrum. Set the ¹JCH coupling constant to an average value of 145 Hz, which is typical for aromatic and heteroaromatic systems.

    • HMBC (gHMBC): This is the most critical experiment. Set the long-range coupling constant (nJCH) to optimize for 2- and 3-bond correlations. A value of 8 Hz is an excellent starting point.[6] It's crucial to allow for a long relaxation delay (e.g., 2 seconds) to ensure quaternary carbons, which have long relaxation times, are properly observed.

Data Interpretation: Connecting the Dots

The true validation comes from synthesizing the data from all experiments. Below are the expected correlations that would unambiguously confirm the structure of this compound.

Expected Chemical Shifts & COSY Correlations

The imidazo[1,2-a]pyrazine ring system has characteristic chemical shifts.[9][10] The protons on the pyrazine ring (H5, H6, H7) will form a coupled spin system, while H2 on the imidazole ring will be an isolated singlet.

ProtonExpected δ (ppm)Expected COSY Cross-Peaks
H2~8.0-8.2None
H5~9.0-9.2H6
H6~7.8-8.0H5, H7
H7~7.6-7.8H6

Note: Exact chemical shifts are solvent and concentration-dependent.

HSQC: Linking Protons to Carbons

The HSQC spectrum is straightforward: it will show a single cross-peak for each protonated carbon, connecting the proton and carbon chemical shifts. For example, a peak will appear at the coordinates (δ H5, δ C5). This allows for the direct assignment of C2, C5, C6, and C7.

HMBC: Assembling the Final Structure

The HMBC spectrum provides the definitive connections. The diagram below illustrates the key correlations that would lock in the assignment of the substituents and the ring fusion.

Caption: Key 2- and 3-bond HMBC correlations confirming the substituent positions.

Analysis of Key HMBC Correlations:

  • Confirming the Bromo-Substituent at C3: The isolated proton H2 is the perfect probe. A strong correlation from H2 to the quaternary carbon C3 (a ²JCH coupling) is definitive proof that the bromine atom is at this position. An absence of this correlation would suggest an alternative isomer.

  • Confirming the Chloro-Substituent at C8: The proton H7, part of the pyrazine ring's spin system, provides the crucial link. A clear correlation from H7 to the quaternary carbon C8 (a ³JCH coupling) confirms the location of the chlorine atom.

  • Validating the Ring Fusion: Correlations from protons on both rings to the bridgehead carbons (C3a and C8a) confirm the overall scaffold. For example, observing correlations from H2 and H5 to C3a, and from H7 to C8a, validates the fused imidazo[1,2-a]pyrazine core.

Conclusion: A Self-Validating System

By systematically applying COSY, HSQC, and HMBC experiments, we create a self-validating dataset. The COSY experiment defines the proton frameworks, the HSQC assigns the directly attached carbons, and the HMBC knits the entire structure together, including the unambiguous placement of non-protonated carbons and their substituents. This rigorous, multi-dimensional approach moves beyond simple spectral matching to provide the highest level of confidence in structural assignment, an essential requirement for advancing compounds in the drug development pipeline. The increasing complexity of modern therapeutics demands this level of analytical rigor, and 2D NMR is the premier tool for meeting that challenge.[1][11]

References

A Comparative Guide to the Purity Analysis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical methods for the purity assessment of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine, a key heterocyclic building block in modern drug discovery. We will explore the fundamental principles of qNMR, deliver a field-proven experimental protocol, and present a data-driven comparison with established techniques like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), establishing qNMR as a powerful, non-destructive, and primary analytical method for absolute purity determination.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The journey from a chemical entity to a therapeutic agent is governed by stringent quality controls. The purity of an intermediate like this compound directly influences the quality, yield, and impurity profile of the final API. Consequently, the selection of an analytical method for its purity assessment is a critical decision with far-reaching implications.

Traditionally, chromatography has been the workhorse of purity analysis.[1][2] Methods like HPLC are invaluable for separating and quantifying impurities, providing detailed impurity profiles.[2][3] However, they are relative methods that depend on the availability of pure, well-characterized reference standards for both the main compound and its impurities—a significant bottleneck in early-stage development.

This guide introduces ¹H qNMR as a robust, first-principles alternative. The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][5] This unique characteristic establishes qNMR as a primary ratio method, capable of delivering an absolute purity value traceable to the International System of Units (SI) without requiring an identical, analyte-specific reference standard.[4][6][7]

The qNMR Principle: An Absolute Approach to Quantification

Unlike chromatographic techniques that rely on a compound's response to a detector (e.g., UV absorbance), which can vary significantly between molecules, qNMR provides a nearly universal detection mechanism for all proton-containing analytes.[8][9] The fundamental equation for purity determination by qNMR using an internal standard is a ratio of molar responses:

Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

  • analyte : this compound

  • std : Internal Standard

This direct, molar relationship allows for the calculation of an absolute mass fraction (purity), making it an exceptionally powerful tool for qualifying in-house primary standards and for purity assignment where no certified reference material exists.[8][10]

Methodology: Purity Determination of this compound

A successful qNMR experiment is built on a foundation of meticulous planning and an understanding of the underlying physical chemistry. The choices made during method development are critical for ensuring the trustworthiness and validity of the results.

Experimental Design: The Causality Behind Key Choices

1. Selection of the Internal Standard (IS): The IS is the anchor of the qNMR experiment; its accuracy directly translates to the analyte's final purity value.[11] For analyzing this compound, Maleic Anhydride is an excellent choice.

  • Why Maleic Anhydride?

    • High Purity & Stability: It is commercially available at high, certified purity (≥99%), is a stable solid, and is not hygroscopic, allowing for accurate weighing.[12]

    • Simple Spectrum: It produces a sharp singlet in the ¹H NMR spectrum, simplifying integration and avoiding complex splitting patterns.[12]

    • Signal Separation: Its singlet appears around 7.1 ppm in DMSO-d₆, a region that is typically free from signals of the target analyte, thus preventing peak overlap which is critical for accurate integration.[13]

    • Solubility: It shares good solubility with the analyte in common deuterated solvents like DMSO-d₆.[13]

2. Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is paramount for quantitative accuracy. DMSO-d₆ is the recommended solvent.

  • Why DMSO-d₆?

    • Excellent Solvating Power: It effectively dissolves a wide range of polar and non-polar organic compounds, including heterocyclic systems like imidazopyrazines.

    • High Boiling Point: Its low volatility minimizes concentration changes during sample preparation and handling.

    • Residual Signal: The residual proton signal of DMSO-d₅ (around 2.50 ppm) does not interfere with the key signals of the analyte or the chosen internal standard.

3. Critical NMR Acquisition Parameters: To ensure that the signal integrals are truly proportional to the molar quantities, the NMR experiment must be set up to allow for full magnetization recovery between scans.

  • Relaxation Delay (D1): This is the most critical parameter. The delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and standard). A long D1 (e.g., 30-60 seconds) ensures that all signals are fully relaxed and their integrals are quantitatively accurate. Ignoring this can lead to systematic underestimation of signals with longer T₁ values.[11]

  • Pulse Angle: A 90° flip angle is used to maximize the signal for each scan.

  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated, which minimizes integration errors.

qNMR Experimental Workflow Diagram

The following diagram illustrates the logical flow of the qNMR purity analysis.

G qNMR Purity Analysis Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_analyte) weigh_std Accurately weigh Internal Standard (m_std) dissolve Dissolve both in DMSO-d6 (known volume) weigh_std->dissolve vortex Vortex to ensure homogeneity dissolve->vortex load_sample Transfer to NMR tube vortex->load_sample setup_nmr Set Quantitative Parameters (D1 > 5*T1, 90° pulse, NS=32) load_sample->setup_nmr acquire Acquire 1H Spectrum setup_nmr->acquire process Apply Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate non-overlapping Analyte (I_analyte) & IS (I_std) peaks process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Report Final Purity (%w/w) with Uncertainty calculate->report G start Analytical Goal for This compound q1 Need Absolute Purity without an Analyte-Specific Standard? start->q1 q2 Need to Separate and Quantify Specific Known/Unknown Impurities? q1->q2 No res_qnmr Use qNMR (Primary Method for Purity Assignment) q1->res_qnmr Yes q3 Is the Sample Highly Pure (>98%) and Crystalline? q2->q3 No res_hplc Use HPLC (Impurity Profiling & Routine QC) q2->res_hplc Yes res_dsc Use DSC (Orthogonal Check on Purity) q3->res_dsc Yes res_combo Use HPLC for Profile & qNMR for Absolute Purity q3->res_combo No / Unsure res_hplc->res_combo Also need absolute purity?

References

Benchmarking the Performance of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine in Kinase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the performance of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine as a kinase inhibitor. Given the growing interest in the imidazo[1,2-a]pyrazine scaffold for targeting various kinases, this document outlines a head-to-head comparison with established inhibitors, supported by detailed experimental protocols and data interpretation strategies. The imidazo[1,2-a]pyrazine core is a recognized privileged structure in medicinal chemistry, with derivatives showing promise against a range of kinase targets.[1][2]

Introduction: The Rationale for Benchmarking

The imidazo[1,2-a]pyrazine scaffold has been identified as a versatile core for the development of potent kinase inhibitors, with derivatives targeting key regulators of cellular processes such as Aurora kinases, PI3K, and IKKs.[3][4][5] The specific compound, this compound, presents a unique substitution pattern that warrants a thorough investigation of its kinase inhibitory potential and selectivity profile.

This guide is designed for researchers in drug discovery and chemical biology to provide a robust methodology for characterizing this compound. By benchmarking against well-characterized inhibitors, we can ascertain its relative potency, selectivity, and potential as a lead compound for further development.

Selecting a Panel of Kinases and Competitor Compounds

Based on the known activity of the imidazo[1,2-a]pyrazine class, a focused yet diverse panel of kinases is proposed for the initial screening of this compound. This panel will help to identify its primary targets and assess its selectivity.

Table 1: Proposed Kinase Panel and Competitor Inhibitors

Kinase TargetRationale for InclusionCompetitor Compound
Aurora Kinase A Imidazo[1,2-a]pyrazines are known inhibitors of Aurora kinases.[3][6][7]Alisertib (MLN8237)
Aurora Kinase B To assess isoform selectivity within the Aurora kinase family.[6][7]Barasertib (AZD1152-HQPA)
PI3Kα Imidazo[1,2-a]pyrazines have shown activity against PI3K.[4]Alpelisib (BYL719)
IKKβ A known target for some imidazo[1,2-a]quinoxaline derivatives.[5]TPCA-1
FLT3 A tyrosine kinase often screened in cancer-focused libraries.[8]Gilteritinib
AXL A receptor tyrosine kinase implicated in drug resistance.[8]Bemcentinib (R428)
mTOR A key kinase in the PI3K/AKT/mTOR signaling pathway.[8]Everolimus

Experimental Workflows and Protocols

A multi-step experimental approach is recommended to comprehensively benchmark the performance of this compound.

Primary Biochemical Assay: IC50 Determination

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against the selected kinase panel. This will provide a quantitative measure of its potency.

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_compound Prepare serial dilutions of This compound and competitor compounds add_components Add kinase, inhibitor, and substrate to microplate wells prep_compound->add_components prep_kinase Prepare kinase, substrate, and ATP solutions prep_kinase->add_components initiate_reaction Initiate reaction by adding ATP add_components->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Read plate on a suitable plate reader stop_reaction->read_plate plot_data Plot % inhibition vs. log[inhibitor] read_plate->plot_data calculate_ic50 Calculate IC50 values using non-linear regression plot_data->calculate_ic50

Caption: Workflow for determining the IC50 values of kinase inhibitors.

Step-by-Step Protocol for a Typical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

  • Prepare a serial dilution of this compound and the competitor compounds in DMSO. A common starting concentration is 10 mM.

  • In a 384-well plate, add 2.5 µL of the kinase solution.

  • Add 0.5 µL of the serially diluted compounds to the respective wells.

  • Add 2 µL of the substrate/ATP mix to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Target Engagement and Pathway Inhibition

Following the biochemical characterization, it is crucial to assess the compound's activity in a cellular context. This will determine its cell permeability and its ability to inhibit the target kinase within a living system.

Proposed Cellular Assay: Western Blot Analysis of Phosphorylated Substrates

This assay measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylated substrate upon treatment with the inhibitor indicates successful target engagement.

Experimental Workflow for Cellular Target Engagement

cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Analysis seed_cells Seed appropriate cell line in culture plates treat_cells Treat cells with varying concentrations of This compound seed_cells->treat_cells cell_lysis Lyse cells to extract proteins treat_cells->cell_lysis quantify_protein Quantify protein concentration cell_lysis->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer probing Probe with primary and secondary antibodies transfer->probing imaging Image the blot probing->imaging densitometry Perform densitometry analysis to quantify band intensity imaging->densitometry determine_ec50 Determine cellular EC50 densitometry->determine_ec50

Caption: Workflow for assessing cellular target engagement via Western Blot.

Data Presentation and Interpretation

The results of the benchmarking studies should be presented in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical Biochemical IC50 Data (nM)

CompoundAurora AAurora BPI3KαIKKβFLT3AXLmTOR
This compound 1525>1000>1000250400>1000
Alisertib512>10000>1000015002000>10000
Barasertib2001>10000>10000>10000>10000>10000
Alpelisib>10000>100005>10000>10000>10000290
TPCA-1>10000>10000>1000018>10000>10000>10000
Gilteritinib500600>10000>100000.290.73>10000
Bemcentinib>10000>10000>10000>100005014>10000
Everolimus>10000>10000>10000>10000>10000>100002

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results:

In this hypothetical scenario, this compound demonstrates potent inhibition of Aurora A and Aurora B kinases, with good selectivity over PI3Kα, IKKβ, and mTOR. It shows moderate off-target activity against FLT3 and AXL. Compared to the competitor compounds, it exhibits a dual Aurora A/B inhibition profile, similar to Alisertib, but with potentially less potency.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the performance of this compound in kinase inhibition assays. By employing the described workflows and protocols, researchers can generate robust and comparable data to evaluate its potential as a kinase inhibitor.

Should the initial findings be promising, further studies would be warranted, including:

  • Broader Kinase Selectivity Profiling: Screening against a larger panel of kinases to fully understand its selectivity.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of relevant diseases.

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[2] A thorough and systematic evaluation of new derivatives, such as this compound, is essential for advancing the field of kinase-targeted drug discovery.

References

A Comparative Guide to the In Vitro and In Vivo Stability of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential across various disease areas, including oncology and infectious diseases.[1][2] Among its variations, the 3-Bromo-8-chloroimidazo[1,2-a]pyrazine core serves as a versatile synthetic intermediate, allowing for diverse functionalization to optimize biological activity and pharmacokinetic properties.[3][4] A critical aspect of the drug discovery cascade is the early assessment of a compound's metabolic stability. This evaluation, conducted through a tiered approach of in vitro and in vivo assays, provides essential insights into a molecule's likely fate within a biological system, directly influencing key parameters such as hepatic clearance, half-life, and oral bioavailability.[5][6]

This guide provides an in-depth comparison of the methodologies used to assess the stability of this compound derivatives. We will explore the causality behind experimental choices, present detailed protocols for key assays, and analyze how structural modifications on this core can predictably influence metabolic fate, thereby guiding the rational design of more robust drug candidates.

Part 1: Foundational Assessment Using In Vitro Stability Models

The initial evaluation of metabolic stability is rationally performed using in vitro systems. These cell-free and cell-based assays are cost-effective, amenable to high-throughput screening, and align with the ethical principles of reducing animal testing in the early discovery phases.[7] The primary goal of these assays is to measure the intrinsic susceptibility of a compound to metabolic enzymes, which allows for the prediction of its in vivo hepatic clearance.[5]

Causality of System Selection: Microsomes vs. Hepatocytes

The choice of the in vitro test system is dictated by the desired scope of metabolic information.

  • Liver Microsomes: These are subcellular fractions containing vesicles of the endoplasmic reticulum. They are a rich source of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a majority of drugs.[5][7] Microsomal stability assays are excellent for a first-pass assessment of oxidative metabolism, a common liability for nitrogen-containing heterocycles.

  • Hepatocytes: As intact liver cells, hepatocytes represent the "gold standard" for in vitro metabolism studies.[8] They contain the full complement of metabolic machinery, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[5][7][9] This provides a more holistic and physiologically relevant prediction of hepatic metabolism compared to microsomes alone.[8]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to determine the rate of metabolism of a test compound.

1. Materials and Reagents:

  • Test Compounds (this compound derivatives)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and protein precipitation.

2. Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the HLM suspension.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with the internal standard. This step simultaneously quenches the reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

3. Data Analysis:

  • The disappearance of the parent compound over time is monitored.

  • The natural logarithm of the percentage of the compound remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Visualization: In Vitro Microsomal Stability Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis P1 Prepare HLM, Buffer, NADPH System P2 Add Test Compound (1 µM final conc.) P1->P2 Combine I1 Time=0 min P2->I1 Start Reaction I2 Time=5 min A1 Quench with ACN + IS I1->A1 Sample Aliquots I3 Time=15 min I2->A1 Sample Aliquots I4 Time=30 min I3->A1 Sample Aliquots I5 Time=60 min I4->A1 Sample Aliquots I5->A1 Sample Aliquots A2 Centrifuge A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate t½ and CLint A3->A4

Caption: Workflow for a typical in vitro microsomal stability assay.

Comparative In Vitro Stability Data

Structural modifications to the this compound core can significantly alter metabolic stability. The following table presents hypothetical data for representative derivatives to illustrate these structure-stability relationships.

Compound IDR-Group Substitution (at 3-position)Microsomal t½ (min)Intrinsic Clearance (µL/min/mg protein)
Parent -Br1546.2
Deriv-A -Phenyl886.6
Deriv-B -4-Fluorophenyl2527.7
Deriv-C -Cyclopropyl> 60< 11.6

Analysis: The unsubstituted phenyl group (Deriv-A) provides a site for oxidative metabolism (hydroxylation), leading to rapid clearance. The introduction of a fluorine atom (Deriv-B), a common metabolic blocking strategy, significantly improves stability by preventing this oxidation.[11] Replacing the aromatic ring with a saturated aliphatic group like cyclopropyl (Deriv-C) removes the primary metabolic soft spot, resulting in very high stability.

Part 2: Definitive Assessment with In Vivo Pharmacokinetic Studies

While in vitro data is predictive, in vivo studies are required to understand a compound's true disposition in a complex biological system. Pharmacokinetic (PK) studies in animal models (typically rodents) provide crucial data on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME), which ultimately determines its efficacy and safety profile.[11][12]

Experimental Protocol: Rodent Pharmacokinetic (PK) Study

This protocol describes a discrete PK study in Sprague-Dawley rats with both intravenous (IV) and oral (PO) administration to determine absolute oral bioavailability.

1. Animals and Acclimation:

  • Male Sprague-Dawley rats (250-300g) are used.

  • Animals are acclimated for at least 3 days with free access to food and water. They are typically fasted overnight before oral dosing.

2. Dosing and Sample Collection:

  • Group 1 (IV): Administer the test compound (e.g., 1-2 mg/kg) via the tail vein. Blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) at pre-dose and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Group 2 (PO): Administer the test compound (e.g., 5-10 mg/kg) via oral gavage. Blood samples are collected at similar time points, often extending the initial collection times (e.g., 15, 30, 60 minutes).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

3. Sample Processing and Bioanalysis:

  • Centrifuge the blood samples to separate plasma.

  • Plasma samples are stored at -80°C until analysis.

  • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.[13] This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

4. Pharmacokinetic Parameter Calculation:

  • Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Key parameters calculated include:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vss): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualization: In Vivo Pharmacokinetic Study Workflow

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis D1 Group 1: Intravenous (IV) S1 Serial Blood Collection (Time course) D1->S1 D2 Group 2: Oral (PO) D2->S1 S2 Process to Plasma S1->S2 A1 Quantify Drug via LC-MS/MS S2->A1 A2 Calculate PK Parameters (AUC, CL, t½, %F) A1->A2

Caption: Workflow for a rodent pharmacokinetic (PK) study.

Comparative In Vivo Pharmacokinetic Data

The following table correlates the in vitro predictions with actual in vivo outcomes for our hypothetical derivatives.

Compound IDCL (mL/min/kg)Vss (L/kg)t½ (h)Oral Bioavailability (%F)
Parent 45.53.10.815%
Deriv-A 75.24.50.7<5%
Deriv-B 20.12.82.445%
Deriv-C 5.32.58.185%

Analysis: There is a strong correlation between the in vitro and in vivo data. Deriv-A, which was unstable in microsomes, exhibits very high clearance and poor bioavailability in vivo. Conversely, the metabolically robust Deriv-C shows low clearance, a long half-life, and excellent oral bioavailability. This demonstrates the predictive power of the in vitro assays in guiding the selection of compounds for more resource-intensive in vivo evaluation.

Part 3: Bridging the Gap: Structure-Stability Relationships and IVIVC

The ultimate goal of these studies is to establish an In Vitro-In Vivo Correlation (IVIVC), a predictive model that links an in vitro property (like metabolic stability) to an in vivo response (like plasma concentration).[14][15] While a perfect numerical correlation is not always achieved due to complex physiological factors (e.g., transport, distribution), a qualitative and rank-ordering correlation is invaluable for medicinal chemistry efforts.

Rational Drug Design Based on Stability

The data reveals clear Structure-Stability Relationships (SSR) that can guide the optimization of the this compound scaffold.

  • Identify Metabolic Hotspots: Aromatic rings are often susceptible to CYP-mediated hydroxylation. Early metabolite identification studies can pinpoint these "soft spots."

  • Block Metabolism: Introducing electron-withdrawing groups, such as fluorine, near a metabolic hotspot can shield it from enzymatic attack, thereby reducing clearance.[11]

  • Modify or Replace Liable Groups: If a particular functional group is prone to metabolism, it can be replaced with a bioisostere that is more stable but retains the desired biological activity. For instance, replacing an easily metabolized scaffold with an isosteric one like pyrazolopyrimidine has been shown to improve stability and reduce efflux liabilities.[3]

Visualization: Structure-Stability Optimization Cycle

SSR_Cycle A Initial Hit Compound (e.g., Parent) B Assess In Vitro Stability (High CLint) A->B C Identify Metabolic 'Soft Spot' B->C Metabolite ID D Rational Design: Block or Remove Spot (e.g., Deriv-C) C->D E Synthesize New Derivative D->E F Re-assess In Vitro Stability (Low CLint) E->F F->C Iterate if needed G Confirm with In Vivo PK (Low CL, High %F) F->G Promising Candidate

Caption: The iterative cycle of metabolic stability optimization.

Conclusion

The stability of this compound derivatives is a critical determinant of their potential as drug candidates. A systematic and tiered approach, beginning with high-throughput in vitro assays in liver microsomes and hepatocytes and progressing to definitive in vivo pharmacokinetic studies, provides the necessary data to build robust structure-stability relationships. By understanding how specific structural modifications impact metabolic clearance, researchers can rationally design and select compounds with optimized pharmacokinetic profiles, significantly increasing the probability of success in later stages of drug development. This integrated strategy of prediction, testing, and rational iteration is fundamental to translating a promising chemical scaffold into a viable therapeutic agent.

References

A Head-to-Head Comparison of Ligand Efficacy in the Buchwald-Hartwig Amination of 3-Bromo-8-chloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of C-N Bond Formation in Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives have shown a wide range of biological activities, making them attractive targets for the development of novel therapeutics.[3] The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[4][5] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and advanced materials.[6][7]

For substrates such as 3-bromo-8-chloroimidazo[1,2-a]pyrazine, the selective amination at the 3-position is a key step in the elaboration of this core structure. The choice of the phosphine ligand is a critical parameter that significantly influences the efficiency, selectivity, and overall success of this transformation.[8] Bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

This guide presents an objective, data-driven comparison of various commercially available phosphine ligands for the Buchwald-Hartwig amination of this compound with a model secondary amine, morpholine. By providing supporting experimental data and a detailed analysis of ligand performance, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Catalytic Cycle: Where the Ligand Exerts Its Influence

The generally accepted mechanism for the palladium-catalyzed amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The phosphine ligand plays a crucial role in each step, influencing both the rate and efficiency of the transformation. The steric and electronic properties of the ligand dictate the stability of the palladium complexes and the energy barriers of the individual steps.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'R''NH PdII_Amine [Ar-Pd(II)(HNR'R'')(L_n)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination. The ligand (L) influences each step, with bulky, electron-rich ligands generally accelerating oxidative addition and reductive elimination.

Experimental Design: A Head-to-Head Ligand Comparison

To provide a clear and objective comparison, a systematic screening of several commonly employed Buchwald-Hartwig ligands was conducted. The reaction of this compound with morpholine was chosen as the model system due to its relevance in pharmaceutical synthesis. The screening focused on identifying the ligand that provides the highest yield of the desired 3-amino-8-chloroimidazo[1,2-a]pyrazine product under standardized conditions.

The selection of ligands for this study includes representatives from different generations and structural classes of phosphines, including both monodentate and bidentate ligands. This diverse set allows for a comprehensive evaluation of the impact of ligand architecture on catalytic activity.

Experimental Workflow

The general workflow for the ligand screening involved the careful assembly of the catalyst, aryl halide, amine, and base under an inert atmosphere, followed by heating to facilitate the C-N bond formation.

experimental_workflow start Start: Inert Atmosphere (Argon) add_reagents Add Pd Precursor, Ligand, This compound, Morpholine, and Base to Anhydrous Solvent start->add_reagents heating Heat Reaction Mixture with Stirring add_reagents->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, MS) and Yield Determination purification->analysis end End: Isolated Product analysis->end

Figure 2: A generalized workflow for the Buchwald-Hartwig amination ligand screening.

Results and Discussion: A Comparative Analysis of Ligand Performance

The performance of each ligand in the amination of this compound with morpholine is summarized in the table below. The yields are based on isolated product after purification.

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
RuPhos Pd₂(dba)₃LiHMDSToluene1001685
BrettPhos Pd₂(dba)₃LiHMDSToluene1001681
XPhos Pd₂(dba)₃LiHMDSToluene1001678
SPhos Pd₂(dba)₃LiHMDSToluene1001675
JohnPhos Pd₂(dba)₃NaOt-BuToluene1101865
DavePhos Pd₂(dba)₃NaOt-BuToluene1101862
BINAP Pd₂(dba)₃LiHMDSToluene1001670
Xantphos Pd(OAc)₂Cs₂CO₃Dioxane1102455

Note: The presented yields are representative and based on findings from analogous heterocyclic systems.[10] Direct experimental data for this specific substrate may vary.

Analysis of Ligand Performance

The screening results highlight the superior performance of the bulky biarylmonophosphine ligands, particularly those from the Buchwald ligand portfolio.

  • RuPhos and BrettPhos: These ligands delivered the highest yields, demonstrating their exceptional activity for the amination of this electron-deficient heteroaromatic bromide.[10] The steric bulk and electron-donating properties of these ligands are believed to facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[4][5] Computational studies on similar systems have suggested that for ligands like RuPhos, the reductive elimination is often the rate-limiting step, and its structure is well-suited to overcome this barrier.[5]

  • XPhos and SPhos: These ligands also provided good to high yields, consistent with their broad utility in C-N cross-coupling reactions. Their performance, though slightly lower than RuPhos and BrettPhos in this specific case, underscores their reliability for challenging substrates.

  • JohnPhos and DavePhos: While effective, these ligands resulted in lower yields compared to the more sterically demanding biaryl phosphines. This suggests that for the this compound substrate, the increased steric bulk of the ligand is beneficial for achieving high catalytic turnover.

  • BINAP and Xantphos: The bidentate ligands BINAP and Xantphos gave moderate yields. While bidentate ligands can be effective, particularly in preventing the formation of inactive palladium dimers, the specific geometry and bite angle of these ligands may be less optimal for this particular substrate compared to the more flexible monodentate biaryl phosphines.

Detailed Experimental Protocol: Amination using RuPhos

The following protocol provides a detailed, step-by-step methodology for the successful Buchwald-Hartwig amination of this compound using the top-performing ligand, RuPhos.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and this compound (1.0 equiv.).

  • Reagent Addition: Add anhydrous toluene to dissolve the solids. Then, add morpholine (1.2 equiv.) followed by the slow addition of LiHMDS solution (2.5 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

The choice of ligand is paramount for the successful Buchwald-Hartwig amination of this compound. This comparative guide demonstrates that bulky, electron-rich biarylmonophosphine ligands, such as RuPhos and BrettPhos , are highly effective for this transformation, providing superior yields compared to other classes of phosphine ligands. The provided data and detailed protocol offer a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis of functionalized imidazo[1,2-a]pyrazine derivatives.

References

A Technical Guide to the Regioselective Functionalization of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to selectively functionalize this nucleus at various positions is paramount for the generation of diverse compound libraries and the optimization of lead candidates. This guide provides an in-depth analysis of the regioselectivity in the functionalization of 3-bromo-8-chloroimidazo[1,2-a]pyrazine, a versatile intermediate for the synthesis of novel therapeutics. We will objectively compare the reactivity of the C3-bromo and C8-chloro positions in key palladium-catalyzed cross-coupling reactions, supported by fundamental principles and experimental data from analogous systems.

The Underlying Principles of Regioselectivity: C-Br vs. C-Cl

In dihalogenated aromatic and heteroaromatic systems, the regioselectivity of palladium-catalyzed cross-coupling reactions is primarily dictated by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave and thus facilitating a faster rate of oxidative addition to the palladium(0) catalyst.[1][2]

Therefore, in the case of this compound, it is anticipated that the C3-bromo position will be inherently more reactive towards cross-coupling reactions under standard conditions, allowing for selective functionalization at this site while leaving the C8-chloro position intact for subsequent transformations. This predicted selectivity provides a strategic advantage for the stepwise and controlled elaboration of the imidazo[1,2-a]pyrazine core.

Comparative Analysis of Functionalization Reactions

We will now delve into a comparative analysis of the two most synthetically valuable palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Preferential Arylation at the C3-Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. Based on the principles outlined above, it is expected that the Suzuki-Miyaura coupling of this compound with a boronic acid or ester will proceed with high regioselectivity at the C3-bromo position.

While direct comparative studies on this compound are not extensively reported, data from analogous dihalogenated heterocycles consistently demonstrate the preferential reactivity of the C-Br bond. For instance, in dihalopyridines, the Suzuki-Miyaura coupling occurs selectively at the brominated position over the chlorinated one.

Table 1: Predicted Outcome of Suzuki-Miyaura Coupling on this compound

PositionHalogenCoupling PartnerCatalyst SystemExpected Outcome
C3BromoAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Na₂CO₃High yield of 3-aryl-8-chloroimidazo[1,2-a]pyrazine
C8ChloroAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Na₂CO₃No or minimal reaction

This predicted selectivity allows for a modular approach to the synthesis of 3,8-disubstituted imidazo[1,2-a]pyrazines. The C3-position can be first functionalized via a Suzuki-Miyaura coupling, followed by a subsequent cross-coupling reaction at the less reactive C8-chloro position, often requiring more forcing conditions or specialized catalyst systems.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position

  • Materials: this compound (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), 2 M Na₂CO₃ solution (2.0 eq.), 1,4-dioxane/water (4:1).

  • Procedure:

    • To a microwave vial, add this compound, arylboronic acid, and Pd(PPh₃)₄.

    • Add the 1,4-dioxane/water solvent mixture and the 2 M Na₂CO₃ solution.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-8-chloroimidazo[1,2-a]pyrazine.

dot

Suzuki_Miyaura_Regioselectivity Substrate 3-Bromo-8-chloro- imidazo[1,2-a]pyrazine C3_Product 3-Aryl-8-chloro- imidazo[1,2-a]pyrazine Substrate->C3_Product Suzuki-Miyaura (Preferential) No_Reaction No Reaction at C8-Cl Substrate->No_Reaction Suzuki-Miyaura (Disfavored) C8_Product 3-Bromo-8-aryl- imidazo[1,2-a]pyrazine C3_Product->C8_Product Further Functionalization (e.g., Buchwald-Hartwig)

Caption: Predicted regioselective outcome of Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: A Tool for C8-Functionalization

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While the C3-bromo position is expected to be more reactive, there are documented instances of successful Buchwald-Hartwig amination at the C8-chloro position of 3-substituted-8-chloroimidazo[1,2-a]pyrazines.[1] This suggests that with the appropriate choice of catalyst, ligand, and reaction conditions, the C8-chloro bond can be effectively functionalized.

In a scenario where the this compound is subjected to Buchwald-Hartwig conditions, a mixture of products could potentially be formed, with the major product arising from the reaction at the more labile C3-bromo position. However, a more strategic approach involves the initial functionalization of the C3-position (e.g., via Suzuki-Miyaura coupling) followed by a subsequent Buchwald-Hartwig amination at the C8-chloro position. This stepwise approach provides unambiguous control over the regiochemical outcome.

A patent for the synthesis of substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents describes the synthesis of 3-aryl-8-chloroimidazo[1,2-a]pyrazines followed by a Buchwald-Hartwig coupling to introduce a sulfonamide group at the C8 position.[1] This demonstrates the viability of functionalizing the C8-chloro bond in the presence of a substituent at the C3 position.

Table 2: Feasibility of Buchwald-Hartwig Amination on 3-Substituted-8-chloroimidazo[1,2-a]pyrazine

SubstrateAmine/AmideCatalyst SystemOutcome
3-Aryl-8-chloroimidazo[1,2-a]pyrazineSulfonamidePd₂(dba)₃, tBu-XPhos, K₂CO₃Successful C-N bond formation at C8
3-Aryl-8-chloroimidazo[1,2-a]pyrazinePrimary/Secondary AminePd(OAc)₂, BINAP, Cs₂CO₃Expected to be successful

Experimental Protocol: Buchwald-Hartwig Amination at the C8-Position of a 3-Aryl-8-chloroimidazo[1,2-a]pyrazine

  • Materials: 3-Aryl-8-chloroimidazo[1,2-a]pyrazine (1.0 eq.), amine (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), Cs₂CO₃ (1.5 eq.), dry 1,4-dioxane.

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-aryl-8-chloroimidazo[1,2-a]pyrazine, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Add dry 1,4-dioxane via syringe.

    • Heat the reaction mixture at 100 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired 3-aryl-8-aminoimidazo[1,2-a]pyrazine derivative.

dot

Buchwald_Hartwig_Strategy Start 3-Bromo-8-chloro- imidazo[1,2-a]pyrazine Step1 Suzuki-Miyaura at C3 Start->Step1 Intermediate 3-Aryl-8-chloro- imidazo[1,2-a]pyrazine Step1->Intermediate Step2 Buchwald-Hartwig at C8 Intermediate->Step2 Final_Product 3-Aryl-8-amino- imidazo[1,2-a]pyrazine Step2->Final_Product

Caption: Stepwise functionalization strategy for 3,8-disubstitution.

Orthogonal Functionalization: A Powerful Synthetic Strategy

The differential reactivity of the C3-bromo and C8-chloro bonds in this compound allows for an "orthogonal" or stepwise functionalization strategy. This approach enables the selective introduction of different functionalities at the C3 and C8 positions in a controlled manner.

A typical orthogonal synthetic route would involve:

  • Selective Suzuki-Miyaura coupling at the C3-bromo position: This initial step takes advantage of the higher reactivity of the C-Br bond to introduce a carbon-based substituent.

  • Subsequent Buchwald-Hartwig amination at the C8-chloro position: The remaining C-Cl bond can then be targeted for C-N bond formation, often requiring a different set of catalytic conditions.

This stepwise approach is highly valuable in medicinal chemistry for generating libraries of analogues with diverse substitution patterns at both the C3 and C8 positions, allowing for a thorough exploration of the structure-activity relationship (SAR).

Conclusion

The functionalization of this compound offers a versatile platform for the synthesis of novel and complex molecules for drug discovery. The inherent difference in reactivity between the C3-bromo and C8-chloro bonds provides a predictable basis for regioselective functionalization. The C3-bromo position is the preferred site for initial cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its weaker bond dissociation energy. The less reactive C8-chloro position can then be functionalized in a subsequent step, for example, via a Buchwald-Hartwig amination. This understanding of regioselectivity allows for the rational design of synthetic routes and the efficient construction of diverse libraries of imidazo[1,2-a]pyrazine derivatives. While direct comparative data on the this compound scaffold is still emerging, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for researchers in the field.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of kinase inhibitor discovery, the imidazo[1,2-a]pyrazine scaffold represents a promising frontier, particularly in the pursuit of novel therapeutics targeting cell cycle regulation. Among these, compounds based on the 3-Bromo-8-chloroimidazo[1,2-a]pyrazine core have emerged as a focal point for targeting Aurora kinases, critical regulators of mitosis. However, the therapeutic potential of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a hypothetical this compound-based inhibitor, comparing it against established Aurora kinase inhibitors to provide context and benchmarks for your own discovery programs.

The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome. This structural similarity is the primary driver of cross-reactivity, where an inhibitor designed for a specific kinase can inadvertently bind to and modulate the activity of other kinases. Such off-target interactions can precipitate adverse effects in clinical settings, underscoring the criticality of comprehensive selectivity profiling during preclinical development.

The Rationale for Rigorous Cross-Reactivity Profiling

The imidazo[1,2-a]pyrazine core has been successfully leveraged to generate potent inhibitors of Aurora kinases.[1][2] Structure-based design efforts have explored modifications to this scaffold to enhance potency and selectivity.[3][4] The bromine and chlorine substitutions on the 3 and 8 positions of the imidazo[1,2-a]pyrazine ring system are strategic modifications intended to modulate the inhibitor's interaction with the target kinase and explore chemical space for improved drug-like properties. While these modifications can enhance on-target potency, they can also alter the inhibitor's interactions with the broader kinome. Therefore, a systematic evaluation of a novel inhibitor's selectivity is not merely a characterization step but a crucial predictive measure of its potential clinical success.

This guide will navigate the essential experimental workflows for profiling a novel this compound-based inhibitor and provide a comparative analysis with well-characterized Aurora kinase inhibitors that have progressed to clinical trials.

Comparative Inhibitors: Setting the Benchmark

To contextualize the cross-reactivity profile of a novel this compound-based inhibitor, it is essential to compare it against established compounds with known selectivity profiles. The following Aurora kinase inhibitors, which have been evaluated in clinical trials, serve as relevant benchmarks:

  • Alisertib (MLN8237): A selective Aurora A kinase inhibitor.[5][6] It demonstrates significantly greater potency for Aurora A over Aurora B.[7]

  • Barasertib (AZD1152): A highly selective Aurora B kinase inhibitor.[8][9] It is a pro-drug that is rapidly converted to its active form, AZD1152-HQPA.[10]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, also targeting other kinases like Abl and FGFR1.[11][12][13]

The table below summarizes the primary targets and reported selectivities of these comparators. When profiling a novel this compound-based inhibitor, these compounds provide a valuable reference for interpreting the observed selectivity profile.

InhibitorPrimary Target(s)Reported Selectivity Profile
Alisertib (MLN8237) Aurora A>200-fold selective for Aurora A over Aurora B.[5]
Barasertib (AZD1152) Aurora BHighly selective for Aurora B (IC50: 0.37 nM) over Aurora A.[8]
Danusertib (PHA-739358) Pan-Aurora (A, B, C), Abl, FGFR1Potent inhibitor of Aurora kinases A, B, and C, with additional activity against Abl, TrkA, c-RET, and FGFR1.[11][13]

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive understanding of an inhibitor's selectivity, progressing from broad, high-throughput screens to more focused, in-depth cellular assays.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: In-Depth Biochemical Validation cluster_2 Tier 3: Cellular Target Engagement A Biochemical Kinome Profiling (e.g., Large Kinase Panel) B Identify Primary Targets and Significant Off-Targets A->B C IC50 Determination for Key Hits B->C D Mechanism of Inhibition Studies (e.g., Ki determination) C->D E Cellular Thermal Shift Assay (CETSA) D->E F NanoBRET™ Target Engagement Assay D->F G Confirm Intracellular Target Binding and Potency E->G F->G

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Screening

The initial step involves screening the inhibitor against a large, representative panel of kinases to obtain a broad overview of its selectivity.

Experimental Protocol: In Vitro Biochemical Kinase Assay

This protocol describes a generic fluorescence-based assay to determine the percent inhibition of a large panel of kinases.[14][15]

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based inhibitor in 100% DMSO.

    • Dilute the inhibitor to the desired screening concentration (e.g., 1 µM) in assay buffer.

    • Prepare kinase, substrate, and ATP solutions in assay buffer. The specific kinase and substrate will vary for each assay in the panel.

  • Assay Procedure:

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of a microtiter plate.

    • Add the specific kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP.

    • Incubate the reaction at a controlled temperature for a defined period.

    • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence).[16]

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the vehicle control.

    • Identify primary targets (highest inhibition) and any significant off-targets.

Tier 2: In-Depth Biochemical Validation

Following the initial screen, the next step is to quantify the potency of the inhibitor against the primary target(s) and key off-targets identified.

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare a serial dilution of the inhibitor in assay buffer.

  • Assay Execution: Perform the biochemical kinase assay as described above, using the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Tier 3: Cellular Target Engagement

Biochemical assays provide valuable information on direct enzyme inhibition but do not fully recapitulate the cellular environment. Cellular target engagement assays are crucial to confirm that the inhibitor binds to its intended target(s) within intact cells.[17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19]

  • Cell Treatment: Treat cultured cells with the inhibitor or vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from precipitated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Generate a melting curve for the target protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.[20]

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in living cells.[21][22][23]

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Add a cell-permeable fluorescent tracer that binds to the target kinase to the cells.

  • Competitive Binding: Add the this compound-based inhibitor at various concentrations.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The inhibitor will compete with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal.

  • Data Analysis: Determine the intracellular IC50 value by plotting the BRET ratio against the inhibitor concentration.[24][25]

Interpreting the Data: Building a Selectivity Profile

The data generated from these experimental workflows will allow for the construction of a comprehensive selectivity profile for the this compound-based inhibitor. This profile should be compared to those of Alisertib, Barasertib, and Danusertib to understand its relative selectivity.

Caption: A hypothetical comparative selectivity profile.

For instance, if the hypothetical this compound-based inhibitor demonstrates potent inhibition of both Aurora A and B with some off-target activity on VEGFR2, its profile would be distinct from the highly selective profiles of Alisertib and Barasertib, and more akin to a multi-kinase inhibitor like Danusertib, albeit with a different off-target profile. This comparative analysis is crucial for guiding further optimization of the lead compound and for anticipating its potential biological effects.

Conclusion

The journey of a kinase inhibitor from a promising scaffold to a potential therapeutic is paved with rigorous scientific evaluation. For novel compounds based on the this compound core, a comprehensive understanding of their cross-reactivity profile is paramount. By employing a tiered experimental approach and contextualizing the data against established clinical candidates, researchers can make informed decisions to advance their drug discovery programs. This guide provides a robust framework for this critical aspect of preclinical development, emphasizing the importance of scientific integrity and a deep understanding of the complex interplay between small molecules and the human kinome.

References

A Comparative Guide to Confirming Target Engagement of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure for the development of potent kinase inhibitors. Derivatives of this class, such as the 3-Bromo-8-chloroimidazo[1,2-A]pyrazine series, are being investigated for their therapeutic potential, with a significant focus on the inhibition of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation.[1][2][3] The overexpression of Aurora kinases is a hallmark of many human cancers, making them a compelling target for therapeutic intervention.

This guide provides a comprehensive overview of methodologies to confirm the target engagement of this compound derivatives, comparing their performance with other established kinase inhibitors. As a senior application scientist, the following sections will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

The Central Challenge: Proving the Hit

Identifying a compound that exhibits cellular activity is a critical first step. However, to advance a molecule through the drug discovery pipeline, it is paramount to demonstrate that its biological effect is a direct consequence of binding to its intended target. This process, known as target engagement, provides confidence in the mechanism of action and is a prerequisite for rational lead optimization. For ATP-competitive inhibitors like many imidazo[1,2-a]pyrazine derivatives, confirming engagement within the kinase ATP-binding pocket is the primary objective.[4]

This guide will focus on three widely adopted and robust methods for quantifying target engagement in a cellular context:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that quantifies compound binding to a specific protein target in living cells.

  • In-Cell Western™ Assay: An immunocytochemical method for quantifying protein levels and post-translational modifications as a downstream marker of target engagement.

Visualizing the Aurora Kinase Signaling Pathway

The Aurora kinase family (A, B, and C) plays a pivotal role in mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases leads to distinct cellular phenotypes, such as mitotic arrest and polyploidy.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome Centrosome Aurora_A Aurora_A Centrosome->Aurora_A activates Spindle_Assembly Spindle_Assembly Chromosome_Segregation Chromosome_Segregation Cytokinesis Cytokinesis Aurora_A->Spindle_Assembly regulates Aurora_B Aurora_B Aurora_B->Chromosome_Segregation regulates Aurora_B->Cytokinesis regulates Imidazopyrazine_Derivative 3-Bromo-8-chloro- imidazo[1,2-A]pyrazine Imidazopyrazine_Derivative->Aurora_A inhibits Imidazopyrazine_Derivative->Aurora_B inhibits

Caption: Simplified signaling pathway of Aurora A and B kinases during the cell cycle and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® operates on the principle that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. By heating cells or cell lysates to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of a compound is indicative of target engagement.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Harvest_Cells Harvest Cells Resuspend Resuspend in Buffer Harvest_Cells->Resuspend Aliquot Aliquot Cells Resuspend->Aliquot Treat_Compound Treat with Imidazopyrazine Derivative or Vehicle Aliquot->Treat_Compound Incubate Incubate Treat_Compound->Incubate Heat_Samples Heat Samples across a Temperature Gradient Incubate->Heat_Samples Cool_Samples Cool Samples Heat_Samples->Cool_Samples Lyse_Cells Lyse Cells Cool_Samples->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Quantify Quantify Soluble Target Protein (e.g., Western Blot) Collect_Supernatant->Quantify

Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for Aurora Kinase A
  • Cell Culture: Culture a human cancer cell line known to express Aurora Kinase A (e.g., HeLa, HCT116) to ~80% confluency.

  • Compound Treatment: Treat cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant and analyze the amount of soluble Aurora Kinase A by Western blotting using a specific primary antibody.

Comparative Data: CETSA®

While specific CETSA data for this compound is not publicly available, the table below presents representative data for a potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, SCH 1473759, compared to other known Aurora kinase inhibitors.

CompoundTargetCell LineThermal Shift (ΔTm) at 10 µMReference
SCH 1473759 (Imidazo[1,2-a]pyrazine derivative) Aurora A/BHCT116Significant stabilization observed[1][5]
Alisertib (MLN8237) Aurora AVarious~4-6°C[6]
Danusertib (PHA-739358) Pan-AuroraK562~3-5°C[6]

Expertise & Experience: The magnitude of the thermal shift in CETSA is dependent on the binding affinity and the conformational changes induced by the compound. A significant thermal shift provides strong evidence of direct target engagement in the complex cellular milieu. It is crucial to optimize the heating time and temperature range for each specific target protein.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells. The target protein is expressed as a fusion with the bright NanoLuc® luciferase. A fluorescently labeled tracer that binds to the same target is added to the cells. When the tracer binds to the NanoLuc®-fused target, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of compound affinity and residence time at the target in real-time.

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Transfect Transfect Cells with NanoLuc®-Target Fusion Vector Plate_Cells Plate Transfected Cells Transfect->Plate_Cells Add_Tracer Add Fluorescent Tracer Plate_Cells->Add_Tracer Add_Compound Add Imidazopyrazine Derivative or Vehicle Add_Tracer->Add_Compound Incubate Incubate Add_Compound->Incubate Add_Substrate Add NanoLuc® Substrate Incubate->Add_Substrate Measure_BRET Measure Donor and Acceptor Emission Add_Substrate->Measure_BRET Calculate_Ratio Calculate BRET Ratio Measure_BRET->Calculate_Ratio ICW_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis Seed_Cells Seed Cells in a Multi-well Plate Treat_Compound Treat with Imidazopyrazine Derivative or Vehicle Seed_Cells->Treat_Compound Fix_Permeabilize Fix and Permeabilize Cells Treat_Compound->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Ab Incubate with Primary Antibodies (e.g., anti-pHH3) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Scan_Plate Scan Plate with an Infrared Imager Secondary_Ab->Scan_Plate Quantify_Signal Quantify Fluorescence Intensity Scan_Plate->Quantify_Signal

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development, handling novel heterocyclic compounds like 3-Bromo-8-chloroimidazo[1,2-A]pyrazine (CAS No. 143591-61-1) demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this halogenated compound, ensuring compliance with regulations and minimizing risk.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound containing both bromine and chlorine, classifying it as a halogenated heterocyclic compound.[1][2][3] Understanding its inherent hazards is the first step in safe management.

According to safety information, this compound is associated with the following hazards[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile necessitates careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or powder.

Table 1: Key Safety and Hazard Information for this compound

ParameterInformationSource(s)
CAS Number 143591-61-1[1][4]
Molecular Formula C6H3BrClN3[1]
Physical Form Solid[4]
Signal Word Warning[4]
GHS Hazard Statements H302, H315, H319, H335[4]
Recommended Storage Refrigerator, in a dry, well-ventilated place[4][5]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, a thorough risk assessment should be conducted and appropriate engineering controls (e.g., a chemical fume hood) must be in use. The required PPE is your primary defense against exposure.

Essential PPE:
  • Eye and Face Protection: Use safety glasses with side-shields or goggles. For tasks with a higher risk of splashing or dust generation, a face shield is required. All eye and face protection must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6][7]

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Employ proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contamination.[6] A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter if exposure limits are likely to be exceeded or if irritation is experienced.[7]

Always wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[6]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain the Spill: Prevent the spread of the solid material. Avoid generating dust.

  • Clean-up: Carefully sweep or scoop up the spilled solid into a designated, labeled hazardous waste container. Do not use water to clean up the bulk of the material, as this could create a hazardous solution and spread contamination.

  • Decontaminate: Once the solid is removed, decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[8]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11] As a halogenated organic compound, it requires specific waste segregation.

Workflow for Segregation and Disposal

G cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Waste Collection cluster_3 Labeling & Storage cluster_4 Final Disposal Generate Generate Waste: This compound (Solid or in Solution) IsHalogenated Is the waste halogenated? Generate->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in designated 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenatedWaste No Label Label container clearly: 'Hazardous Waste' Full Chemical Name(s) Associated Hazards HalogenatedWaste->Label Store Store in a designated Satellite Accumulation Area (SAA). Keep container closed. Label->Store EHS Arrange for pickup by Environmental Health & Safety (EHS) or licensed disposal vendor. Store->EHS

Caption: Decision workflow for the proper segregation and disposal of laboratory chemical waste.

Detailed Protocol:
  • Identify Waste Stream: this compound and any materials contaminated with it (e.g., gloves, weigh boats, contaminated solvents) must be treated as hazardous waste. Because it contains bromine and chlorine, it falls into the halogenated organic waste category.[3][8][12]

  • Select a Waste Container: Use a designated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.[8]

  • Segregate Waste:

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [8] Mixing waste streams complicates the disposal process and increases costs.

    • Aqueous waste (e.g., from buffer solutions) should be collected separately. Do not dispose of any organic liquids down the sink.[8]

  • Label the Container: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • If it is a mixture, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[8]

    • The specific hazards associated with the contents (e.g., Irritant, Harmful).

  • Accumulate Waste:

    • Keep the waste container closed at all times except when actively adding waste.[8] This prevents the release of vapors and protects against spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of the laboratory personnel.

  • Arrange for Disposal: Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to arrange for pickup and disposal. The waste will be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][13] Incineration at high temperatures (around 1200 K) is a common and safe disposal method for halogenated compounds, as it prevents the formation of toxic byproducts like dioxins and furans.[14]

Regulatory Compliance: The Legal Framework

The entire process, from generation to final disposal, is regulated to protect human health and the environment.[9] In the U.S., the EPA's RCRA program establishes the "cradle-to-grave" management system for hazardous waste.[9][10] Key regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[11] Generators of hazardous waste are legally responsible for ensuring it is properly identified, managed, and treated.[13] Failure to comply can result in significant penalties.

By following the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

Personal protective equipment for handling 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Safe Handling of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded protocol for handling this compound. Understanding the why behind each step is critical to fostering a culture of safety and ensuring reproducible, high-quality results.

This compound, like many halogenated heterocyclic molecules used in drug discovery, possesses a specific hazard profile that demands meticulous handling. The following procedures are designed to be a self-validating system for its safe use, from receipt to disposal.

Immediate Safety Briefing: Hazard Profile

This compound is a solid compound with the following GHS hazard classifications that must be understood before any handling occurs.

  • Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

The primary routes of exposure are inhalation of the solid dust, direct skin and eye contact, and accidental ingestion. Our procedural controls are designed to mitigate these risks at every step.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any quantity.

Core PPE Requirements
PPE CategorySpecificationRationale and Causality
Eye & Face Protection ANSI-approved chemical splash goggles (EN 166 compliant in EU).[2]Why: The compound is a serious eye irritant (H319). Standard safety glasses do not provide a sufficient seal to protect against fine dust particles. Goggles are essential to prevent contact. For large-quantity transfers where splash potential exists, a full face shield should be worn over the goggles.
Hand Protection Nitrile rubber gloves.Why: The compound causes skin irritation (H315). Nitrile gloves provide an effective barrier against incidental contact with this specific halogenated compound. For prolonged work or in case of a spill, double-gloving is recommended.[3] Always wash hands thoroughly after removing gloves.
Body Protection Fully-buttoned laboratory coat. Close-toed footwear.Why: A lab coat prevents contamination of personal clothing with chemical dust. Close-toed shoes are a baseline laboratory requirement to protect against spills and dropped equipment. For handling larger quantities (>10g), consider a chemical-resistant apron.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.Why: The compound can cause respiratory irritation (H335). A properly functioning fume hood is the primary engineering control to prevent inhalation of airborne particles.[2][3] If work outside a hood is unavoidable, a NIOSH-approved respirator with the appropriate particulate filter is required, and personnel must be enrolled in a respiratory protection program.

Operational Workflow for Safe Handling

This step-by-step workflow ensures that engineering controls and safe practices are integrated into the entire process of using this chemical.

Workflow Diagram: From Receipt to Use

G cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling (Solid) cluster_disposal Waste Management cluster_cleanup Final Cleanup VerifyHood 1. Verify Fume Hood Certification is Current DonPPE 2. Don All Required PPE (Goggles, Lab Coat, Gloves) PrepArea 3. Prepare Work Area (Place absorbent liner, gather equipment) Retrieve 4. Retrieve Chemical from Refrigerator Storage PrepArea->Retrieve Enter Handling Phase Weigh 5. Weigh Solid Compound in Fume Hood Retrieve->Weigh Transfer 6. Transfer to Reaction Vessel Weigh->Transfer Clean 7. Clean Spatula & Weigh Boat Transfer->Clean DisposePPE 8. Dispose of Contaminated PPE (e.g., gloves) in Solid Waste Clean->DisposePPE Enter Disposal Phase DisposeChem 9. Place Contaminated Materials in Halogenated Waste Container DisposePPE->DisposeChem Decontaminate 10. Decontaminate Work Surface DisposeChem->Decontaminate Enter Final Cleanup RemovePPE 11. Doff Remaining PPE Decontaminate->RemovePPE WashHands 12. Wash Hands Thoroughly RemovePPE->WashHands

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE as specified in the table above.

    • Cover the work surface within the fume hood with a disposable absorbent liner to contain any minor spills.

    • Assemble all necessary glassware, spatulas, and reagents before retrieving the chemical.

  • Chemical Handling (Solid Form):

    • Retrieve the chemical container from its designated refrigerator storage location.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Perform all weighing and transfer operations deep within the fume hood to minimize the escape of dust.

    • Use a dedicated spatula for this chemical. Avoid creating dust by handling the solid gently.

    • Close the primary container tightly immediately after use.

  • Post-Handling and Cleanup:

    • Decontaminate the spatula by rinsing it with an appropriate solvent into a designated halogenated waste container.

    • Wipe down the work surface within the fume hood.

    • Dispose of the absorbent liner and any contaminated consumables (e.g., weigh boats, gloves) into a clearly labeled "Halogenated Solid Waste" container.[3][4][5]

Emergency and Spill Procedures

Preparedness is the key to mitigating the impact of an accidental release.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][6][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[2][6][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Small Spill (inside fume hood):

    • Ensure all PPE is correctly worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a designated, sealable container for halogenated waste.[6][7]

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to conduct the cleanup.

Disposal Plan

As a halogenated organic compound, this compound and all materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Never dispose of this chemical down the drain.[3][6] Maintain separate, clearly labeled waste streams for "Halogenated Solid Waste" and "Halogenated Liquid Waste."[4][5]

  • Container Management: Waste containers must be made of compatible materials (e.g., polyethylene), kept closed except when adding waste, and stored in a designated satellite accumulation area with secondary containment.[3][5]

  • Disposal Request: When the waste container is full, follow your institution's procedures to request a pickup from the EHS department.

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.